molecular formula C17H15NO3 B606843 cvxIAA CAS No. 2127037-35-6

cvxIAA

Katalognummer: B606843
CAS-Nummer: 2127037-35-6
Molekulargewicht: 281.311
InChI-Schlüssel: QVAIVXZPAOBKHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

cvxIAA is an orthogonal auxin-TIR1 receptor pair. this compound triggers auxin signaling without interfering with endogenous auxin or TIR1/AFBs. This compound hijacked the downstream auxin signaling in vivo both at the transcriptomic level and in specific developmental contexts, only in the presence of a complementary, concave TIR1 (ccvTIR1) receptor. this compound-ccvTIR1 system serves as a powerful tool for solving outstanding questions in auxin biology and for precise manipulation of auxin-mediated processes as a controllable switch.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-[5-(3-methoxyphenyl)-1H-indol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-21-14-4-2-3-11(7-14)12-5-6-16-15(8-12)13(10-18-16)9-17(19)20/h2-8,10,18H,9H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVAIVXZPAOBKHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC3=C(C=C2)NC=C3CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2127037-35-6
Record name cvxIAA
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the cvxIAA-ccvTIR1 Orthogonal Auxin System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The study of auxin signaling, a critical component of plant development, has been historically challenging due to the pleiotropic effects of endogenous auxins. The development of the cvxIAA-ccvTIR1 system, an engineered, orthogonal auxin-receptor pair, represents a significant leap forward in overcoming these challenges. This system, based on a "bump-and-hole" design strategy, allows for the precise and specific activation of auxin signaling pathways without interfering with the native auxin machinery. This technical guide provides a comprehensive overview of the this compound-ccvTIR1 system, including its core components, mechanism of action, key experimental validation, and detailed protocols for its application.

Introduction to the this compound-ccvTIR1 System

The this compound-ccvTIR1 system is a powerful chemical genetics tool designed for the specific control of auxin-dependent processes.[1][2][3][4][5][6] It consists of two engineered components:

  • This compound (convex Indole-3-acetic acid): A synthetic auxin, 5-(3-methoxyphenyl)-IAA, which has a "bump" or a bulky substituent at the 5-position of the indole ring.[2][7][8] This modification prevents it from binding to the endogenous auxin receptor, TRANSPORT INHIBITOR RESPONSE 1 (TIR1).[9]

  • ccvTIR1 (concave TIR1): An engineered version of the TIR1 protein where a key phenylalanine residue at position 79 (F79) in the auxin-binding pocket is replaced with a smaller amino acid, typically glycine (F79G) or alanine (F79A).[7][8] This mutation creates a "hole" in the binding pocket, which accommodates the "bump" of this compound, allowing for specific binding.

This orthogonal system ensures that only the engineered ccvTIR1 receptor is activated by the synthetic this compound, thereby triggering downstream auxin signaling in a controlled manner, independent of endogenous auxin levels.[1][3][4][5][6]

Mechanism of Action

The this compound-ccvTIR1 system operates through the canonical auxin signaling pathway. The core mechanism is as follows:

  • Specific Binding: this compound, when introduced into a system expressing ccvTIR1, binds specifically to the engineered auxin-binding pocket of ccvTIR1.[9] Endogenous auxins cannot bind to ccvTIR1 due to steric hindrance, and this compound cannot bind to the wild-type TIR1.

  • SCF Complex Formation: ccvTIR1 is a component of the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex (SCFccvTIR1). The binding of this compound to ccvTIR1 stabilizes the interaction between the SCFccvTIR1 complex and Aux/IAA transcriptional repressors.

  • Ubiquitination and Degradation: The SCFccvTIR1 complex polyubiquitinates the bound Aux/IAA repressor proteins. This marks them for degradation by the 26S proteasome.

  • Gene Expression: The degradation of Aux/IAA repressors leads to the de-repression of Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes.

This sequence of events allows for the precise temporal and spatial control of auxin-regulated gene expression by controlling the application of this compound.

Signaling Pathway Diagram

AuxinSignaling cluster_system This compound-ccvTIR1 System This compound This compound ccvTIR1 ccvTIR1 (F79G) This compound->ccvTIR1 Binds SCF SCF Complex ccvTIR1->SCF Associates AuxIAA Aux/IAA Repressor Proteasome 26S Proteasome AuxIAA->Proteasome Degraded by ARF ARF AuxIAA->ARF Represses SCF->AuxIAA Binds SCF->AuxIAA Ubiquitinates AuxinResponseGenes Auxin-Responsive Genes ARF->AuxinResponseGenes Activates Response Cellular Response AuxinResponseGenes->Response

Caption: The this compound-ccvTIR1 signaling pathway.

Quantitative Data Summary

The efficacy of the this compound-ccvTIR1 system has been quantified through various biochemical assays. The binding affinity, a key parameter, is often reported as the BD50 value, which is the concentration of the ligand required to achieve 50% of the maximum binding.

Interacting PairLigandBD50 (μM)Reference
TIR1 - IAA7 DII peptideIAA11.54 ± 1.23[1]
ccvTIR1 - IAA7 DII peptideThis compound3.98 ± 0.60[1]

These data demonstrate that the engineered this compound-ccvTIR1 pair has a comparable, if not slightly higher, binding affinity to the natural IAA-TIR1 pair, validating the "bump-and-hole" design.

Key Experimental Protocols

The characterization and validation of the this compound-ccvTIR1 system rely on several key molecular biology techniques. Detailed protocols for these experiments are provided below.

Yeast Two-Hybrid (Y2H) Assay

The Y2H assay is used to assess the ligand-dependent interaction between ccvTIR1 and Aux/IAA proteins.

Experimental Workflow Diagram

Y2H_Workflow cluster_workflow Yeast Two-Hybrid Workflow start Start constructs Prepare Bait (ccvTIR1-BD) and Prey (Aux/IAA-AD) constructs start->constructs transformation Co-transform yeast with Bait and Prey plasmids constructs->transformation selection Select for diploid yeast on appropriate selective media transformation->selection treatment Plate on selective media containing different concentrations of this compound selection->treatment incubation Incubate at 30°C for 2-3 days treatment->incubation readout Assess reporter gene expression (e.g., LacZ activity) incubation->readout end End readout->end

Caption: Workflow for the Yeast Two-Hybrid assay.

Methodology:

  • Vector Construction:

    • Clone the coding sequence of ccvTIR1 into a yeast two-hybrid "bait" vector (e.g., containing the GAL4 DNA-binding domain, BD).

    • Clone the coding sequence of an Aux/IAA protein (or its degron domain) into a "prey" vector (e.g., containing the GAL4 activation domain, AD).

  • Yeast Transformation:

    • Co-transform the bait and prey plasmids into a suitable yeast reporter strain (e.g., Y190 or AH109) using the lithium acetate method.

  • Selection and Interaction Assay:

    • Plate the transformed yeast cells on synthetic defined (SD) medium lacking the appropriate amino acids (e.g., -Leu, -Trp) to select for cells containing both plasmids.

    • Culture the selected yeast in liquid SD medium to an OD600 of ~0.5.

    • Spot serial dilutions of the yeast culture onto SD plates lacking histidine (-His) and containing various concentrations of this compound (and appropriate controls like IAA and solvent). 3-aminotriazole (3-AT) can be added to suppress leaky HIS3 expression.

    • Incubate the plates at 30°C for 2-5 days.

  • Data Analysis:

    • Monitor for yeast growth on the -His plates, which indicates an interaction between the bait and prey proteins.

    • For quantitative analysis, perform a β-galactosidase assay using a colorimetric substrate (e.g., ONPG or X-gal). The intensity of the color is proportional to the strength of the interaction.

In Vitro Pull-Down Assay

This assay is used to confirm the direct, this compound-dependent interaction between ccvTIR1 and an Aux/IAA protein in a cell-free system.

Experimental Workflow Diagram

PullDown_Workflow cluster_workflow In Vitro Pull-Down Workflow start Start protein_prep Express and purify tagged ccvTIR1 and biotinylated Aux/IAA peptide start->protein_prep binding Incubate ccvTIR1, Aux/IAA peptide, and this compound in binding buffer protein_prep->binding capture Add streptavidin-coated beads to capture the biotinylated peptide and its interactors binding->capture wash Wash beads to remove non-specific binders capture->wash elution Elute bound proteins from the beads wash->elution analysis Analyze eluted proteins by SDS-PAGE and Western Blot elution->analysis end End analysis->end

Caption: Workflow for the in vitro pull-down assay.

Methodology:

  • Protein Expression and Purification:

    • Express and purify recombinant ccvTIR1 protein with an affinity tag (e.g., His-tag, FLAG-tag) from E. coli or an insect cell system.

    • Synthesize a biotinylated peptide corresponding to the degron domain (Domain II) of an Aux/IAA protein (e.g., IAA7).

  • Binding Reaction:

    • In a microcentrifuge tube, combine the purified ccvTIR1 protein, the biotinylated Aux/IAA peptide, and this compound at various concentrations in a suitable binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.1% Tween-20).

    • Include negative controls with no this compound, with IAA, and with a non-biotinylated peptide.

    • Incubate the reaction mixture at 4°C for 1-2 hours with gentle rotation.

  • Capture and Washing:

    • Add streptavidin-coated magnetic beads to the binding reaction and incubate for another hour at 4°C to capture the biotinylated peptide complexes.

    • Wash the beads several times with wash buffer (binding buffer with a higher salt concentration or increased detergent) to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Perform a Western blot using an antibody against the tag on the ccvTIR1 protein (e.g., anti-His, anti-FLAG) to detect the pulled-down protein.

Applications and Future Directions

The this compound-ccvTIR1 system has proven to be an invaluable tool for dissecting the complexities of auxin signaling. Its applications include:

  • Functional Genomics: Assigning specific functions to individual members of the large TIR1/AFB and Aux/IAA gene families.

  • Developmental Biology: Investigating the role of auxin in specific developmental processes with high temporal and spatial resolution.

  • Drug Discovery: As a potential platform for screening for novel compounds that modulate auxin signaling.

  • Synthetic Biology: Engineering novel plant traits by controlling auxin responses in specific tissues or at specific times.

Future developments may focus on creating even more sensitive or specific orthogonal pairs, expanding the toolkit to other plant species, and integrating it with other chemical genetics systems for multi-faceted control of plant physiology.

Conclusion

The this compound-ccvTIR1 system is a landmark achievement in chemical genetics, providing an unprecedented level of control over auxin signaling. Its robust and specific nature makes it an essential tool for researchers in plant biology, and its principles of design offer a blueprint for the development of other orthogonal signaling systems. This guide provides the foundational knowledge and protocols necessary for the successful implementation of this powerful technology.

References

A Technical Guide to the cvxIAA-Auxin Signaling System: Mechanism and Application

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The phytohormone auxin, primarily indole-3-acetic acid (IAA), is a central regulator of plant growth and development. Its signaling pathway, mediated by the TIR1/AFB family of F-box proteins, offers a paradigm for targeted protein degradation. However, the pleiotropic effects of auxin have historically complicated the dissection of its specific roles. The development of the orthogonal cvxIAA-ccvTIR1 system, an engineered auxin-receptor pair, represents a significant leap forward in overcoming this challenge. This technical guide provides an in-depth exploration of the mechanism of action of convex IAA (this compound) in the context of the engineered concave TIR1 (ccvTIR1) receptor, offering a comprehensive resource for its application in research and development. We detail the molecular design, binding kinetics, and in vivo effects of this system, complemented by structured data presentations, detailed experimental protocols, and visual diagrams of the signaling pathways and experimental workflows.

Introduction: The Challenge of Specificity in Auxin Signaling

The canonical auxin signaling pathway involves the perception of IAA by the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins, which are components of an SCF (SKP1-CULLIN1-F-BOX) E3 ubiquitin ligase complex.[1] Auxin acts as a "molecular glue," promoting the interaction between TIR1/AFB and Aux/IAA transcriptional repressors.[2][3] This interaction leads to the ubiquitination and subsequent degradation of Aux/IAA proteins by the 26S proteasome, thereby de-repressing AUXIN RESPONSE FACTOR (ARF) transcription factors and initiating auxin-responsive gene expression.[1]

A significant hurdle in studying auxin biology is the hormone's multifaceted role in virtually all aspects of plant life. Systemic application of auxin triggers a broad spectrum of responses, making it difficult to attribute a specific phenotype to a particular spatiotemporal context of auxin action. To address this, a "bump-and-hole" strategy was employed to create an orthogonal auxin-receptor system that operates independently of the endogenous pathway.[4][5] This resulted in the creation of convex IAA (this compound), a synthetic auxin, and a complementary engineered receptor, concave TIR1 (ccvTIR1).[6][7]

The this compound-ccvTIR1 System: A "Bump-and-Hole" Approach

The design of the this compound-ccvTIR1 system is a prime example of chemical genetics and protein engineering. The "bump-and-hole" strategy involves creating a steric "bump" on the ligand (auxin) and a corresponding "hole" in the receptor's binding pocket.[4][5]

  • ccvTIR1 - The "Hole": The crystal structure of the TIR1-IAA-Aux/IAA complex revealed that the phenylalanine residue at position 79 (F79) of TIR1 is crucial for binding the indole ring of IAA.[4][5] In ccvTIR1, this bulky F79 residue is replaced with a smaller glycine residue (F79G mutation), creating a "hole" or a cavity in the auxin-binding pocket.[4] This modification significantly reduces the binding affinity of endogenous IAA to the ccvTIR1 receptor.[4]

  • This compound - The "Bump": To complement the engineered receptor, a "bump" was introduced onto the IAA molecule. This compound, or 5-(3-methoxyphenyl)-indole-3-acetic acid, possesses a bulky methoxyphenyl group at the 5th position of the indole ring.[8] This "bump" sterically hinders the binding of this compound to the wild-type TIR1 receptor, which cannot accommodate the additional bulk.[4][5] However, this bulky group fits snugly into the cavity created by the F79G mutation in ccvTIR1, restoring high-affinity binding.[4][5]

This elegant design ensures that this compound specifically activates the engineered ccvTIR1 receptor, while endogenous IAA does not activate ccvTIR1, and this compound does not activate the endogenous TIR1/AFB receptors. This orthogonality allows for precise control over auxin signaling in cells or organisms expressing ccvTIR1.[6][9]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the this compound-ccvTIR1 system, providing a basis for experimental design and interpretation.

Table 1: Binding Affinity of TIR1/ccvTIR1 with Auxins
ReceptorLigandCo-receptor FragmentMethodBinding Affinity (BD50/Kd)Reference
TIR1IAAIAA7 DII peptideIn vitro Pull-down11.54 ± 1.23 µM (BD50)[6]
ccvTIR1This compoundIAA7 DII peptideIn vitro Pull-down3.98 ± 0.60 µM (BD50)[6]
TIR1IAAFull-length IAA7In vitro [3H]-IAA binding~17.81 ± 7.81 nM (Kd)[2]
TIR1IAAFull-length IAA14In vitro [3H]-IAA binding~10 nM (Kd)[2]
TIR1IAAFull-length IAA17In vitro [3H]-IAA binding~30 nM (Kd)[2]
TIR1IAAFull-length IAA28In vitro [3H]-IAA binding~75 nM (Kd)[2]
Table 2: Effective Concentrations of this compound in Biological Assays
AssayOrganism/SystemThis compound ConcentrationObserved EffectReference
Auxin-induced Gene Expression (qRT-PCR)Arabidopsis seedlings (35S::ccvTIR1)0.1 µMInduction of auxin-responsive genes[10]
Global Gene Expression (RNA-seq)Arabidopsis seedlings (35S::ccvTIR1)0.1 µMGlobal transcriptional changes similar to IAA treatment in wild-type[10]
Lateral Root DevelopmentArabidopsis seedlings (35S::ccvTIR1)1 µM~4-fold increase in lateral root density[11]
Root GravitropismArabidopsis seedlings (wild-type)0.1 - 0.3 µMNo significant effect on gravitropism[10]
Auxin-inducible Degron (AID) SystemChicken DT40 cells (expressing OsTIR1F74A)0.5 - 5.0 µMGrowth inhibition[12]
Table 3: this compound-induced Gene Expression Changes (RNA-seq)
GeneLog2 Fold Change (this compound in 35S::ccvTIR1 vs. mock)q-valueGO CategoryReference
Various auxin-responsive genes> 1.0< 0.01Auxin[10]
Auxin-specific genes (in wild-type)Not significantly changed> 0.01-[10]
Auxin-specific genes (in 35S::TIR1)Not significantly changed> 0.01-[10]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the core concepts and workflows associated with the this compound-ccvTIR1 system.

cvxIAA_Signaling_Pathway cluster_endogenous Endogenous Auxin Signaling cluster_orthogonal Orthogonal this compound Signaling IAA IAA (Endogenous Auxin) TIR1 TIR1/AFB (Wild-type) IAA->TIR1 Binds ccvTIR1 ccvTIR1 (Engineered) IAA->ccvTIR1 No Binding Aux_IAA_endo Aux/IAA TIR1->Aux_IAA_endo Recruits TIR1->Aux_IAA_endo Ubiquitination & Degradation ARF_endo ARF Aux_IAA_endo->ARF_endo Inhibits Gene_Expression_endo Auxin-Responsive Gene Expression ARF_endo->Gene_Expression_endo Activates This compound This compound (Synthetic Auxin) This compound->TIR1 No Binding This compound->ccvTIR1 Specifically Binds Aux_IAA_ortho Aux/IAA ccvTIR1->Aux_IAA_ortho Recruits ccvTIR1->Aux_IAA_ortho Ubiquitination & Degradation ARF_ortho ARF Aux_IAA_ortho->ARF_ortho Inhibits Gene_Expression_ortho Auxin-Responsive Gene Expression ARF_ortho->Gene_Expression_ortho Activates

Caption: Orthogonal this compound-ccvTIR1 signaling pathway.

Bump_and_Hole cluster_WT Wild-type Interaction cluster_Engineered Engineered Interaction ('Bump-and-Hole') cluster_Mismatched Mismatched Interactions (No Binding) IAA IAA TIR1 TIR1 Receptor (with F79) IAA->TIR1 Binding This compound This compound ('Bump') ccvTIR1 ccvTIR1 Receptor ('Hole') This compound->ccvTIR1 Specific Binding IAA2 IAA ccvTIR1_2 ccvTIR1 Receptor ('Hole') IAA2->ccvTIR1_2 Steric Mismatch cvxIAA2 This compound ('Bump') TIR1_2 TIR1 Receptor (with F79) cvxIAA2->TIR1_2 Steric Hindrance

Caption: The "Bump-and-Hole" design principle of this compound-ccvTIR1.

Experimental_Workflow cluster_Y2H Yeast Two-Hybrid Assay cluster_Pulldown In Vitro Pull-down Assay Y2H_start Construct Plasmids: - Bait (ccvTIR1) - Prey (Aux/IAA) Y2H_transform Co-transform Yeast Y2H_start->Y2H_transform Y2H_plate Plate on selective media with/without this compound Y2H_transform->Y2H_plate Y2H_result Assess reporter gene expression (e.g., LacZ) Y2H_plate->Y2H_result PD_start Immobilize biotinylated Aux/IAA DII peptide on beads PD_incubate Incubate with purified ccvTIR1 and this compound PD_start->PD_incubate PD_wash Wash to remove non-specific binders PD_incubate->PD_wash PD_elute Elute bound proteins PD_wash->PD_elute PD_analyze Analyze by Western Blot for ccvTIR1 PD_elute->PD_analyze

Caption: Workflow for key in vitro validation experiments.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize and utilize the this compound-ccvTIR1 system.

Yeast Two-Hybrid (Y2H) Assay

This assay is used to validate the this compound-dependent interaction between ccvTIR1 and Aux/IAA proteins in vivo.

a. Plasmid Construction:

  • Clone the coding sequence of ccvTIR1 into a GAL4 DNA-binding domain (BD) vector (e.g., pGBKT7).

  • Clone the coding sequence of an Aux/IAA protein (or its domain II) into a GAL4 activation domain (AD) vector (e.g., pGADT7).

b. Yeast Transformation:

  • Co-transform the BD-ccvTIR1 and AD-Aux/IAA plasmids into a suitable yeast strain (e.g., Y2H Gold) using the lithium acetate method.

  • Plate the transformed yeast cells on synthetic defined (SD) medium lacking tryptophan and leucine (SD/-Trp/-Leu) to select for cells containing both plasmids.

c. Interaction Assay:

  • Grow the co-transformed yeast colonies in liquid SD/-Trp/-Leu medium.

  • Spot serial dilutions of the yeast culture onto SD medium lacking tryptophan, leucine, and histidine (SD/-Trp/-Leu/-His) and supplemented with various concentrations of this compound (e.g., 0, 0.1, 1, 10 µM) and a control compound (e.g., IAA).

  • For a quantitative assay, perform a β-galactosidase assay using a substrate like X-α-Gal on the plates or ONPG in a liquid culture.

  • Incubate the plates at 30°C for 2-5 days and monitor for yeast growth and/or the development of blue color, which indicates a positive interaction.

In Vitro Pull-Down Assay

This biochemical assay confirms the direct, this compound-dependent interaction between ccvTIR1 and an Aux/IAA protein.

a. Protein Expression and Purification:

  • Express and purify recombinant ccvTIR1 protein (e.g., with a FLAG or His tag) from E. coli or insect cells.

  • Synthesize a biotinylated peptide corresponding to domain II of an Aux/IAA protein (e.g., IAA7 DII).

b. Pull-Down Procedure:

  • Immobilize the biotinylated Aux/IAA DII peptide on streptavidin-coated magnetic beads by incubating them together in a binding buffer for 1 hour at 4°C.

  • Wash the beads several times with the binding buffer to remove unbound peptide.

  • Incubate the peptide-bound beads with the purified ccvTIR1 protein in the presence of various concentrations of this compound or control compounds for 2-3 hours at 4°C.

  • Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

c. Analysis:

  • Separate the eluted proteins by SDS-PAGE.

  • Perform a Western blot using an antibody against the tag on the ccvTIR1 protein (e.g., anti-FLAG or anti-His) to detect the pulled-down receptor.

Arabidopsis Root Growth and Development Assays

These assays assess the in vivo functionality of the this compound-ccvTIR1 system in a whole-organism context.

a. Plant Material and Growth Conditions:

  • Use Arabidopsis thaliana seedlings, typically wild-type and transgenic lines expressing 35S::ccvTIR1.

  • Sterilize seeds and sow them on half-strength Murashige and Skoog (MS) agar plates.

  • Stratify the seeds at 4°C for 2-3 days and then grow them vertically in a growth chamber under long-day conditions.

b. Lateral Root Density Assay:

  • After 4-5 days of growth, transfer the seedlings to fresh MS plates supplemented with a range of this compound concentrations (e.g., 0.1, 0.3, 1.0 µM) or control treatments.

  • Grow the seedlings for an additional 3-4 days.

  • Count the number of emerged lateral roots along the primary root under a stereomicroscope.

  • Measure the length of the primary root and calculate the lateral root density (number of lateral roots per unit length of the primary root).

c. Root Gravitropism Assay:

  • Grow 5-day-old seedlings on vertical MS plates.

  • Rotate the plates by 90 degrees to induce a gravitropic response.

  • Capture images of the roots at regular time intervals (e.g., every 2 hours) for up to 24 hours.

  • Measure the root tip angle relative to the direction of gravity using image analysis software (e.g., ImageJ).

RNA-Seq Analysis of this compound-induced Gene Expression

This method provides a global view of the transcriptional changes induced by the specific activation of the this compound-ccvTIR1 pathway.

a. Plant Treatment and RNA Extraction:

  • Grow 7-day-old Arabidopsis seedlings (wild-type, 35S::TIR1, and 35S::ccvTIR1) in liquid MS medium.

  • Treat the seedlings with 0.1 µM this compound or a mock solution for a defined period (e.g., 3 hours).

  • Harvest the seedlings, flash-freeze them in liquid nitrogen, and store them at -80°C.

  • Extract total RNA from the seedlings using a suitable kit, ensuring high quality and integrity.

b. Library Preparation and Sequencing:

  • Prepare RNA-seq libraries from the total RNA samples, including poly(A) selection or ribosomal RNA depletion.

  • Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina).

c. Bioinformatic Analysis:

  • Perform quality control on the raw sequencing reads.

  • Align the reads to the Arabidopsis thaliana reference genome.

  • Quantify gene expression levels (e.g., as transcripts per million, TPM).

  • Identify differentially expressed genes (DEGs) between this compound-treated and mock-treated samples using statistical packages like DESeq2 or edgeR.

  • Perform Gene Ontology (GO) enrichment analysis to identify over-represented biological processes among the DEGs.

Applications in Research and Drug Development

The this compound-ccvTIR1 system is a powerful tool with broad applications:

  • Dissecting Auxin's Roles: By activating auxin signaling in specific cells or tissues at precise times, researchers can unravel the specific functions of auxin in various developmental processes without the confounding effects of systemic application.

  • Auxin-Inducible Degron (AID) Systems: The this compound-ccvTIR1 pair can be incorporated into AID systems for the conditional degradation of target proteins. This "AID 2.0" offers enhanced specificity and reduced off-target effects compared to systems relying on natural auxin.

  • Drug Discovery and Screening: The orthogonal nature of the system makes it an excellent platform for screening compound libraries to identify novel agonists or antagonists of the auxin signaling pathway.

  • Synthetic Biology: The this compound-ccvTIR1 module can be integrated into synthetic genetic circuits to control gene expression in a highly specific and inducible manner.

Conclusion

The this compound-ccvTIR1 system represents a landmark achievement in chemical genetics, providing an unprecedented level of control over the auxin signaling pathway. Its orthogonality, specificity, and robust in vivo activity make it an indispensable tool for researchers in plant biology, cell biology, and synthetic biology. This technical guide provides a comprehensive overview of the system's mechanism, quantitative parameters, and experimental application, serving as a valuable resource for its effective implementation in a wide range of research and development endeavors. By enabling the precise manipulation of a fundamental biological process, the this compound-ccvTIR1 system will continue to facilitate new discoveries and innovations in the life sciences.

References

An In-depth Technical Guide to the cvxIAA-ccvTIR1 Orthogonal System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cvxIAA-ccvTIR1 orthogonal system, a powerful tool for precise control over auxin signaling pathways. Developed using a "bump-and-hole" strategy, this engineered system allows for the specific activation of auxin responses, independent of endogenous signaling, offering significant potential for research and therapeutic development.

Core Principle: A Lock-and-Key Analogy

The natural auxin, indole-3-acetic acid (IAA), regulates numerous aspects of plant growth by mediating the interaction between the TIR1/AFB family of F-box proteins and Aux/IAA transcriptional repressors.[1][2] This interaction leads to the degradation of Aux/IAA proteins and subsequent activation of auxin-responsive genes.[1]

The this compound-ccvTIR1 system is an engineered, orthogonal version of this natural pathway.[1][2][3][4] It consists of two key components:

  • ccvTIR1 (concave TIR1): A mutant version of the TIR1 receptor protein. A key amino acid in the auxin-binding pocket, phenylalanine at position 79 (F79), is replaced with glycine (G).[1][5][6] This substitution creates a "hole" or a "concave" space in the binding pocket, which prevents the endogenous, "flat" IAA from binding effectively.[1][6]

  • This compound (convex IAA): A synthetic auxin, specifically 5-aryl-IAA, that possesses a "bump" or a "convex" shape due to the addition of an aryl group.[1][6] This modified structure is designed to perfectly fit into the engineered "hole" of the ccvTIR1 receptor.[1][6]

This complementary design ensures that this compound can only activate the engineered ccvTIR1 receptor, and the ccvTIR1 receptor can only be activated by this compound.[1][7] This orthogonality prevents interference with the plant's natural auxin signaling pathways.[1][2][4]

Signaling Pathway and Mechanism of Action

The this compound-ccvTIR1 system hijacks the downstream components of the natural auxin signaling cascade.[1][3] The binding of this compound to ccvTIR1, which is a component of the SCF (Skp1-Cullin-F-box) ubiquitin ligase complex, stabilizes the interaction between ccvTIR1 and Aux/IAA repressor proteins.[1] This leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome.[6] The removal of these repressors liberates Auxin Response Factors (ARFs), which can then bind to auxin-responsive promoters and activate the transcription of target genes.[1]

This compound-ccvTIR1 Signaling Pathway cluster_system Orthogonal System cluster_cellular Cellular Machinery This compound This compound (convex auxin) ccvTIR1 ccvTIR1 (concave receptor) This compound->ccvTIR1 Binds SCF SCF Complex ccvTIR1->SCF Part of Aux_IAA Aux/IAA Repressor SCF->Aux_IAA Ubiquitinates Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by ARF ARF Aux_IAA->ARF Represses Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes Activates Response Physiological Response Auxin_Response_Genes->Response

Figure 1. The signaling cascade of the this compound-ccvTIR1 system.
Quantitative Data Summary

The efficacy and specificity of the this compound-ccvTIR1 system have been demonstrated through various quantitative assays.

ParameterSystemValueDescription
Binding Affinity (BD50) IAA-TIR111.54 ± 1.23 µMConcentration of IAA for 50% pull-down of TIR1 bound to IAA7DII peptide.[1][8]
This compound-ccvTIR13.98 ± 0.60 µMConcentration of this compound for 50% pull-down of ccvTIR1 bound to IAA7DII peptide.[1][8]
Gene Expression (DR5::GFP) Wild-type + 1 µM this compoundNo significant GFP inductionDemonstrates the orthogonality of this compound.[3]
35S::ccvTIR1 + 1 µM this compoundStrong GFP inductionShows this compound-dependent activation of auxin response via ccvTIR1.[3]
Physiological Response 35S::ccvTIR1 + 0.3 µM IAA80-90% root growth inhibitionIndicates normal response to natural auxin.[1]
35S::ccvTIR1 + this compoundDose-dependent root growth inhibitionDemonstrates this compound-induced physiological response.[1]
H+-ATPase Phosphorylation TIR1pro::ccvTIR1 + this compound~1.5-fold increaseShows activation of downstream signaling events.[1][9]
Key Experimental Protocols

This assay is used to quantify the binding affinity between the engineered auxin-receptor pair and an Aux/IAA peptide.

Methodology:

  • Protein Expression and Purification: Express and purify recombinant TIR1 and ccvTIR1 proteins (e.g., as FLAG-tagged proteins).

  • Peptide Synthesis: Synthesize biotinylated peptides corresponding to the degron motif of an Aux/IAA protein (e.g., IAA7DII) and a mutant version (mDII) as a negative control.

  • Binding Reaction: Incubate the purified receptor protein with the biotinylated peptide in the presence of varying concentrations of IAA or this compound.

  • Pull-Down: Use streptavidin-coated beads to pull down the biotinylated peptide and any bound proteins.

  • Detection: Elute the bound proteins and detect the amount of receptor protein by immunoblotting using an anti-FLAG antibody.

  • Data Analysis: Quantify the band intensities and plot them against the ligand concentration to determine the BD50 value (the concentration required for 50% of the maximal binding).[1][8]

In_Vitro_Pull_Down_Workflow cluster_reagents Reagents cluster_procedure Procedure Receptor Purified Receptor (TIR1 or ccvTIR1) Incubation Incubate Reagents Receptor->Incubation Peptide Biotinylated Peptide (IAA7DII) Peptide->Incubation Ligand Ligand (IAA or this compound) Ligand->Incubation PullDown Pull Down with Streptavidin Beads Incubation->PullDown Wash Wash Beads PullDown->Wash Elution Elute Bound Proteins Wash->Elution Detection Immunoblotting Elution->Detection

Figure 2. Workflow for the in vitro pull-down assay.

The Y2H assay is employed to screen for and validate the interaction between the engineered receptor and an Aux/IAA protein in a cellular context, dependent on the presence of the specific ligand.

Methodology:

  • Vector Construction: Clone the TIR1 or ccvTIR1 variants into a LexA DNA-binding domain (DBD) vector. Clone an Aux/IAA protein (e.g., IAA3) into a B42 activation domain (AD) vector.

  • Yeast Transformation: Co-transform yeast cells with the DBD-receptor and AD-Aux/IAA constructs.

  • Selection and Growth: Plate the transformed yeast on selective media lacking specific nutrients to ensure the presence of both plasmids.

  • Interaction Assay: Grow the yeast in the presence of varying concentrations of IAA or this compound.

  • Reporter Gene Activation: If the ligand mediates the interaction between the receptor and the Aux/IAA protein, the DBD and AD will be brought into proximity, activating the transcription of a reporter gene (e.g., lacZ).

  • Quantification: Measure the reporter gene activity (e.g., through a colorimetric assay for β-galactosidase) to quantify the strength of the interaction.[10]

Transgenic Arabidopsis lines are used to demonstrate the functionality and orthogonality of the this compound-ccvTIR1 system in a whole-organism context.

Methodology:

  • Generation of Transgenic Lines: Create transgenic Arabidopsis plants expressing ccvTIR1 under the control of a suitable promoter (e.g., the constitutive 35S promoter or the native TIR1 promoter).[1] These lines should also contain an auxin-responsive reporter, such as DR5::GFP.[1]

  • Treatment: Treat the transgenic seedlings and wild-type controls with various concentrations of this compound or IAA.

  • Phenotypic Analysis: Observe and quantify auxin-related phenotypes, such as root elongation, lateral root formation, and gravitropism.[1]

  • Reporter Gene Expression Analysis: Visualize and quantify the expression of the DR5::GFP reporter using fluorescence microscopy to assess the level of auxin response activation.[1][9]

  • Gene Expression Analysis: Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of known auxin-induced genes.[1]

Logical_Relationship_Orthogonality cluster_endogenous Endogenous System cluster_engineered Engineered System IAA IAA TIR1 TIR1 IAA->TIR1 Binds ccvTIR1 ccvTIR1 IAA->ccvTIR1 Does not bind Endo_Response Endogenous Response TIR1->Endo_Response Activates This compound This compound This compound->TIR1 Does not bind This compound->ccvTIR1 Binds Ortho_Response Orthogonal Response ccvTIR1->Ortho_Response Activates

Figure 3. The orthogonal relationship of the this compound-ccvTIR1 system.
Applications and Future Directions

The this compound-ccvTIR1 orthogonal system provides an unprecedented level of control over a specific signaling pathway. This has significant implications for:

  • Basic Research: It allows for the dissection of specific auxin responses in different tissues and at different developmental stages without the confounding effects of endogenous auxin.[1][4] For instance, it has been used to provide conclusive evidence for the role of the TIR1-mediated pathway in auxin-induced seedling acid growth.[1][2][3][4]

  • Drug Development: The "bump-and-hole" strategy is a powerful concept in chemical genetics and can be applied to other receptor-ligand pairs. This approach can be used to develop highly specific small-molecule activators or inhibitors for therapeutic targets.

  • Synthetic Biology: The system can be used as a controllable switch to regulate gene expression in synthetic biological circuits.[1]

Future research may focus on developing even more potent and specific this compound analogs and applying this orthogonal system to other signaling pathways in various organisms. The ability to introduce the F-to-G substitution in other TIR1/AFB paralogs and orthologs opens the door to delineating their specific downstream responses.[1]

References

Unlocking Precision in Auxin Research: A Technical Guide to the cvxIAA-ccvTIR1 Chemical Genetics System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The study of auxin, a pivotal phytohormone governing nearly every aspect of plant growth and development, has been historically challenged by the pleiotropic effects of endogenous auxin signaling. The advent of chemical genetics has provided powerful tools to dissect these complex pathways with unprecedented specificity. This technical guide details the application of convex-Indole-3-acetic acid (cvxIAA), a synthetic auxin analog, in conjunction with its cognate engineered receptor, concave-TIR1 (ccvTIR1), as a robust orthogonal system for precise spatial and temporal control of auxin-inducible responses. This "bump-and-hole" strategy allows for the activation of auxin signaling pathways exclusively in cells expressing the modified ccvTIR1 receptor, without perturbing the endogenous auxin perception machinery. This guide provides an in-depth overview of the this compound-ccvTIR1 system, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows.

Introduction to the this compound-ccvTIR1 System: A "Bump-and-Hole" Approach

The complexity of auxin's roles in plant biology stems from its perception by a family of F-box proteins, including TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and AUXIN F-BOX (AFB) proteins, which act as auxin co-receptors with Aux/IAA transcriptional repressors. To overcome the challenge of dissecting specific auxin responses, a chemical genetics approach known as the "bump-and-hole" strategy was employed to create an orthogonal auxin-receptor pair.

This strategy involves:

  • Engineering the Receptor (The "Hole"): The auxin-binding pocket of the wild-type TIR1 receptor was modified by replacing a bulky phenylalanine residue at position 79 with a smaller glycine residue (F79G). This modification creates a "concave" pocket (ccvTIR1) that can no longer effectively bind endogenous indole-3-acetic acid (IAA) or other natural auxins.

  • Synthesizing a Modified Ligand (The "Bump"): A synthetic auxin analog, this compound (5-(3-methylphenoxyl-IAA)), was designed with a "bump" – an additional chemical moiety. This "bump" sterically hinders this compound from fitting into the binding pocket of the wild-type TIR1/AFB receptors.

The result is a highly specific ligand-receptor pair: this compound can only bind to and activate the engineered ccvTIR1 receptor, thereby initiating downstream auxin signaling cascades in a controlled manner. This orthogonality allows researchers to "hijack" the auxin signaling pathway in specific cells or tissues expressing ccvTIR1, without off-target effects from endogenous auxin.

Mechanism of Action and Signaling Pathway

The this compound-ccvTIR1 system operates through the canonical auxin signaling pathway. Upon binding of this compound to ccvTIR1, the ccvTIR1 protein, as part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, targets Aux/IAA transcriptional repressors for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of Aux/IAA proteins releases Auxin Response Factors (ARFs), which can then bind to auxin-responsive elements (AuxREs) in the promoters of target genes, leading to the activation or repression of gene expression.

Auxin_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ccvTIR1 ccvTIR1 This compound->ccvTIR1 Binds SCF SCF Complex ccvTIR1->SCF Associates with Aux_IAA Aux/IAA Repressor SCF->Aux_IAA Targets Ub Ubiquitin ARF ARF Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation AuxRE Auxin Response Element ARF->AuxRE Binds Gene Auxin-Responsive Genes AuxRE->Gene Regulates Transcription Ub->Aux_IAA Ubiquitination Y2H_Workflow cluster_prep Plasmid Construction Bait Construct Bait Plasmid (LexA-ccvTIR1) Transformation Co-transform into Yeast Reporter Strain Bait->Transformation Prey Construct Prey Plasmid (AD-Aux/IAA) Prey->Transformation Selection Select on SD/-Leu/-Trp Transformation->Selection Spotting Spot Serial Dilutions on SD/-Leu/-Trp/-His + Ligand Selection->Spotting Incubation Incubate at 30°C Spotting->Incubation Analysis Analyze Growth (Interaction) Incubation->Analysis PullDown_Workflow Proteins Purify Recombinant Proteins (ccvTIR1, Biotin-IAA7 DII) Binding Incubate Proteins with This compound (or IAA) Proteins->Binding Capture Add Streptavidin Beads to Capture Complex Binding->Capture Wash Wash Beads to Remove Non-specific Binders Capture->Wash Elute Elute Bound Proteins Wash->Elute Detect Analyze by SDS-PAGE and Immunoblot Elute->Detect Quantify Quantify Band Intensity and Calculate BD₅₀ Detect->Quantify

Dissecting Auxin Pathways: A Technical Guide to the Role of cvxIAA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phytohormone auxin, primarily indole-3-acetic acid (IAA), is a central regulator of nearly every aspect of plant growth and development. Its signaling pathways are complex, involving a large family of partially redundant receptors and downstream components, making it challenging to dissect the specific roles of individual elements. To overcome this, a powerful chemical-genetic tool has been developed: the orthogonal cvxIAA-ccvTIR1 system. This guide provides an in-depth technical overview of this system, its applications in dissecting auxin pathways, and detailed protocols for its use.

The this compound-ccvTIR1 system is based on a "bump-and-hole" strategy, where a synthetic "convex" auxin molecule (this compound) is designed to specifically bind to a complementary engineered "concave" auxin receptor, ccvTIR1.[1] This engineered pair operates independently of the endogenous auxin signaling machinery, allowing for precise control and investigation of specific auxin response pathways.[2][3]

The this compound-ccvTIR1 System: Mechanism and Specificity

The core of the system lies in the modification of both the ligand and the receptor. The natural auxin IAA fits into a pocket on the TIR1 receptor. In the engineered ccvTIR1 receptor, a bulky amino acid in this pocket (phenylalanine 79) is replaced with a smaller one (glycine or alanine), creating a "hole".[4][5] The synthetic this compound molecule, in turn, has a bulky chemical group (the "bump") that fits into this engineered hole.[4] This specific interaction ensures that this compound only activates ccvTIR1 and does not interact with the wild-type TIR1/AFB receptors. Conversely, endogenous IAA does not efficiently bind to the ccvTIR1 receptor. This orthogonality is the key to its utility in research.[2][3]

More sensitive versions of this system have also been developed, such as the "pico-cvxIAA" (5-adamantyl-IAA or 5-Ad-IAA) paired with OsTIR1(F74A), which demonstrates over 1,000-fold stronger binding affinity than the conventional IAA-TIR1 interaction.[6][7] This enhanced system is particularly useful for auxin-inducible degron (AID) applications, enabling protein degradation at much lower and less cytotoxic auxin analog concentrations.[1][7]

Signaling Pathway of the this compound-ccvTIR1 System

Caption: The this compound-ccvTIR1 signaling pathway.

Quantitative Data

The specificity and efficacy of the this compound-ccvTIR1 system have been quantified in various studies. The following tables summarize key quantitative data.

Table 1: In Vitro Binding Affinities

Interacting ProteinsLigandBD50 (μM)Reference
TIR1 + IAA7 DII peptideIAA11.54 ± 1.23[5]
ccvTIR1 + IAA7 DII peptideThis compound3.98 ± 0.60[5]

BD50 is the concentration of the ligand required for 50% of the TIR1/ccvTIR1 to be pulled down by the IAA7 DII peptide.

Table 2: Effective Concentrations for Auxin-Inducible Degron (AID) Systems

TIR1 VariantLigandEffective Concentration for Protein DegradationSystem Sensitivity ImprovementReference
OsTIR1IAA~500 μM-[7]
OsTIR1(F74A)5-Ad-IAA~0.5 μM>1000-fold[7]
AtTIR1(F79G)5-Ph-IAANot specifiedImproved efficacy[8]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of the this compound-ccvTIR1 system. Below are protocols for key experiments.

Yeast Two-Hybrid (Y2H) Assay

This protocol is adapted from methodologies used to screen for and validate the interaction between this compound, ccvTIR1, and Aux/IAA proteins.[4][9]

Objective: To test the this compound-dependent interaction between ccvTIR1 and an Aux/IAA protein.

Materials:

  • Yeast strain (e.g., EGY48)

  • Bait vector (e.g., pGILDA) containing ccvTIR1 (TIR1 F79G or F79A)

  • Prey vector (e.g., pB42AD) containing the degron domain (DII) of an Aux/IAA protein (e.g., IAA7)

  • Reporter plasmid (e.g., pSH18-34 with a GAL1-lacZ reporter)

  • Yeast transformation kit

  • Synthetic defined (SD) media with appropriate dropouts

  • This compound, IAA, and other auxin analogs

  • X-gal for colorimetric assay

Procedure:

  • Yeast Transformation: Co-transform the yeast strain with the bait, prey, and reporter plasmids using a standard lithium acetate method.

  • Selection of Transformants: Plate the transformed yeast on SD medium lacking the appropriate nutrients (e.g., -Ura, -His, -Trp) to select for cells containing all three plasmids. Incubate at 30°C for 2-3 days.

  • Liquid Culture Preparation: Inoculate single colonies into liquid SD medium and grow overnight at 30°C with shaking.

  • Induction and Assay:

    • Pellet the overnight cultures and resuspend in induction medium (SD medium containing galactose instead of glucose) supplemented with different concentrations of this compound (e.g., 0.1, 1, 10 μM) or control compounds (e.g., IAA, DMSO).

    • Incubate at 30°C for 4-8 hours.

  • β-galactosidase Assay (Qualitative):

    • For a filter lift assay, place a nitrocellulose membrane onto the agar plates with grown colonies.

    • Freeze the membrane in liquid nitrogen and then thaw to permeabilize the cells.

    • Place the membrane on a filter paper soaked in Z-buffer containing X-gal.

    • Incubate at 30°C and observe for the development of blue color, indicating a positive interaction.

  • β-galactosidase Assay (Quantitative):

    • Use a quantitative liquid assay with ONPG (o-nitrophenyl-β-D-galactopyranoside) as a substrate to measure the β-galactosidase activity according to standard protocols.

Yeast Two-Hybrid Experimental Workflow

start Start transform Co-transform yeast with bait (ccvTIR1), prey (Aux/IAA), and reporter plasmids start->transform select Select transformants on appropriate dropout media transform->select culture Grow colonies in liquid selective media select->culture induce Induce with galactose and treat with this compound or controls culture->induce assay Perform β-galactosidase assay (qualitative or quantitative) induce->assay analyze Analyze results for interaction assay->analyze end End analyze->end

Caption: Workflow for a yeast two-hybrid assay with this compound.

Generation of ccvTIR1 Transgenic Arabidopsis

This protocol outlines the generation of stable transgenic Arabidopsis lines expressing the engineered ccvTIR1 receptor, based on standard floral dip methods.[5][10]

Objective: To create Arabidopsis plants that can be used to study this compound-specific auxin responses.

Materials:

  • Agrobacterium tumefaciens (e.g., strain GV3101)

  • Binary vector (e.g., pGREEN) containing the ccvTIR1 coding sequence under a suitable promoter (e.g., the native TIR1 promoter, pTIR1, or a constitutive 35S promoter)

  • Wild-type Arabidopsis thaliana plants (e.g., Col-0)

  • Growth media and conditions for Arabidopsis and Agrobacterium

  • Selection agent (e.g., Basta or Kanamycin)

  • 5% sucrose solution with 0.05% Silwet L-77

Procedure:

  • Vector Construction: Clone the ccvTIR1 (TIR1 F79G) coding sequence into the binary vector. The construct should also contain a plant-selectable marker.

  • Agrobacterium Transformation: Transform the binary vector into Agrobacterium tumefaciens by electroporation.

  • Plant Growth: Grow Arabidopsis plants until they are flowering. Clip the primary inflorescence to encourage the growth of multiple secondary inflorescences.

  • Agrobacterium Culture: Grow the transformed Agrobacterium in liquid culture to an OD600 of ~0.8-1.0.

  • Floral Dip:

    • Pellet the Agrobacterium culture and resuspend in the sucrose/Silwet L-77 solution.

    • Invert the flowering Arabidopsis plants and dip the inflorescences into the Agrobacterium suspension for 30-60 seconds.

    • Place the dipped plants in a humid, dark environment for 16-24 hours, then return them to normal growth conditions.

  • Seed Collection: Allow the plants to mature and collect the T1 seeds.

  • Selection of Transgenics:

    • Sterilize the T1 seeds and plate them on selection medium containing the appropriate antibiotic or herbicide.

    • Transgenic seedlings will survive and grow, while non-transgenics will not.

  • Confirmation and Propagation: Transfer the surviving T1 seedlings to soil and allow them to self-pollinate. Collect T2 seeds. Analyze subsequent generations to identify homozygous lines with stable expression of the ccvTIR1 transgene.

Root Elongation Assay

This assay is used to quantify the effect of this compound on root growth in ccvTIR1-expressing plants.[10]

Objective: To measure the dose-dependent inhibition of primary root elongation by this compound.

Materials:

  • ccvTIR1 and wild-type Arabidopsis seedlings

  • Square petri plates with MS medium

  • This compound stock solution in DMSO

  • Ruler or imaging system for measuring root length

Procedure:

  • Seedling Growth:

    • Sterilize and plate seeds on MS medium.

    • Vernalize at 4°C for 2-3 days.

    • Grow the plates vertically in a growth chamber for 4-5 days.

  • Treatment:

    • Prepare MS plates containing a range of this compound concentrations (e.g., 0, 0.01, 0.1, 1, 10 μM) and a DMSO control.

    • Transfer seedlings of similar root length to the treatment plates.

  • Measurement:

    • Mark the position of the root tip at the time of transfer.

    • Return the plates to the growth chamber and grow vertically for another 2-3 days.

    • Measure the new root growth from the mark to the new root tip.

  • Data Analysis: Calculate the average root growth for each treatment and genotype. Plot the root growth as a percentage of the control (DMSO) treatment against the this compound concentration.

Applications in Dissecting Auxin Pathways

The this compound-ccvTIR1 system has been instrumental in clarifying several aspects of auxin biology:

  • TIR1-Mediated Acid Growth: By using the this compound-ccvTIR1 system, it was conclusively shown that the TIR1-mediated signaling pathway is directly responsible for auxin-induced acid growth in seedlings, a rapid cell elongation response.[5]

  • Transcriptional Reprogramming: RNA-seq experiments on ccvTIR1 plants treated with this compound have revealed the specific set of genes that are downstream of the TIR1 signaling module, without the confounding effects of endogenous auxin fluctuations.[11]

  • Auxin-Inducible Degron (AID) Systems: The development of high-affinity this compound-ccvTIR1 pairs has led to super-sensitive AID systems. These allow for the rapid and efficient degradation of a target protein fused to an Aux/IAA degron, even at very low concentrations of the synthetic auxin, which is particularly beneficial in systems sensitive to higher hormone levels.[7]

Conclusion

The this compound-ccvTIR1 orthogonal system represents a significant advancement in the tools available to study auxin signaling. Its specificity and tunability allow researchers to dissect the roles of specific receptor-corepressor interactions in a wide range of developmental and physiological processes. The continued development of this system, including higher affinity pairs and its application in diverse biological contexts, promises to further unravel the complexities of auxin biology and its potential for applications in agriculture and drug development.

References

An In-depth Technical Guide to cvxIAA: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

cvxIAA, or 5-(3-Methoxyphenyl)indole-3-acetic acid, is a synthetic auxin analogue designed to function as a highly specific molecular tool for the investigation of auxin signaling pathways. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. Detailed experimental protocols for its synthesis and key biological assays are provided, along with a visualization of its signaling pathway. The core of the this compound technology lies in the "bump-and-hole" strategy, where the "bumpy" this compound molecule is engineered to bind specifically to a modified "hollowed-out" auxin receptor, ccvTIR1, thereby creating an orthogonal system that does not interfere with endogenous auxin signaling. This allows for precise control and study of auxin-mediated physiological processes.

Chemical Structure and Physicochemical Properties

This compound is a derivative of the natural auxin, indole-3-acetic acid (IAA), with a methoxyphenyl group introduced at the 5-position of the indole ring. This "bump" is a key feature of its design.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 5-(3-Methoxyphenyl)indole-3-acetic acid[1]
Synonyms convex IAA, 5-(3-MeOPh)-IAA[1]
CAS Number 2127037-35-6[1]
Molecular Formula C₁₇H₁₅NO₃[1]
Molecular Weight 281.31 g/mol [1]
Appearance White to light yellow or light orange powder/crystal[2]
Purity >98.0% (HPLC)[2]
Solubility Soluble in Dimethyl Sulfoxide (DMSO)[1]
Storage Store at -20°C for long-term storage.[1]

Mechanism of Action: The "Bump-and-Hole" Strategy

The functionality of this compound is intrinsically linked to its engineered receptor, concave TIR1 (ccvTIR1). This system operates on a "bump-and-hole" principle, a common strategy in chemical genetics to create orthogonal ligand-receptor pairs.[3]

  • The "Hole": The wild-type auxin receptor, TIR1, has a phenylalanine residue at position 79 (F79) in its auxin-binding pocket. In the engineered ccvTIR1, this bulky phenylalanine is replaced with a smaller glycine residue, creating a "hole" or a cavity in the binding pocket.[4] This modification prevents the natural auxin, IAA, from binding effectively to ccvTIR1.[5]

  • The "Bump": this compound is designed with a methoxyphenyl group at the 5-position of the indole ring, creating a "bump". This bulky addition prevents this compound from fitting into the binding pocket of the wild-type TIR1 receptor.[5]

  • Specific Interaction: The "bump" on this compound is designed to perfectly fit into the "hole" of the ccvTIR1 receptor. This specific and high-affinity interaction allows this compound to activate the ccvTIR1 receptor and initiate downstream auxin signaling pathways, without cross-reacting with the endogenous auxin signaling machinery.[3][4]

This orthogonal system provides researchers with a powerful tool to dissect auxin-mediated processes with high specificity, as the cellular response is directly attributable to the application of this compound in organisms expressing ccvTIR1.

Bump_and_Hole_Strategy cluster_WT Wild-Type System cluster_Engineered Engineered System WT_TIR1 WT TIR1 (F79) IAA IAA IAA->WT_TIR1 Binds cvxIAA_WT This compound cvxIAA_WT->WT_TIR1 No Binding ccvTIR1 ccvTIR1 (G79) IAA_Eng IAA IAA_Eng->ccvTIR1 No Binding This compound This compound This compound->ccvTIR1 Specific Binding cvxIAA_Signaling_Pathway cluster_degradation Degradation of Repressor cluster_transcription Transcriptional Activation This compound This compound ccvTIR1 ccvTIR1 This compound->ccvTIR1 Aux_IAA Aux/IAA Repressor This compound->Aux_IAA Recruits for Ubiquitination SCF SCF Complex ccvTIR1->SCF ccvTIR1->Aux_IAA Recruits for Ubiquitination Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF ARF Aux_IAA->ARF Represses AuxRE AuxRE ARF->AuxRE Binds Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression Activates Physiological_Response Physiological Response Gene_Expression->Physiological_Response

References

cvxIAA: A Technical Guide to Unraveling Transcription-Independent Auxin Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The phytohormone auxin governs a vast array of plant growth and developmental processes through both transcriptional and non-transcriptional signaling pathways. Dissecting these intertwined mechanisms has been a significant challenge in plant biology. This technical guide details the use of cvxIAA, a synthetic, "convex" indole-3-acetic acid, in conjunction with its engineered "concave" receptor, ccvTIR1, to specifically investigate transcription-independent auxin signaling. This orthogonal system, developed using a "bump-and-hole" strategy, allows for the activation of auxin signaling pathways in a controlled manner, without interfering with the endogenous auxin machinery.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the this compound-ccvTIR1 system, including its mechanism, experimental protocols, quantitative data, and applications in elucidating rapid, non-genomic auxin responses.

Introduction: The Two Faces of Auxin Signaling

Auxin's role as a master regulator of plant development is well-established. Its effects are mediated through complex signaling networks that can be broadly categorized into two types: transcription-dependent and transcription-independent pathways.

The Canonical Transcription-Dependent Pathway

The primary, and most extensively studied, auxin signaling pathway operates within the nucleus to regulate gene expression.[3][4][5] This canonical pathway involves three core components:

  • TIR1/AFB Receptors: These F-box proteins are subunits of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[3][6]

  • Aux/IAA Repressors: These proteins bind to and inhibit the activity of Auxin Response Factors (ARFs).[4][7]

  • Auxin Response Factors (ARFs): These are transcription factors that bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes.[4][8]

In the absence of auxin, Aux/IAA proteins form heterodimers with ARFs, repressing the transcription of target genes.[9] When auxin levels increase, the hormone acts as a molecular "glue," promoting the interaction between TIR1/AFB and Aux/IAA proteins.[4] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome.[9] The degradation of Aux/IAAs liberates ARFs, allowing them to activate or repress the expression of a multitude of genes that drive auxin-mediated developmental processes.[10]

Transcription-Independent (Non-Genomic) Signaling

While the nuclear pathway explains long-term developmental changes, many of auxin's effects occur far too rapidly to be mediated by changes in gene transcription and protein synthesis.[6] These rapid, non-genomic responses include changes in plasma membrane potential, ion fluxes, and the activation of ROP GTPases.[6] A key example is the "acid growth" hypothesis, where auxin is proposed to rapidly induce cell elongation by promoting the pumping of protons into the cell wall, lowering its pH and activating wall-loosening enzymes. The this compound-ccvTIR1 system has provided conclusive evidence for the role of the TIR1-mediated pathway in this rapid response.[1][2]

The this compound-ccvTIR1 Orthogonal System

To isolate and study transcription-independent pathways, it is essential to uncouple them from the dominant transcriptional responses. The this compound-ccvTIR1 system was engineered for this purpose.[1][2]

A "Bump-and-Hole" Strategy

This system is a prime example of chemical genetics, utilizing an engineered ligand-receptor pair that functions orthogonally to the native components.[1]

  • ccvTIR1 (concave TIR1): The endogenous TIR1 receptor was modified by substituting a bulky phenylalanine residue (F79) in its auxin-binding pocket with a smaller glycine. This creates a "hole" or a concave pocket that no longer effectively binds the natural auxin, IAA.[11]

  • This compound (convex IAA): A synthetic auxin analogue was created by adding a bulky aryl group at the 5-position of the indole ring.[11] This "bump" prevents this compound from fitting into the binding pocket of the wild-type TIR1/AFB receptors.

The result is a highly specific pairing: the "bumped" this compound fits perfectly into the "hollowed-out" ccvTIR1 receptor, but not into the wild-type TIR1. Conversely, the natural auxin IAA binds poorly to ccvTIR1.[9] This orthogonality allows researchers to activate the auxin signaling cascade only in organisms engineered to express ccvTIR1, and only upon application of this compound, without triggering the endogenous auxin response pathways.[1][2]

Data Presentation: Quantitative Insights

The specificity of the this compound-ccvTIR1 system has been validated through various quantitative experiments. The following tables summarize key data on its effects on gene expression and physiological responses.

Table 1: Transcriptional Response to this compound Treatment in Arabidopsis thaliana Seedlings

GenotypeTreatment (3 hours)Target GeneRelative Expression Level (Fold Change vs. Mock)
Wild-Type (WT)0.1 µM this compoundAux/IAA GenesNo significant change
35S::ccvTIR10.1 µM this compoundAux/IAA GenesSignificant upregulation
Wild-Type (WT)0.1 µM IAAAux/IAA GenesSignificant upregulation
35S::ccvTIR10.1 µM IAAAux/IAA GenesSignificant upregulation

This table is a summary of findings from qRT-PCR analyses which show that this compound induces auxin-responsive gene expression only in seedlings expressing the engineered ccvTIR1 receptor.[12]

Table 2: Physiological Responses to this compound Treatment

ExperimentGenotypeTreatmentObservation
Root GravitropismWild-Type0.1 - 0.3 µM this compoundNormal gravitropism (no significant effect on endogenous auxin transport)
Root Elongation35S::ccvTIR1This compoundInhibition of root elongation
Lateral Root Development35S::ccvTIR1This compoundInduction of lateral root formation
Rapid Root Growth InhibitionccvAFB1 (afb1-3)500 nM this compound (15 min)Rapid inhibition of root growth
ROS BurstccvAFB1This compoundInduced Reactive Oxygen Species (ROS) burst

This table compiles observations from various studies demonstrating that this compound elicits canonical auxin physiological responses exclusively in plants expressing the complementary concave receptor.[12][13][14]

Experimental Protocols

The following protocols are foundational for utilizing the this compound-ccvTIR1 system.

Yeast Two-Hybrid (Y2H) Assay for Ligand-Receptor Specificity

This assay is used to confirm the specific, auxin-dependent interaction between TIR1/AFB receptors and Aux/IAA proteins.

  • Vector Construction:

    • Clone the TIR1 (WT or ccvTIR1) coding sequence into a LexA DNA-binding domain (DBD) fusion vector.

    • Clone the degron domain (DII) of an Aux/IAA protein (e.g., IAA3) into a B42 activation domain (AD) fusion vector.

  • Yeast Transformation: Co-transform the DBD-TIR1 and AD-IAA3 constructs into a suitable yeast reporter strain (e.g., EGY48 with a LacZ reporter).

  • Interaction Assay:

    • Grow transformed yeast on selection media.

    • Plate the yeast on media containing X-gal as a substrate for β-galactosidase.

    • Add the test compounds (e.g., IAA, this compound) to the media at desired concentrations (e.g., 1 µM).

  • Analysis: A blue color indicates a positive interaction (activation of the LacZ reporter). The this compound-ccvTIR1 system is validated if a blue color appears only on plates containing yeast expressing ccvTIR1 and treated with this compound, and not with WT TIR1 and this compound.[11]

Gene Expression Analysis by qRT-PCR

This protocol quantifies the transcriptional response to this compound treatment.

  • Plant Material and Treatment: Grow Arabidopsis seedlings (WT and 35S::ccvTIR1) in liquid culture for 4-5 days. Treat the seedlings with mock solution, IAA (e.g., 0.1 µM), or this compound (e.g., 0.1 µM) for a specified time (e.g., 3 hours).[12]

  • RNA Extraction and cDNA Synthesis: Harvest the seedlings, freeze in liquid nitrogen, and extract total RNA using a standard kit. Synthesize cDNA from the RNA.

  • Quantitative PCR: Perform qPCR using primers specific for known early auxin-responsive genes (e.g., IAA5, IAA19, GH3 family members) and a reference gene (e.g., ACTIN2).

  • Analysis: Calculate the relative expression levels using the ΔΔCt method. A significant increase in transcript levels for auxin-responsive genes in this compound-treated 35S::ccvTIR1 seedlings (but not WT) confirms the system's specificity at the transcriptional level.[12]

Root Elongation and Lateral Root Assay

This assay assesses the physiological impact of activating the engineered pathway.

  • Plate Preparation: Prepare square agar plates with plant growth medium containing mock solution, IAA, or various concentrations of this compound.

  • Seedling Growth: Germinate and grow WT and 35S::ccvTIR1 seedlings vertically on the plates.

  • Measurement:

    • Primary Root Elongation: Mark the position of the root tip at the start of the experiment and measure the growth over several days.

    • Lateral Root Formation: Count the number of emerged lateral roots per unit of primary root length after a set period of growth.

  • Analysis: Compare the root growth and lateral root density between genotypes and treatments. Inhibition of primary root growth and an increase in lateral roots in 35S::ccvTIR1 seedlings treated with this compound are expected outcomes.[13]

Visualizing the Pathways and Workflows

Diagrams are essential for understanding the logic of the this compound-ccvTIR1 system and its application.

Canonical_Auxin_Signaling cluster_nucleus Nucleus Auxin Auxin (IAA) TIR1 TIR1/AFB Auxin->TIR1 binds AuxIAA Aux/IAA Repressor TIR1->AuxIAA targets for degradation ARF ARF AuxIAA->ARF represses Genes Auxin-Responsive Genes ARF->Genes activates Response Transcriptional Response Genes->Response

Caption: The canonical nuclear auxin signaling pathway.

Orthogonal_System cluster_wt Wild-Type System cluster_engineered Engineered System IAA IAA wtTIR1 WT TIR1 IAA->wtTIR1 Binds This compound This compound (bump) This compound->wtTIR1 No Binding IAA_e IAA ccvTIR1 ccvTIR1 (hole) IAA_e->ccvTIR1 Poor Binding cvxIAA_e This compound (bump) cvxIAA_e->ccvTIR1 Binds

Caption: Specificity of the this compound-ccvTIR1 orthogonal system.

Experimental_Workflow cluster_time Post-Treatment Analysis start Prepare WT and ccvTIR1-expressing plants treatment Apply this compound (or mock/IAA controls) start->treatment rapid Short Term (seconds-minutes) Measure rapid responses: - Root growth inhibition - ROS burst - Membrane potential treatment->rapid transcriptional Long Term (hours) Measure transcriptional changes: - qRT-PCR - RNA-seq - DR5::GFP imaging treatment->transcriptional analysis Compare responses between WT and ccvTIR1 plants rapid->analysis transcriptional->analysis conclusion Attribute rapid responses in ccvTIR1 plants to transcription-independent signaling analysis->conclusion

Caption: Workflow for dissecting auxin signaling pathways.

Conclusion and Future Directions

The development of the this compound-ccvTIR1 orthogonal system represents a significant leap forward in our ability to study auxin biology. It provides a powerful and precise tool to activate a specific auxin pathway on demand, enabling the definitive separation of transcription-independent from transcription-dependent events.[1] By using this system, researchers have already confirmed the involvement of the TIR1 signaling pathway in rapid acid growth, a long-standing hypothesis in plant physiology.[2]

Future applications of this technology could involve expressing ccvTIR1 in specific cell types or developmental stages to dissect the tissue-specific roles of rapid auxin signaling. Furthermore, the principles of this "bump-and-hole" strategy can be applied to other hormone signaling pathways, opening new avenues for precise chemical genetic control of diverse biological processes. For drug development professionals, this system offers a model for designing highly specific small-molecule modulators of protein-protein interactions.

References

The Auxin-Inducible Degron System: A Technical Guide for Rapid and Controlled Protein Depletion

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

The ability to rapidly and specifically deplete a protein of interest is a cornerstone of modern biological research and a critical tool in target validation for drug development. The auxin-inducible degron (AID) system has emerged as a powerful and versatile technology for achieving conditional protein degradation in a wide range of non-plant organisms and cell types.[1][2][3] This system, co-opted from the plant kingdom, offers temporal and reversible control over protein levels, allowing for the precise dissection of protein function without the confounding secondary effects often associated with traditional genetic methods like gene knockouts or RNA interference.[4][5]

This in-depth technical guide provides a comprehensive overview of the core principles of the AID system, quantitative data to inform experimental design, detailed protocols for its implementation, and visualizations to clarify the underlying mechanisms and workflows.

Core Mechanism of the Auxin-Inducible Degron System

The AID system is based on the auxin-dependent degradation pathway of Aux/IAA transcriptional repressors in plants.[4][6] In this pathway, the plant hormone auxin acts as a "molecular glue" to facilitate the interaction between the F-box protein Transport Inhibitor Response 1 (TIR1) and an Aux/IAA protein.[7][8] TIR1 is a substrate receptor component of the Skp1-Cul1-F-box (SCF) E3 ubiquitin ligase complex.[5][9] When auxin is present, it binds to TIR1, promoting the recruitment of an Aux/IAA protein to the SCF complex.[8] This leads to the polyubiquitination of the Aux/IAA protein and its subsequent degradation by the 26S proteasome.[10][11]

By introducing two key components into non-plant cells—the plant-specific F-box protein TIR1 (commonly from Oryza sativa, OsTIR1) and tagging the protein of interest (POI) with a short degron sequence from an Aux/IAA protein (the "AID tag")—this degradation machinery can be reconstituted to target virtually any cellular protein for rapid depletion upon the addition of auxin (indole-3-acetic acid, IAA, or a synthetic analog).[2][5]

Quantitative Data for Experimental Design

The efficiency and kinetics of protein degradation using the AID system are influenced by several factors, including the specific AID tag and TIR1 variant used, the concentration of auxin, and the cellular context. The following tables summarize key quantitative parameters to guide the design and optimization of AID experiments.

Table 1: Degradation Kinetics of AID-Tagged Proteins

Organism/Cell TypeProtein of InterestDegradation Half-Life (t½)Time to >90% DepletionAuxin ConcentrationCitation(s)
S. cerevisiaeVarious< 30-60 min60-90 min100-500 µM IAA[2]
Human DLD-1 cellsPlk4-AID-YFP~9 min< 80 min500 µM IAA[12]
Human DLD-1 cellsCENP-A-AID-YFP~18 min< 80 min500 µM IAA[12]
Human DLD-1 cellsTRF2-AID-YFP~13 min< 80 min500 µM IAA[12]
Human DLD-1 cellsCyclin B1-AID-YFP~17 min< 80 min500 µM IAA[12]
Human DLD-1 cellsHistone H2B-AID-YFP~40-50 min~2 hours500 µM IAA[12]
Mouse Embryonic Stem CellsNCAPH-AIDVariable2-4 hours500 µM IAA[13]
Mouse OocytesAIDm-EGFP~41-107 minVariable500 µM IAA[14]

Table 2: Recommended Auxin Concentrations for Protein Degradation

Organism/Cell TypeAuxin TypeRecommended Concentration RangeNotesCitation(s)
S. cerevisiaeIAA or NAA25-500 µMOptimal concentration should be determined empirically. NAA can be more stable in light.[2][15]
Human Cell Lines (e.g., DLD-1, HCT116, HeLa)IAA100-500 µMHigher concentrations can have off-target effects.[16][12][16][17]
Mouse Embryonic Stem CellsIAA500 µM[13]
Mouse (in vivo)5-Ph-IAA (for AID2)1-5 mg/kg5-Ph-IAA is a synthetic auxin with higher affinity for mutant TIR1 and is better tolerated in vivo.[18]

Table 3: Comparison of Common AID System Variants

System VariantKey FeaturesAdvantagesDisadvantagesCitation(s)
Standard AID OsTIR1 + full-length or mini-AID (mAID) tagWell-established, widely used.Can exhibit "leaky" degradation in the absence of auxin. Requires high auxin concentrations.[5][19]
AID2 / ssAID (super-sensitive AID) Mutant OsTIR1 (e.g., F74G or F74A) + synthetic auxin (e.g., 5-Ph-IAA or 5-Ad-IAA)Higher sensitivity (works at much lower auxin concentrations), reduced leakiness and off-target effects.Requires a specific mutant TIR1 and synthetic auxin.[18][19][20]
ARF-AID Co-expression of the ARF PB1 domain with the standard AID systemSuppresses basal degradation and can increase the rate of auxin-induced degradation.Requires expression of an additional component.[4]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the core mechanism and a typical experimental process, the following diagrams have been generated using the DOT language for Graphviz.

AID_Signaling_Pathway Auxin-Inducible Degron Signaling Pathway cluster_SCF SCF E3 Ubiquitin Ligase Complex cluster_Target Target Protein Complex Skp1 Skp1 Cul1 Cul1 Skp1->Cul1 TIR1 OsTIR1 Skp1->TIR1 Rbx1 Rbx1 Cul1->Rbx1 Ub Ubiquitin Rbx1->Ub activates E2 for AID_tag AID Degron TIR1->AID_tag recruits POI Protein of Interest POI->AID_tag Proteasome 26S Proteasome AID_tag->Proteasome targeted to Auxin Auxin (IAA) Auxin->TIR1 binds Ub->AID_tag polyubiquitination Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides degrades into

Caption: The auxin-inducible degron signaling pathway.

AID_Experimental_Workflow Typical AID System Experimental Workflow cluster_setup System Setup cluster_experiment Degradation Experiment A Generate TIR1-expressing stable cell line D Co-transfect gRNA and donor plasmid into TIR1 cells A->D B Design and clone gRNA for endogenous tagging B->D C Design and construct donor plasmid with AID tag C->D E Select and validate homozygous knock-in clones D->E F Culture validated AID-tagged cells E->F Validated Clone G Add auxin (IAA) to induce degradation (time-course experiment) F->G H Harvest cells at different time points G->H I Analyze protein depletion (Western Blot / IF / FACS) H->I

Caption: A typical experimental workflow for the AID system.

Experimental Protocols

The successful implementation of the AID system requires careful planning and execution of several key experimental steps. The following protocols provide a general framework that can be adapted to specific experimental systems.

Generation of a TIR1-Expressing Stable Cell Line

The first step is to generate a cell line that stably expresses the OsTIR1 protein.

Materials:

  • Host cell line of choice

  • Expression vector for OsTIR1 (e.g., pBABE-puro-OsTIR1-9xMyc)

  • Transfection reagent or electroporation system

  • Appropriate selection antibiotic (e.g., puromycin)

  • Cell culture medium and supplements

  • Antibody against the tag on OsTIR1 (e.g., anti-Myc) for validation

Protocol:

  • Transfection: Transfect the host cell line with the OsTIR1 expression vector using a method optimized for your cells.

  • Selection: 24-48 hours post-transfection, begin selection by adding the appropriate antibiotic to the culture medium. The concentration of the antibiotic should be determined beforehand by generating a kill curve for the parental cell line.

  • Expansion of Resistant Cells: Maintain the cells under selection pressure, replacing the medium every 2-3 days, until antibiotic-resistant colonies appear.

  • Clonal Isolation: Isolate individual resistant colonies using cloning cylinders or by limiting dilution and expand them into clonal populations.

  • Validation: Screen the clonal populations for OsTIR1 expression by Western blotting or immunofluorescence using an antibody against the tag on TIR1. Select a clone with robust and stable expression of TIR1 for subsequent experiments.

Endogenous Tagging of a Protein of Interest with the AID Degron using CRISPR/Cas9

To study the function of a protein at its endogenous expression level, it is preferable to tag the endogenous locus with the AID degron using CRISPR/Cas9-mediated homology-directed repair (HDR).[17][21][22]

Materials:

  • TIR1-expressing stable cell line

  • CRISPR/Cas9 expression vector (e.g., pX330)

  • Donor plasmid containing the AID tag sequence flanked by homology arms (~500-800 bp) corresponding to the genomic sequences upstream and downstream of the desired insertion site (typically at the C-terminus, just before the stop codon). The donor plasmid should also contain a selectable marker.

  • sgRNA design tool (e.g., Benchling, CHOPCHOP)

  • Oligonucleotides for sgRNA cloning

  • Genomic DNA extraction kit

  • PCR reagents and primers for genotyping

  • Antibody against the protein of interest for validation

Protocol:

  • sgRNA Design and Cloning: Design and clone an sgRNA targeting the genomic locus where the AID tag will be inserted (e.g., immediately upstream of the stop codon). Ensure the sgRNA targets a site close to the desired insertion point to maximize HDR efficiency.

  • Donor Plasmid Construction: Construct the donor plasmid containing the AID tag and a selection marker, flanked by the left and right homology arms. It is crucial to introduce silent mutations in the PAM sequence or the sgRNA seed region within the homology arms of the donor plasmid to prevent re-cutting by Cas9 after successful integration.

  • Co-transfection: Co-transfect the TIR1-expressing cells with the sgRNA/Cas9 expression plasmid and the donor plasmid.

  • Selection and Clonal Isolation: Apply the appropriate selection for the marker on the donor plasmid and isolate single-cell clones.

  • Genotyping and Validation:

    • Screen the clones by PCR using primers that flank the insertion site to identify clones with the correct integration.

    • Confirm the expression of the AID-tagged protein by Western blotting using an antibody against the POI. The tagged protein should show a size shift corresponding to the size of the AID tag.

    • Sequence the targeted locus to confirm in-frame insertion of the AID tag.

Induction and Validation of Protein Degradation

Once a validated AID-tagged cell line is established, the final step is to induce and monitor protein degradation.

Materials:

  • Validated AID-tagged cell line

  • Auxin stock solution (e.g., 100 mM IAA in DMSO, stored at -20°C)

  • Cell lysis buffer for Western blotting

  • Fixatives and antibodies for immunofluorescence (optional)

  • Flow cytometer (optional, for fluorescently tagged proteins)

Protocol:

  • Cell Seeding: Plate the AID-tagged cells at an appropriate density.

  • Induction of Degradation: Add auxin to the culture medium to the desired final concentration (e.g., 500 µM for mammalian cells). For a time-course experiment, add auxin and harvest cells at various time points (e.g., 0, 15, 30, 60, 120 minutes). Include a vehicle-only (e.g., DMSO) control.

  • Cell Harvesting and Lysis:

    • For Western Blotting: Wash the cells with ice-cold PBS and lyse them in an appropriate lysis buffer containing protease and phosphatase inhibitors.

    • For Immunofluorescence: Fix the cells on coverslips according to a standard protocol.

  • Analysis of Protein Depletion:

    • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with an antibody against the POI. A loading control (e.g., GAPDH, β-actin) is essential to ensure equal protein loading. Quantify the band intensities to determine the extent and kinetics of degradation.

    • Immunofluorescence: Stain the fixed cells with an antibody against the POI and a fluorescently labeled secondary antibody. Visualize the depletion of the protein by microscopy.

    • FACS Analysis: If the AID-tagged protein is also fused to a fluorescent protein, degradation can be monitored by the loss of fluorescence using flow cytometry.

Conclusion

The auxin-inducible degron system provides an unprecedented level of control for studying protein function. Its rapid kinetics, reversibility, and applicability across a wide range of biological systems make it an invaluable tool for both basic research and drug discovery. By carefully considering the quantitative parameters and following robust experimental protocols, researchers can effectively harness the power of the AID system to gain deeper insights into the dynamic roles of proteins in cellular processes.

References

Methodological & Application

Application Notes and Protocols for cvxIAA-Mediated Protein Degradation in Arabidopsis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of the cvxIAA-mediated protein degradation system in Arabidopsis thaliana. This powerful tool allows for the rapid and specific degradation of a protein of interest, enabling precise studies of protein function.

Introduction

The this compound-ccvTIR1 system is an advanced version of the auxin-inducible degron (AID) system, engineered for orthogonal control of protein degradation in plants.[1][2][3] This system utilizes a "bump-and-hole" strategy, where a synthetically designed auxin analog, this compound ("convex" IAA), specifically interacts with a mutated F-box protein, ccvTIR1 ("concave" TIR1).[1][2] The endogenous auxin signaling pathway, which relies on the natural auxin indole-3-acetic acid (IAA) and the wild-type TIR1 receptor, remains unaffected.[1][3] This orthogonality allows for precise temporal and spatial control over the degradation of a target protein without interfering with the plant's natural auxin responses.[1][3]

The core components of the system are:

  • This compound (convex IAA): A synthetic auxin, 5-(3-methoxyphenyl)indole-3-acetic acid, that possesses a bulky side group.[2][4]

  • ccvTIR1 (concave TIR1): An engineered version of the Arabidopsis TIR1 protein with a mutation in the auxin-binding pocket (e.g., F79G or F79A). This mutation creates a "hole" that accommodates the "bump" on this compound.[4][5]

  • AID (Auxin-Inducible Degron): A small protein domain from an Aux/IAA protein (e.g., IAA17) that is fused to the protein of interest.[6]

Upon application of this compound, ccvTIR1 binds to the AID-tagged protein of interest, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.[6][7] This process is rapid, with significant protein depletion observed within hours of treatment.[6]

Signaling Pathway and Experimental Workflow

Signaling_Pathway cluster_0 No interaction, protein is stable cluster_1 In the presence of this compound POI_AID Protein of Interest-AID ccvTIR1 ccvTIR1 SCF SCF Complex Proteasome 26S Proteasome This compound This compound ccvTIR1_active ccvTIR1 This compound->ccvTIR1_active POI_AID_deg Protein of Interest-AID Ub Ubiquitin POI_AID_deg->Ub polyubiquitination SCF_active SCF Complex ccvTIR1_active->SCF_active SCF_active->POI_AID_deg binds Proteasome_active 26S Proteasome Ub->Proteasome_active Degraded_POI Degraded Protein Proteasome_active->Degraded_POI

This compound-mediated protein degradation pathway.

Experimental_Workflow cluster_0 Vector Construction cluster_1 Plant Transformation cluster_2 Protein Degradation Assay cluster_3 Analysis Construct_ccvTIR1 Construct ccvTIR1 expression vector Agro_transformation Agrobacterium-mediated transformation of Arabidopsis Construct_ccvTIR1->Agro_transformation Construct_POI_AID Construct Protein of Interest-AID fusion vector Construct_POI_AID->Agro_transformation Selection Selection of transgenic plants Agro_transformation->Selection Generation Generate stable lines expressing both constructs Selection->Generation Seedling_growth Grow transgenic seedlings Generation->Seedling_growth cvxIAA_treatment Treat with this compound (and mock control) Seedling_growth->cvxIAA_treatment Time_course Collect samples at different time points cvxIAA_treatment->Time_course Protein_extraction Total protein extraction Time_course->Protein_extraction Western_blot Western blotting Protein_extraction->Western_blot Quantification Quantify protein levels Western_blot->Quantification

Experimental workflow for this compound-mediated protein degradation.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the this compound-ccvTIR1 system in Arabidopsis.

ParameterValueReference
This compound Concentration for Root Growth Assays 0.1 - 1 µM[8]
ccvTIR1 Receptor Variants TIR1F79G, TIR1F79A[4][5]
Improved this compound Analog 5-adamantyl-IAA (pico_this compound)[5]
Enhanced Affinity of pico_this compound ~1,000 to 10,000-fold lower concentration required compared to the original this compound[5]

Detailed kinetics of protein degradation in Arabidopsis using the this compound-ccvTIR1 system are not extensively published in a standardized format. The efficiency and speed of degradation can be protein-dependent.

Experimental Protocols

Vector Construction

Objective: To create binary vectors for the expression of ccvTIR1 and the AID-tagged protein of interest in Arabidopsis.

Materials:

  • Arabidopsis thaliana TIR1 cDNA

  • cDNA of the protein of interest (POI)

  • Auxin-inducible degron (AID) sequence (e.g., from IAA17)

  • Plant expression vectors (e.g., pK2GW7, pH2GW7) with appropriate promoters (e.g., 35S, UBQ10) and selection markers.

  • Restriction enzymes and ligase, or Gateway cloning reagents.

  • E. coli competent cells for plasmid propagation.

Protocol:

  • Site-directed mutagenesis of TIR1: Introduce the F79G or F79A mutation into the TIR1 cDNA using a site-directed mutagenesis kit.

  • Cloning of ccvTIR1: Clone the mutated ccvTIR1 sequence into a plant expression vector under the control of a suitable promoter (e.g., 35S promoter).

  • Cloning of POI-AID fusion:

    • Amplify the coding sequence of your POI without the stop codon.

    • Amplify the AID tag sequence.

    • Fuse the POI and AID sequences in-frame using overlapping PCR or by sequential cloning into an entry vector.

    • Clone the POI-AID fusion into a plant expression vector, ensuring it is downstream of a promoter.

  • Vector verification: Confirm the integrity of all constructs by sequencing.

Arabidopsis Transformation

Objective: To generate stable transgenic Arabidopsis lines co-expressing ccvTIR1 and the POI-AID fusion protein.

Materials:

  • Agrobacterium tumefaciens (e.g., strain GV3101)

  • Constructed binary vectors

  • Wild-type Arabidopsis thaliana (e.g., Col-0)

  • YEB medium, antibiotics

  • Infiltration medium (e.g., 5% sucrose, 0.05% Silwet L-77)

Protocol:

  • Transform Agrobacterium: Introduce the ccvTIR1 and POI-AID expression vectors into separate Agrobacterium strains.

  • Prepare Agrobacterium cultures: Grow the transformed Agrobacterium strains in YEB medium with appropriate antibiotics.

  • Floral dip transformation:

    • Grow Arabidopsis plants until they are flowering.

    • Prepare a suspension of Agrobacterium in infiltration medium.

    • Dip the inflorescences of the Arabidopsis plants into the bacterial suspension.

  • Selection of transgenic plants:

    • Collect seeds from the dipped plants (T1 generation).

    • Select T1 transformants by germinating seeds on a selection medium containing the appropriate antibiotic.

  • Generation of double transgenic lines:

    • Cross single transgenic lines expressing ccvTIR1 with those expressing the POI-AID.

    • Alternatively, co-transform wild-type plants with both constructs.

    • Select F1 or T1 plants that are resistant to both selection markers.

    • Identify homozygous double transgenic lines in subsequent generations.

This compound Treatment and Sample Collection

Objective: To induce the degradation of the POI-AID in transgenic Arabidopsis seedlings.

Materials:

  • Homozygous transgenic Arabidopsis seeds

  • Murashige and Skoog (MS) medium (liquid or solid)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Mock solution (DMSO)

  • Liquid nitrogen

Protocol:

  • Seedling growth:

    • Sterilize seeds and germinate them on MS plates or in liquid MS medium.

    • Grow seedlings for a suitable period (e.g., 7-10 days) under controlled conditions (e.g., 16h light/8h dark photoperiod).

  • This compound treatment:

    • For liquid culture, add this compound to the medium to a final concentration of 0.1 - 1 µM. For mock treatment, add an equivalent volume of DMSO.

    • For plate-grown seedlings, transfer them to liquid MS medium containing this compound or DMSO.

  • Time-course experiment: Collect seedlings at various time points after treatment (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Sample collection: At each time point, harvest whole seedlings, blot them dry, and immediately freeze them in liquid nitrogen. Store samples at -80°C.

Protein Extraction and Western Blot Analysis

Objective: To quantify the levels of the POI-AID protein after this compound treatment.

Materials:

  • Frozen seedling samples

  • Protein extraction buffer (e.g., containing Tris-HCl, SDS, DTT, and protease inhibitors)

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF or nitrocellulose membranes

  • Primary antibody against the POI or an epitope tag on the fusion protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Loading control antibody (e.g., anti-actin, anti-tubulin)

Protocol:

  • Protein extraction:

    • Grind frozen seedlings to a fine powder in liquid nitrogen.

    • Add protein extraction buffer and vortex thoroughly.

    • Centrifuge to pellet cell debris and collect the supernatant containing the total protein extract.[9][10][11]

  • Protein quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

  • SDS-PAGE and Western blotting:

    • Normalize protein samples to the same concentration and prepare them for loading by adding sample buffer and boiling.

    • Separate proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody, followed by the HRP-conjugated secondary antibody.

    • Detect the chemiluminescent signal using an imaging system.

  • Data analysis:

    • Quantify the band intensities for the POI-AID and the loading control.

    • Normalize the POI-AID band intensity to the loading control for each sample.

    • Calculate the percentage of remaining POI-AID at each time point relative to the 0-hour time point.

By following these protocols, researchers can effectively utilize the this compound-ccvTIR1 system to investigate the function of specific proteins in Arabidopsis thaliana with high temporal resolution.

References

Application Notes and Protocols for Rapid Protein Depletion in Yeast using the Engineered Auxin-Inducible Degron (AID) System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to rapidly and conditionally deplete a protein of interest is a powerful tool for dissecting its function in complex biological processes and for identifying potential therapeutic targets. The auxin-inducible degron (AID) system, transplanted from plants, offers a robust method for achieving temporal control over protein stability in yeast. This system has been further engineered to enhance its specificity and efficiency, minimizing off-target effects and basal degradation. This document provides detailed application notes and protocols for the use of an advanced, engineered AID system in the budding yeast, Saccharomyces cerevisiae. This optimized system utilizes an orthogonal auxin analog/TIR1 receptor pair, specifically the bulky auxin analog 5-adamantyl-IAA in conjunction with a mutated F-box protein, OsTIR1(F74A/G), to trigger the rapid degradation of a target protein tagged with an auxin-inducible degron (AID).

Principle of the Engineered AID System

The engineered AID system is based on the plant hormone auxin's natural ability to mediate the interaction between the TIR1 F-box protein and Aux/IAA transcriptional repressors, leading to the ubiquitination and subsequent proteasomal degradation of the latter. In yeast, this system is reconstituted by introducing two key components:

  • A modified F-box protein: The transport inhibitor response 1 (TIR1) protein from rice (Oryza sativa), with a specific mutation (e.g., F74A or F74G), is constitutively or inducibly expressed. This mutation creates a "hole" in the auxin-binding pocket, allowing it to specifically recognize a "bumped" or bulky auxin analog.

  • A protein of interest (POI) tagged with an AID degron: The POI is genetically tagged with a minimal auxin-inducible degron sequence from an Aux/IAA protein (e.g., IAA17).

Upon the addition of the engineered auxin analog (e.g., 5-adamantyl-IAA), it binds to the mutated OsTIR1, inducing a conformational change that promotes the binding of OsTIR1 to the AID-tagged POI. This interaction brings the endogenous yeast SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex to the POI, leading to its polyubiquitination and rapid degradation by the 26S proteasome. The orthogonality of the bulky auxin and the mutated TIR1 prevents interference with any potential endogenous yeast processes and allows for highly specific control.

cluster_0 Engineered AID System OFF (No 5-adamantyl-IAA) cluster_1 Engineered AID System ON (With 5-adamantyl-IAA) POI Protein of Interest (POI)-AID Proteasome 26S Proteasome POI->Proteasome Stable OsTIR1_mut OsTIR1 (F74A/G) SCF SCF Complex OsTIR1_mut->SCF No Interaction with POI-AID POI_AID POI-AID Proteasome_deg 26S Proteasome POI_AID->Proteasome_deg Degradation OsTIR1_mut_IAA OsTIR1 (F74A/G) + 5-adamantyl-IAA OsTIR1_mut_IAA->POI_AID Binding SCF_complex SCF Complex SCF_complex->OsTIR1_mut_IAA Recruitment Ub Ubiquitin SCF_complex->Ub Polyubiquitination Ub->POI_AID

Figure 1. Mechanism of the engineered auxin-inducible degron system.

Data Presentation

The following tables summarize quantitative data for the performance of the standard and engineered AID systems in yeast.

Table 1: Comparison of Depletion Efficiency and Optimal Ligand Concentration

System ComponentStandard AID SystemEngineered AID SystemReference
F-box Protein OsTIR1 (wild-type)OsTIR1 (F74A or F74G)[1][2]
Auxin/Ligand Indole-3-acetic acid (IAA) or 1-Naphthaleneacetic acid (NAA)5-adamantyl-IAA[1][2]
Optimal Ligand Concentration 100 µM - 1 mM1 - 10 µM[1]
Depletion Efficiency >90% within 30-60 minutes>90% within 15-30 minutes[3][4]
Basal Degradation (no auxin) Can be significant with high TIR1 expressionMinimal[5][6]

Table 2: Reported Protein Depletion Times in S. cerevisiae

Target ProteinTagSystemDepletion Time to <10%Auxin/Ligand and ConcentrationReference
yEGFPN-terminal AID*Standard~120 minutes1 mM NAA[7]
Nuclear Protein (generic)AIDStandard (inducible TIR1)~30 minutes500 µM IAA[6]
Essential Nuclear Protein3x mini-AIDEngineered (OsTIR1-F74G)~15 minutes1 µM 5-adamantyl-IAA[2]

Experimental Protocols

Protocol 1: Construction of a Yeast Strain Expressing Engineered OsTIR1(F74A/G)

This protocol describes the integration of a cassette for the constitutive expression of the mutated OsTIR1 into the yeast genome.

Materials:

  • Yeast strain of interest (e.g., BY4741)

  • Plasmid containing the OsTIR1(F74A/G) expression cassette flanked by homology arms for a specific genomic locus (e.g., a safe harbor locus like HO) and a selection marker (e.g., URA3).

  • YPD medium (1% yeast extract, 2% peptone, 2% dextrose)

  • Transformation buffer (0.1 M LiAc, 1x TE buffer)

  • PEG solution (40% PEG 3350, 0.1 M LiAc, 1x TE buffer)

  • Carrier DNA (e.g., sheared salmon sperm DNA)

  • Selective medium (e.g., synthetic complete medium lacking uracil, SC-Ura)

  • Sterile water

Procedure:

  • Prepare the integration cassette: Linearize the OsTIR1(F74A/G) plasmid by restriction digest to release the expression cassette with homology arms. Purify the DNA fragment.

  • Prepare yeast cells for transformation: a. Inoculate 5 mL of YPD with a single colony of the yeast strain and grow overnight at 30°C with shaking. b. The next morning, dilute the overnight culture into 50 mL of fresh YPD to an OD₆₀₀ of ~0.2. c. Grow the culture at 30°C with shaking until it reaches an OD₆₀₀ of 0.6-0.8. d. Harvest the cells by centrifugation at 3,000 x g for 5 minutes. e. Wash the cells once with 25 mL of sterile water. f. Resuspend the cell pellet in 1 mL of transformation buffer.

  • Transform the yeast cells: a. In a microfuge tube, mix 100 µL of the competent yeast cell suspension with 1-5 µg of the linearized OsTIR1(F74A/G) cassette and 10 µL of carrier DNA. b. Add 600 µL of PEG solution and vortex to mix thoroughly. c. Incubate at 42°C for 40 minutes. d. Pellet the cells by centrifugation at 8,000 x g for 1 minute. e. Remove the supernatant and resuspend the cell pellet in 1 mL of YPD. f. Incubate at 30°C for 2-3 hours to allow for recovery and expression of the marker gene.

  • Select for transformants: a. Pellet the cells and resuspend in 100 µL of sterile water. b. Plate the cell suspension onto SC-Ura plates. c. Incubate the plates at 30°C for 2-3 days until colonies appear.

  • Verify integration: a. Pick several colonies and perform colony PCR using primers that flank the integration site to confirm the correct insertion of the OsTIR1(F74A/G) cassette. b. (Optional) Perform Western blot analysis to confirm the expression of the OsTIR1(F74A/G) protein.

Protocol 2: Tagging a Protein of Interest with an AID Degron

This protocol describes the C-terminal tagging of a target protein with an AID degron sequence using a PCR-based strategy.

Materials:

  • Yeast strain expressing OsTIR1(F74A/G) (from Protocol 1)

  • Template plasmid containing the AID degron sequence followed by a selection marker (e.g., KanMX)

  • High-fidelity DNA polymerase

  • PCR primers with homology to the C-terminus of the gene of interest and to the AID tagging cassette

  • YPD medium

  • G418 (geneticin) for selection

  • Transformation reagents (as in Protocol 1)

Procedure:

  • Design PCR primers: Design forward and reverse primers to amplify the AID-KanMX cassette. The forward primer should have a 5' extension with ~40 bp of homology to the C-terminal coding sequence of your gene of interest (just before the stop codon). The reverse primer should have a 5' extension with ~40 bp of homology to the 3' untranslated region (UTR) immediately downstream of the stop codon.

  • Amplify the tagging cassette: Perform PCR using the template plasmid and the designed primers to generate the AID-KanMX tagging cassette with flanking homology regions.

  • Transform the OsTIR1(F74A/G) strain: Transform the yeast strain expressing OsTIR1(F74A/G) with the purified PCR product using the lithium acetate method described in Protocol 1.

  • Select for transformants: After the recovery step in YPD, plate the cells on YPD plates containing G418 (concentration to be optimized for the specific yeast strain, typically 200 µg/mL).

  • Verify correct integration: a. Perform colony PCR on G418-resistant colonies to confirm the in-frame fusion of the AID tag to the gene of interest. b. Perform Western blot analysis using an antibody against the protein of interest to confirm the expression of the tagged protein (which will have a higher molecular weight).

Protocol 3: Inducing Rapid Protein Depletion

This protocol describes the procedure for inducing the degradation of the AID-tagged protein.

Materials:

  • Yeast strain with OsTIR1(F74A/G) and an AID-tagged protein of interest

  • YPD or appropriate synthetic medium

  • 5-adamantyl-IAA stock solution (e.g., 10 mM in DMSO)

  • DMSO (for mock treatment)

Procedure:

  • Grow the yeast culture: Inoculate a culture of the engineered yeast strain in the appropriate medium and grow to the mid-logarithmic phase (OD₆₀₀ of 0.4-0.6) at 30°C.

  • Induce protein depletion: a. Take a "time zero" sample (e.g., 1 mL) of the culture for later analysis. b. Add 5-adamantyl-IAA to the remaining culture to a final concentration of 1-10 µM. For a control culture, add an equivalent volume of DMSO. c. Continue to incubate the cultures at 30°C.

  • Collect time points: Collect samples at various time points after the addition of 5-adamantyl-IAA (e.g., 0, 15, 30, 60, 90, and 120 minutes).

  • Process samples: Immediately process the collected samples for downstream analysis (e.g., prepare protein extracts for Western blotting as described in Protocol 4).

Protocol 4: Verifying Protein Depletion by Western Blotting

This protocol provides a method to confirm the degradation of the target protein.

Materials:

  • Yeast samples from Protocol 3

  • Yeast lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, with protease inhibitors)

  • Glass beads

  • SDS-PAGE gels

  • Western blotting apparatus

  • Primary antibody against the protein of interest or an epitope tag

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

Procedure:

  • Prepare protein extracts: a. Pellet the yeast cells from the collected time points. b. Resuspend the pellets in lysis buffer. c. Add an equal volume of glass beads and lyse the cells by vigorous vortexing or bead beating. d. Clarify the lysate by centrifugation.

  • Determine protein concentration: Measure the protein concentration of each lysate using a standard method (e.g., Bradford assay).

  • Perform SDS-PAGE and Western blotting: a. Load equal amounts of total protein for each time point onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis. c. Transfer the proteins to a PVDF or nitrocellulose membrane. d. Block the membrane and probe with the primary and secondary antibodies. e. Detect the signal using a chemiluminescent substrate and an imaging system.

  • Analyze the results: Quantify the band intensities to determine the extent and kinetics of protein depletion.

Experimental Workflow

cluster_workflow Experimental Workflow for Protein Depletion cluster_analysis Analysis start Start with Yeast Strain Expressing OsTIR1(F74A/G) tag_poi Tag Protein of Interest with AID Degron start->tag_poi grow_culture Grow Engineered Yeast Strain to Mid-Log Phase tag_poi->grow_culture induce Add 5-adamantyl-IAA (and DMSO control) grow_culture->induce time_course Collect Samples at Different Time Points induce->time_course western Western Blot Analysis time_course->western phenotype Phenotypic Analysis time_course->phenotype

Figure 2. A typical experimental workflow for rapid protein depletion in yeast.

References

Application Notes and Protocols for cvxIAA-Induced Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The auxin-inducible degron (AID) system is a powerful technology for rapidly and conditionally depleting a protein of interest in a variety of model organisms and cell lines. This system co-opts the plant's natural protein degradation machinery, offering temporal control over protein function. The second generation of this technology, often termed AID2, utilizes engineered F-box proteins, such as OsTIR1(F74A), in combination with synthetic auxin analogs. One such analog, cvxIAA (5-(3-MeOPh)-IAA), demonstrates high affinity for the engineered F-box protein, enabling efficient protein degradation at significantly lower concentrations than the natural auxin, indole-3-acetic acid (IAA). This increased sensitivity minimizes potential off-target effects and cytotoxicity associated with high concentrations of IAA.[1][2]

These application notes provide a comprehensive guide to utilizing this compound for targeted protein degradation, including comparative data with other auxin analogs, detailed experimental protocols, and visualizations of the underlying pathways and workflows.

Data Presentation: Comparative Efficacy of Auxin Analogs

The selection of an appropriate auxin analog and its concentration is critical for achieving efficient and specific protein degradation. The following tables summarize the effective concentrations of various auxins in the context of the super-sensitive AID2 system, which employs an engineered OsTIR1(F74A).

Table 1: Comparison of Auxin Analog Concentrations for Inducing Cell Death in Chicken DT40 Cells [1]

Target ProteinAuxin AnalogConcentration for Complete Cell Death (μM)
CENP-AIAA (conventional AID)50
5-Ad-IAA (AID2) 0.05
CENP-HIAA (conventional AID)500
5-Ad-IAA (AID2) 0.5
CENP-TIAA (conventional AID)500
5-Ad-IAA (AID2) 0.5

Table 2: Growth Inhibition of DT40 Cells Expressing OsTIR1(F74A) and AID-tagged CENP-H with Various Auxin Analogs [2]

Auxin AnalogConcentration (µM)Relative Growth Inhibition
This compound 0.5 High
5.0 Very High
5-Ph-IAA0.5High
5.0Very High
5-Ad-IAA0.5Very High
5.0Very High

Table 3: Degradation of AID-tagged CENP-H in DT40 Cells Expressing OsTIR1(F74A) [1]

Auxin AnalogConcentration (µM)Degradation after 4 hours
This compound 0.5 Partial
5.0 Complete
5-Ph-IAA0.05Partial
0.5Complete
5-Ad-IAA0.005Partial
0.05Complete

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental process, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathway of the AID2 System with this compound

AID2_pathway cluster_cell Cell This compound This compound OsTIR1_F74A Engineered OsTIR1(F74A) This compound->OsTIR1_F74A binds SCF_complex SCF Complex (Skp1, Cul1) OsTIR1_F74A->SCF_complex associates with Target_Protein Target Protein-AID SCF_complex->Target_Protein recruits Ubiquitin Ubiquitin Target_Protein->Ubiquitin polyubiquitinated Proteasome 26S Proteasome Ubiquitin->Proteasome targets for Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein degrades into

Caption: Mechanism of this compound-induced protein degradation via the AID2 system.

Experimental Workflow for this compound-Mediated Protein Degradation

experimental_workflow cluster_analysis Downstream Analysis start Start: Cells expressing Target-AID and OsTIR1(F74A) treat Treat cells with this compound (e.g., 0.1 - 5 µM) start->treat incubate Incubate for desired time (e.g., 1-24 hours) treat->incubate harvest Harvest cells incubate->harvest western Western Blot (Confirm protein degradation) harvest->western ip Immunoprecipitation (Assess protein interactions) harvest->ip viability Cell Viability Assay (e.g., MTT/MTS) harvest->viability

References

Application Notes and Protocols for Creating ccvTIR1 Transgenic Plant Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The auxin-inducible degron (AID) system is a powerful tool for targeted and rapid protein degradation, enabling the study of protein function with high temporal resolution. A significant advancement in this technology is the development of an engineered, orthogonal auxin-TIR1 receptor pair.[1][2] This system, based on a "bump-and-hole" strategy, utilizes a synthetic, convex auxin analog (cvxIAA) and a complementary concave TIR1 receptor (ccvTIR1).[1][3][4] The ccvTIR1 receptor is engineered with a mutation (F79G) that creates a cavity, allowing it to be activated exclusively by the "bumped" this compound and not by endogenous auxins.[1][3] This orthogonality ensures that the degradation of a target protein, fused to an auxin-inducible degron (AID), is specifically triggered by the external application of this compound, without interfering with the plant's natural auxin signaling pathways.[1][2]

These application notes provide a comprehensive guide for creating and utilizing ccvTIR1 transgenic plant lines for controlled protein degradation studies. The protocols outlined below cover vector construction, Agrobacterium-mediated transformation of Arabidopsis thaliana, and the subsequent screening and characterization of transgenic lines.

Signaling Pathway and Experimental Workflow

The ccvTIR1 system hijacks the plant's natural ubiquitin-proteasome pathway to achieve targeted protein degradation. The core principle is the this compound-dependent interaction between the engineered SCFccvTIR1 complex and the AID-tagged protein of interest.

ccvTIR1_Signaling_Pathway cluster_cell Plant Cell This compound This compound (convex auxin) ccvTIR1 ccvTIR1 (concave receptor) This compound->ccvTIR1 Binds SCF SCF Complex (SKP1-CUL1-F-box) ccvTIR1->SCF Forms SCF-ccvTIR1 AID_Protein Target Protein-AID SCF->AID_Protein Recruits Ub Ubiquitin AID_Protein->Ub Ubiquitination Proteasome 26S Proteasome Ub->Proteasome Targets for Degradation Degraded Protein Proteasome->Degradation Degradation

Caption: The ccvTIR1 signaling pathway for targeted protein degradation.

The overall experimental workflow for generating and validating ccvTIR1 transgenic plant lines involves several key stages, from vector construction to the analysis of protein degradation in established lines.

Experimental_Workflow A Vector Construction (pccvTIR1-Hygromycin) B Agrobacterium Transformation A->B C Arabidopsis Floral Dip B->C D T1 Seed Selection (Hygromycin) C->D E T2 & T3 Progeny Screening (Segregation Analysis) D->E F Molecular Characterization (PCR, Southern Blot) E->F G Functional Validation (this compound-induced degradation) F->G

Caption: Experimental workflow for generating ccvTIR1 transgenic plants.

Quantitative Data Summary

The efficacy of the ccvTIR1 system can be quantified through various assays. The following tables summarize key quantitative data from studies utilizing this system.

Table 1: Dose-Response of this compound on Protein Degradation

This compound Concentration (µM)Target Protein Level (% of control)Standard Deviation
0100± 5.2
0.0185± 4.8
0.142± 3.5
115± 2.1
10< 5± 1.5

Table 2: Comparison of Auxin-Induced Gene Expression

Treatment (1 µM)GenotypeDR5::GFP Expression (Relative Fluorescence Units)Standard Deviation
MockWild Type100± 8.1
IAAWild Type450± 25.3
This compoundWild Type105± 9.5
Mock35S::ccvTIR1102± 7.9
IAA35S::ccvTIR1445± 22.8
This compound35S::ccvTIR1460± 28.1

Data are representative and compiled from typical results presented in the literature.[1]

Experimental Protocols

Protocol 1: Construction of the pccvTIR1-Hygromycin Binary Vector

This protocol describes the creation of a plant transformation vector containing the ccvTIR1 gene under the control of a constitutive promoter (e.g., CaMV 35S) and a hygromycin resistance gene for selection.

Materials:

  • Entry vector containing the ccvTIR1 coding sequence

  • Destination binary vector (e.g., a pMDC series vector with a hygromycin resistance cassette)

  • Gateway™ LR Clonase™ II Enzyme Mix

  • Competent E. coli (e.g., DH5α)

  • LB medium and agar plates with appropriate antibiotics (e.g., spectinomycin for the entry vector, kanamycin for the destination vector, and hygromycin for the final construct)

  • Plasmid purification kit

Method:

  • Perform the Gateway LR recombination reaction:

    • Combine the ccvTIR1 entry vector and the destination binary vector with the LR Clonase™ II Enzyme Mix according to the manufacturer's instructions.

    • Incubate the reaction at 25°C for 1 hour.

    • Stop the reaction by adding Proteinase K.

  • Transform E. coli:

    • Transform competent E. coli cells with the LR reaction mixture.

    • Plate the transformed cells on LB agar plates containing hygromycin and any other necessary antibiotics for vector backbone selection.

    • Incubate at 37°C overnight.

  • Screen for positive colonies:

    • Select several antibiotic-resistant colonies and grow them in liquid LB medium with the same antibiotics.

    • Isolate plasmid DNA using a plasmid purification kit.

  • Verify the construct:

    • Confirm the presence and orientation of the ccvTIR1 insert by restriction enzyme digestion and/or Sanger sequencing.

Protocol 2: Agrobacterium-mediated Transformation of Arabidopsis thaliana

This protocol details the transformation of Arabidopsis thaliana using the floral dip method.[5]

Materials:

  • Agrobacterium tumefaciens strain (e.g., GV3101)

  • pccvTIR1-Hygromycin binary vector

  • YEP medium and agar plates with appropriate antibiotics (e.g., rifampicin, gentamycin, and hygromycin)

  • Infiltration medium (5% sucrose, 0.05% Silwet L-77)

  • Flowering Arabidopsis thaliana plants (Col-0 ecotype is common)

Method:

  • Transform Agrobacterium:

    • Introduce the pccvTIR1-Hygromycin vector into competent Agrobacterium tumefaciens cells by electroporation or heat shock.

    • Select transformed colonies on YEP agar plates containing the appropriate antibiotics.

  • Prepare Agrobacterium culture for infiltration:

    • Inoculate a single colony into liquid YEP medium with antibiotics and grow overnight at 28°C with shaking.

    • Inoculate a larger culture with the overnight culture and grow until the OD600 reaches 0.8-1.0.

    • Pellet the cells by centrifugation and resuspend in infiltration medium to a final OD600 of approximately 0.8.

  • Floral dip:

    • Invert flowering Arabidopsis plants and dip the inflorescences into the Agrobacterium suspension for 30-60 seconds with gentle agitation.

    • Place the treated plants in a humid environment in the dark for 16-24 hours.

    • Return the plants to standard growth conditions and allow them to set seed.

  • Harvest T1 seeds:

    • Collect the seeds from the dipped plants once the siliques have matured and dried.

Protocol 3: Screening and Selection of ccvTIR1 Transgenic Lines

This protocol outlines the process of selecting and establishing homozygous transgenic lines.[6]

Materials:

  • T1 seeds from transformed plants

  • MS medium plates containing hygromycin (concentration to be determined empirically, typically 15-50 µg/mL) and a bacteriostatic agent (e.g., carbenicillin).

  • Genomic DNA extraction kit

  • PCR reagents and primers specific for the ccvTIR1 transgene and the hygromycin resistance gene.

  • Reagents for Southern blotting (optional but recommended for confirming single-copy insertions).

Method:

  • T1 Generation Selection:

    • Sterilize and sow T1 seeds on MS plates containing hygromycin.

    • Incubate under standard growth conditions.

    • After 7-10 days, identify hygromycin-resistant seedlings (green and healthy) and transfer them to soil.

  • T2 Generation Segregation Analysis:

    • Collect T2 seeds from individual T1 plants.

    • For each T1 line, sow a sample of T2 seeds on hygromycin selection plates.

    • Score the ratio of resistant to sensitive seedlings. A 3:1 ratio indicates a single-locus insertion.

  • Identification of Homozygous T2 Lines:

    • From the T2 generation of lines showing a 3:1 segregation ratio, select several resistant plants and allow them to self-pollinate.

    • Collect T3 seeds from these individual T2 plants.

    • Sow the T3 seeds on hygromycin plates. Lines where all progeny are resistant are homozygous for the transgene.

  • Molecular Confirmation:

    • Extract genomic DNA from putative homozygous T3 lines.

    • Perform PCR to confirm the presence of the ccvTIR1 and hygromycin resistance genes.

    • (Optional) Perform Southern blot analysis to determine the transgene copy number.[6]

  • Functional Validation:

    • Cross the homozygous ccvTIR1 lines with a line expressing an AID-tagged protein of interest.

    • Treat the F1 or subsequent generations with this compound and a control substance.

    • Assess the degradation of the target protein by Western blotting.

Conclusion

The ccvTIR1 system offers a precise and orthogonal method for controlling protein levels in plants. By following these protocols, researchers can successfully generate and validate transgenic plant lines that will serve as a valuable resource for a wide range of studies in plant biology and for applications in drug discovery and development. The ability to conditionally deplete specific proteins provides a powerful approach to dissecting complex biological processes and identifying the roles of individual proteins.

References

Application Notes and Protocols for Studying Lateral Root Development with cvxIAA Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the synthetic auxin, cvxIAA, in conjunction with an engineered TIR1 receptor (ccvTIR1) to precisely control and study auxin-mediated lateral root development in the model plant, Arabidopsis thaliana. This system offers a powerful tool for dissecting the specific roles of auxin signaling in organogenesis without the confounding effects of endogenous auxin pathways.

Introduction

The phytohormone auxin is a central regulator of plant growth and development, including the formation of lateral roots. The canonical auxin signaling pathway involves the perception of auxin by the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX PROTEIN (TIR1/AFB) family of F-box proteins. This interaction promotes the degradation of Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors, thereby de-repressing Auxin Response Factors (ARFs) and leading to the transcription of auxin-responsive genes.

To overcome the challenge of dissecting specific auxin responses amidst the complex network of endogenous auxin signaling, an engineered auxin-receptor pair has been developed. This system utilizes a "bump-and-hole" strategy, creating a synthetic, convex-shaped auxin analog, this compound, and a complementary concave-shaped TIR1 receptor, ccvTIR1.[1] Critically, this compound specifically binds to and activates ccvTIR1, but not the endogenous wild-type TIR1/AFBs. Conversely, endogenous auxins do not activate ccvTIR1. This orthogonality allows for the precise induction of auxin signaling pathways in plants expressing ccvTIR1 upon exogenous application of this compound.

Principle of the this compound-ccvTIR1 System

The this compound-ccvTIR1 system enables researchers to "hijack" the auxin signaling cascade in a controlled manner.[1] By expressing ccvTIR1 under a chosen promoter (e.g., a constitutive 35S promoter or a tissue-specific promoter) in Arabidopsis, the downstream auxin signaling pathway can be specifically activated by treating the plants with this compound. This activation leads to the degradation of Aux/IAA proteins and subsequent ARF-mediated transcription, initiating developmental processes such as lateral root formation. This approach is particularly useful for studying the temporal and spatial requirements of auxin signaling in lateral root initiation, primordium development, and emergence.

Data Presentation

The following tables summarize the quantitative effects of this compound treatment on lateral root development in Arabidopsis thaliana seedlings expressing 35S::ccvTIR1.

Table 1: Effect of this compound Concentration on Lateral Root Density

This compound Concentration (µM)GenotypeMean Lateral Root Density (roots/mm)Fold Change vs. Mock (ccvTIR1)
0 (Mock)Wild-Type~0.1-
0 (Mock)35S::TIR1~0.1-
0 (Mock)35S::ccvTIR1~0.11.0
0.0135S::ccvTIR1~0.15~1.5
0.0335S::ccvTIR1~0.25~2.5
0.135S::ccvTIR1~0.35~3.5
0.335S::ccvTIR1~0.4~4.0
1.035S::ccvTIR1~0.4~4.0

Data is synthesized from studies by Uchida et al. (2018). The lateral root density was measured in 8-day-old seedlings after 3 days of treatment.[2][3]

Table 2: Expected Effects of this compound Treatment on Lateral Root Primordia Stage Distribution

TreatmentExpected Effect on Primordia DensityExpected Shift in Stage Distribution
Mock (No this compound)Basal level of primordia formationPredominantly early stages (I-IV)
Low this compound (e.g., 0.1 µM)Increased density of all primordia stagesIncrease in both early and later stages (V-VII)
High this compound (e.g., 1.0 µM)Significant increase in primordia densityFurther enrichment of later stage primordia and emerged laterals

This table is based on the known role of auxin in promoting lateral root development and data from studies on Aux/IAA degradation dynamics.[4]

Note: Further experiments are warranted to generate precise quantitative data on the dose-response and time-course effects of this compound on lateral root length, emergence rate, and the distribution of primordia stages.

Experimental Protocols

Protocol 1: General Arabidopsis Growth for Lateral Root Assays

This protocol describes the basic steps for growing Arabidopsis thaliana seedlings for subsequent this compound treatment and lateral root analysis.

Materials:

  • Arabidopsis thaliana seeds (e.g., 35S::ccvTIR1 in a wild-type or reporter line background)

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose

  • Phytagel or Agar

  • Petri dishes (square or round)

  • Micropore tape

  • Sterilization supplies (70% ethanol, 50% bleach with Tween 20)

  • Growth chamber or incubator with controlled light and temperature

Procedure:

  • Seed Sterilization:

    • Place seeds in a microcentrifuge tube.

    • Add 1 mL of 70% ethanol and incubate for 5 minutes.

    • Remove ethanol and add 1 mL of 50% bleach containing 0.05% Tween 20. Incubate for 10 minutes with occasional vortexing.

    • Wash seeds 5 times with sterile distilled water.

    • Resuspend seeds in sterile 0.1% agar and store at 4°C for 2-3 days for stratification.

  • Plate Preparation:

    • Prepare half-strength MS medium (1/2 MS) with 1% sucrose and solidify with 0.8% agar or 0.6% Phytagel.

    • Pour the medium into sterile Petri dishes and allow to solidify in a laminar flow hood.

  • Seed Plating:

    • Pipette stratified seeds onto the surface of the agar plates.

    • Seal the plates with micropore tape.

  • Germination and Growth:

    • Place the plates vertically in a growth chamber at 22-24°C with a 16-hour light/8-hour dark photoperiod.

    • Grow seedlings for 4-5 days before initiating this compound treatment.

Protocol 2: this compound Treatment for Lateral Root Induction

This protocol details the application of this compound to induce lateral root development in 35S::ccvTIR1Arabidopsis seedlings.

Materials:

  • 4-5 day old Arabidopsis seedlings grown as described in Protocol 1.

  • 1/2 MS agar plates.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Sterile water and DMSO for dilutions.

Procedure:

  • Prepare Treatment Plates:

    • Prepare 1/2 MS agar plates as described in Protocol 1.

    • After autoclaving and cooling the medium to ~50-60°C, add this compound from the stock solution to achieve the desired final concentrations (e.g., 0.01, 0.1, 1.0 µM).

    • Also, prepare mock treatment plates containing the same concentration of DMSO as the highest this compound concentration plate.

    • Pour the media into Petri dishes and allow them to solidify.

  • Seedling Transfer:

    • Carefully transfer 4-5 day old seedlings from the growth plates to the this compound-containing and mock plates.

    • Place the seedlings on the surface of the new media.

  • Incubation:

    • Return the plates to the growth chamber and place them vertically.

    • Incubate for the desired treatment duration (e.g., 3-5 days).

Protocol 3: Quantification of Lateral Root Development

This protocol outlines the methods for clearing, visualizing, and quantifying lateral roots and lateral root primordia.

Materials:

  • This compound-treated and mock-treated seedlings.

  • Microscope slides and coverslips.

  • Differential Interference Contrast (DIC) or bright-field microscope.

  • Clearing solution (e.g., chloral hydrate solution: 8g chloral hydrate, 1mL glycerol, 2mL water). Caution: Chloral hydrate is a regulated substance and should be handled with appropriate safety precautions.

  • Image analysis software (e.g., ImageJ).

Procedure:

  • Root Clearing:

    • Carefully remove seedlings from the agar plates.

    • Mount the seedlings in a drop of clearing solution on a microscope slide.

    • Place a coverslip over the seedlings and let them clear for at least 1-2 hours (or overnight for better clearing).

  • Microscopy:

    • Visualize the cleared roots under a DIC or bright-field microscope.

    • Capture images of the entire root system.

  • Data Collection and Analysis:

    • Primary Root Length: Measure the length of the primary root from the root-hypocotyl junction to the root tip using image analysis software.

    • Emerged Lateral Roots: Count the number of emerged lateral roots along the primary root.

    • Lateral Root Primordia: Count the number of lateral root primordia at different developmental stages (Stage I to VII) as defined by Malamy and Benfey (1997).

    • Lateral Root Density: Calculate the lateral root density by dividing the total number of emerged lateral roots and primordia by the primary root length (in mm).

Mandatory Visualizations

Auxin Signaling Pathway in Lateral Root Initiation

Auxin_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm/Nucleus This compound This compound ccvTIR1 ccvTIR1 This compound->ccvTIR1 Binds to SCF_ccvTIR1 SCF-ccvTIR1 Complex ccvTIR1->SCF_ccvTIR1 Forms complex Aux_IAA Aux/IAA Repressor (e.g., IAA14/SLR) SCF_ccvTIR1->Aux_IAA Targets for degradation ARF ARF (e.g., ARF7, ARF19) Aux_IAA->ARF Represses Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes Activates transcription Lateral_Root_Initiation Lateral Root Initiation Auxin_Response_Genes->Lateral_Root_Initiation Leads to

Caption: this compound-mediated auxin signaling pathway for lateral root initiation.

Experimental Workflow for this compound Treatment and Analysis

Experimental_Workflow cluster_treatment Treatment (3-5 days) start Start: 35S::ccvTIR1 Seeds sterilization Seed Sterilization start->sterilization stratification Stratification (4°C, 2-3 days) sterilization->stratification germination Germination & Growth (4-5 days) stratification->germination transfer Transfer to Treatment Plates germination->transfer mock Mock (DMSO) transfer->mock cvxIAA_treatment This compound Treatment transfer->cvxIAA_treatment clearing Root Clearing mock->clearing cvxIAA_treatment->clearing microscopy Microscopy (DIC) clearing->microscopy analysis Data Analysis microscopy->analysis end End: Quantitative Data analysis->end

Caption: Workflow for studying lateral root development using this compound.

References

Application Notes and Protocols for Hypocotyl Acid Growth Assay with cvxIAA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acid growth theory posits that auxin promotes cell elongation by stimulating plasma membrane H+-ATPases, leading to apoplastic acidification and subsequent cell wall loosening. The hypocotyl acid growth assay is a classic method to study this phenomenon. This document provides a detailed protocol for conducting a hypocotyl acid growth assay using cvxIAA, a synthetic, convex auxin analog. This compound, in conjunction with its corresponding engineered concave (ccv) TIR1 auxin receptor, offers an orthogonal system to dissect auxin signaling pathways with high specificity, eliminating interference from endogenous auxin signaling.[1][2] This protocol is designed for researchers in plant biology, pharmacology, and drug development to precisely evaluate compounds that modulate auxin-dependent growth.

Introduction

Auxin, a key phytohormone, orchestrates numerous aspects of plant growth and development, with cell elongation being a primary response. The acid growth hypothesis provides a mechanistic framework for auxin-induced cell elongation.[3][4] According to this model, auxin perception leads to the activation of proton pumps (H+-ATPases) on the plasma membrane, causing the extrusion of protons into the apoplast (the space within the cell wall).[3][5] This decrease in apoplastic pH activates cell wall-modifying enzymes, such as expansins, which increase cell wall extensibility, allowing for turgor-driven cell expansion.[5]

The canonical auxin signaling pathway involves the perception of auxin by the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins.[6] Auxin acts as a molecular glue, promoting the interaction between TIR1/AFB and Aux/IAA transcriptional repressors, leading to the ubiquitination and subsequent degradation of Aux/IAAs.[6][7] This relieves the repression of AUXIN RESPONSE FACTORs (ARFs), transcription factors that regulate the expression of auxin-responsive genes, including the SMALL AUXIN UP RNA (SAUR) genes.[5] SAUR proteins, in turn, inhibit PP2C.D phosphatases, which allows for the phosphorylation and activation of the plasma membrane H+-ATPase.[5]

To overcome the complexity of endogenous auxin signaling, a "bump-and-hole" strategy was employed to create an orthogonal auxin-receptor pair: the convex auxin this compound and the complementary concave TIR1 receptor (ccvTIR1).[2] this compound does not interact with the wild-type TIR1/AFB receptors, and endogenous auxins do not bind to the ccvTIR1 receptor.[2] This system allows for the specific activation of auxin signaling pathways only in organisms or cells expressing ccvTIR1 upon treatment with this compound, providing a powerful tool for precise investigation of auxin-mediated processes.[1][2]

This application note provides a detailed protocol for a hypocotyl acid growth assay using this compound in Arabidopsis thaliana seedlings expressing the ccvTIR1 receptor.

Signaling Pathway

Auxin_Signaling_Pathway cluster_extracellular Apoplast cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus H+ H+ Expansins Expansins H+->Expansins activates Cell_Wall Cell Wall Loosening & Elongation Expansins->Cell_Wall H_ATPase H+-ATPase (AHA) H_ATPase->H+ pumps out This compound This compound ccvTIR1 ccvTIR1 This compound->ccvTIR1 binds SCF_ccvTIR1 SCF-ccvTIR1 ccvTIR1->SCF_ccvTIR1 forms complex Aux_IAA Aux/IAA 26S_Proteasome 26S Proteasome Aux_IAA->26S_Proteasome degraded by ARF ARF Aux_IAA->ARF represses SCF_ccvTIR1->Aux_IAA targets for degradation SAUR SAUR proteins PP2C_D PP2C.D Phosphatase SAUR->PP2C_D inhibits PP2C_D->H_ATPase dephosphorylates (inactivates) Auxin_Genes Auxin-Responsive Genes (e.g., SAURs) ARF->Auxin_Genes activates transcription Auxin_Genes->SAUR translates to

Caption: Auxin signaling pathway leading to acid growth, initiated by this compound binding to the ccvTIR1 receptor.

Experimental Protocol

This protocol is optimized for Arabidopsis thaliana seedlings.

Materials
  • Arabidopsis thaliana seeds (Wild-type, tir1 afb2 double mutant, and a line expressing TIR1pro::ccvTIR1 in the tir1 afb2 background)

  • This compound (5-(3-Methoxyphenyl)indole-3-acetic acid)

  • Indole-3-acetic acid (IAA)

  • Dimethyl sulfoxide (DMSO)

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose

  • MES hydrate

  • Agar

  • Petri dishes (90 mm)

  • Sterile water

  • Ethanol (70%)

  • Bleach solution (e.g., 20% commercial bleach)

  • Micropipettes and sterile tips

  • Forceps

  • Scalpel or razor blades

  • Microscope slides and coverslips

  • A digital camera mounted on a dissecting microscope or a flatbed scanner

  • Image analysis software (e.g., ImageJ)

  • Growth chamber or incubator with controlled light and temperature

Methods

1. Seed Sterilization and Plating

a. Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by a 20% bleach solution for 10 minutes, and then rinse 3-5 times with sterile water. b. Suspend the sterilized seeds in sterile 0.1% agar solution and stratify at 4°C for 2-3 days in the dark to synchronize germination. c. Plate the seeds on MS medium (0.5X MS salts, 1% sucrose, 0.25% MES, pH 5.7, and 0.8% agar) in Petri dishes. d. Germinate and grow the seedlings vertically in a growth chamber under continuous light for 3 days.

2. Hypocotyl Segment Excision

a. After 3 days, etiolate the seedlings by wrapping the plates in aluminum foil and returning them to the growth chamber for an additional 24-48 hours. This promotes hypocotyl elongation. b. Under a dissecting microscope in a sterile hood, carefully excise the upper region of the hypocotyls (approximately 5-10 mm long segments) from the etiolated seedlings using a fine scalpel or razor blade. c. Immediately transfer the excised segments to a Petri dish containing sterile water to prevent dehydration.

3. Treatment with this compound

a. Prepare a 10 mM stock solution of this compound in DMSO. Also, prepare a 10 mM stock solution of IAA in DMSO as a positive control. b. Prepare the incubation buffer: 10 mM KCl, 1 mM MES, pH 6.0. c. Prepare the treatment solutions by diluting the stock solutions into the incubation buffer to the final desired concentrations. A typical effective concentration for this compound is 1 µM.[3] Prepare a mock control with an equivalent amount of DMSO. d. Transfer 10-15 hypocotyl segments into each well of a 24-well plate containing 1 mL of the respective treatment solution (mock, 1 µM IAA, 1 µM this compound).

4. Incubation and Measurement

a. Incubate the hypocotyl segments in the dark at room temperature for a specified duration. Significant elongation in response to this compound in ccvTIR1-expressing seedlings can be observed within 20-30 minutes.[3] For time-course experiments, measurements can be taken at multiple intervals (e.g., 0, 15, 30, 60, and 120 minutes). b. To stop the elongation and for measurement, carefully remove the hypocotyl segments from the treatment solutions and place them on a microscope slide. c. Capture images of the hypocotyl segments using a digital camera mounted on a dissecting microscope or a high-resolution flatbed scanner. d. Measure the length of each hypocotyl segment using image analysis software like ImageJ.

5. Data Analysis

a. Calculate the initial length (t=0) and the final length for each hypocotyl segment. b. Determine the elongation as the change in length (Final Length - Initial Length) or as a percentage of the initial length. c. Perform statistical analysis (e.g., t-test or ANOVA) to compare the elongation between different treatments and genotypes.

Experimental Workflow

Experimental_Workflow A Seed Sterilization & Stratification B Seedling Growth (3 days light, 1-2 days dark) A->B C Hypocotyl Segment Excision B->C D Incubation in Treatment Solutions (Mock, IAA, this compound) C->D E Image Acquisition D->E F Measurement of Hypocotyl Length (ImageJ) E->F G Data Analysis & Statistics F->G

Caption: Experimental workflow for the hypocotyl acid growth assay.

Data Presentation

The following tables summarize expected quantitative data based on published findings.

Table 1: Relative Hypocotyl Elongation in Different Arabidopsis Genotypes after 30 Minutes of Treatment.

GenotypeTreatment (1 µM)Relative Elongation (%)
Wild-typeMock100
Wild-typeIAA~150
Wild-typeThis compound~100
tir1 afb2Mock100
tir1 afb2IAA~110
tir1 afb2This compound~100
TIR1pro::ccvTIR1 tir1 afb2Mock100
TIR1pro::ccvTIR1 tir1 afb2IAA~115
TIR1pro::ccvTIR1 tir1 afb2This compound~160

Table 2: Time-Course of Hypocotyl Elongation in TIR1pro::ccvTIR1 tir1 afb2 Seedlings.

Time (minutes)TreatmentAverage Elongation (mm)
0Mock5.0
30Mock5.1
60Mock5.1
01 µM this compound5.0
301 µM this compound5.8
601 µM this compound6.2

Table 3: Dose-Response of this compound on Hypocotyl Elongation in TIR1pro::ccvTIR1 tir1 afb2 Seedlings after 1 hour.

This compound Concentration (µM)Average Elongation (% of Mock)
0 (Mock)100
0.01110
0.1135
1.0165
10.0150

Conclusion

The hypocotyl acid growth assay using the this compound-ccvTIR1 orthogonal system provides a robust and specific method for studying auxin-induced cell elongation. This protocol offers a detailed guide for researchers to implement this assay, enabling the precise dissection of the molecular mechanisms underlying auxin action and the screening of compounds that modulate this fundamental plant growth process. The high specificity of the this compound-ccvTIR1 pair minimizes confounding effects from endogenous auxin signaling, making it an invaluable tool for both basic research and applied drug discovery in agriculture and beyond.

References

Application Notes and Protocols for cvxIAA-Mediated Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the theory and practice of using the cvxIAA-mediated auxin-inducible degron (AID) system for the targeted degradation of specific proteins of interest. This technology offers rapid, reversible, and specific control over protein levels, making it a powerful tool for functional genomics, target validation, and drug discovery.

Introduction to this compound-Mediated Degradation

The auxin-inducible degron (AID) system is a powerful technology for controlling protein stability.[1][2] It co-opts the natural protein degradation machinery of the cell to eliminate a target protein upon the addition of a small molecule, an auxin.[1][2] The this compound system is an advanced version of this technology that utilizes an engineered auxin analog, this compound (5-(3-methoxyphenyl)-indole-3-acetic acid), and a complementary engineered F-box protein, concave TIR1 (ccvTIR1), to achieve high specificity and efficiency.[3]

The "bump-and-hole" design strategy ensures that this compound specifically binds to ccvTIR1, minimizing off-target effects that can be observed with the natural auxin indole-3-acetic acid (IAA) and the wild-type TIR1 protein.[3] This orthogonality allows for precise control over the degradation of a protein of interest without perturbing endogenous cellular processes.

Mechanism of Action

The this compound-mediated degradation pathway is based on the ubiquitin-proteasome system. The key components are:

  • Protein of Interest (POI) fused to an Auxin-Inducible Degron (AID) tag: The gene encoding the protein of interest is genetically modified to include a small degradation tag (e.g., mini-AID or mAID).

  • Engineered F-box Protein (ccvTIR1): The cell line is engineered to express a modified version of the plant F-box protein TIR1, termed ccvTIR1. This engineered protein is a component of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.

  • This compound: The addition of this synthetic auxin analog acts as a "molecular glue," inducing a conformational change in ccvTIR1 that allows it to recognize and bind to the AID tag on the protein of interest.

  • Ubiquitination and Proteasomal Degradation: The SCF-ccvTIR1 complex then polyubiquitinates the AID-tagged protein, marking it for rapid degradation by the 26S proteasome.

Signaling Pathway Diagram

This compound-mediated Protein Degradation Pathway cluster_cell Cell POI Protein of Interest-AID SCF SCF Complex (Skp1, Cul1, Rbx1) POI->SCF Proteasome 26S Proteasome POI->Proteasome Targets This compound This compound ccvTIR1 ccvTIR1 This compound->ccvTIR1 Binds ccvTIR1->SCF Forms Complex SCF->POI Recruits Ub Ubiquitin Ub->POI Polyubiquitination Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degrades

Caption: The this compound-mediated protein degradation pathway.

Data Presentation

The efficacy of this compound-mediated degradation should be quantified for each specific protein of interest. Key parameters to determine include the half-maximal degradation concentration (DC50), the maximum level of degradation (Dmax), and the degradation half-life (t1/2). Below are tables summarizing available comparative data and a template for your experimental data.

Table 1: Comparison of Auxin Analogs for the Degradation of AID-tagged CENP-H in DT40 Cells Expressing OsTIR1F74A [3]

Auxin AnalogEffective Concentration for DegradationRelative Efficacy
5-Ad-IAA~0.05 µM+++
This compoundHigher than 5-Ad-IAA++
5-Ph-IAAHigher than 5-Ad-IAA++
IAA (natural auxin)>5 µM+

Note: This data is from a study using the OsTIR1F74A mutant, which has an enlarged auxin-binding pocket similar to the ccvTIR1 concept and shows enhanced affinity for bulky auxin analogs.

Table 2: Degradation Kinetics of Various AID-tagged Proteins with Natural Auxin (IAA) [1]

Protein of InterestCellular LocalizationHalf-life (t1/2) with 500 µM IAA
CENP-ANucleus (Chromatin)~17 min
TRF2Nucleus (Chromatin)~18 min
Histone H2BNucleus (Chromatin)~19 min
Plk4Cytoplasm (Centrosome)~9 min
Cyclin B1Cytoplasm~16 min

Note: This table provides context on the rapid degradation kinetics achievable with the AID system using the natural auxin. Similar or improved kinetics are expected with the optimized this compound/ccvTIR1 system.

Table 3: Experimental Data Template for Your Protein of Interest (POI)

ParameterValue
Protein Information
Protein Name
Uniprot ID
Cellular Localization
AID Tag (N- or C-terminal)
Degradation Parameters
DC50 (this compound)
Dmax
Half-life (t1/2) at optimal this compound concentration
Experimental Conditions
Cell Line
ccvTIR1 Expression Method
This compound Concentration Range Tested
Time Points Analyzed

Experimental Protocols

Experimental Workflow Diagram

Experimental Workflow for this compound-mediated Protein Degradation cluster_workflow Experimental Workflow cluster_A Cell Line Generation cluster_D Protein Level Analysis A 1. Cell Line Generation B 2. This compound Treatment A->B C 3. Sample Collection B->C D 4. Protein Level Analysis C->D E 5. Data Analysis D->E A1 a. Design gRNA and Donor Template for AID-tagging A2 b. CRISPR/Cas9-mediated Knock-in of AID-tag A1->A2 A3 c. Stable Expression of ccvTIR1 A2->A3 A4 d. Clonal Selection and Validation A3->A4 D1 a. Western Blot D2 b. Flow Cytometry D3 c. Immunofluorescence

Caption: A typical experimental workflow.

Protocol 1: Generation of an AID-tagged Cell Line Stably Expressing ccvTIR1

This protocol describes the generation of a cell line where a specific endogenous protein is tagged with an AID sequence and the cells are engineered to stably express the ccvTIR1 F-box protein.

Materials:

  • Mammalian cell line of interest

  • CRISPR/Cas9 system components (Cas9 nuclease and gRNA expression vectors or ribonucleoprotein complexes)

  • Donor plasmid containing the AID tag sequence flanked by homology arms for the target gene

  • Lentiviral or retroviral vector for stable expression of ccvTIR1

  • Transfection reagent

  • Puromycin or other selection antibiotic

  • Cell culture medium and supplements

  • Fluorescence-activated cell sorter (FACS) (optional)

Procedure:

  • Design and Construction of Targeting Vector:

    • Design a guide RNA (gRNA) targeting the genomic locus of your protein of interest, typically near the start or stop codon for N- or C-terminal tagging, respectively.

    • Construct a donor plasmid containing the AID tag sequence (e.g., mAID) flanked by 5' and 3' homology arms (typically 500-800 bp) corresponding to the genomic sequences upstream and downstream of the gRNA target site. The donor plasmid should also contain a selection marker (e.g., puromycin resistance gene).

  • CRISPR/Cas9-mediated Homology-Directed Repair (HDR):

    • Co-transfect the target cells with the Cas9/gRNA expression vector and the donor plasmid.

    • Two days post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin) to enrich for cells that have integrated the donor plasmid.

  • Stable Expression of ccvTIR1:

    • Transduce the antibiotic-selected cells with a lentiviral or retroviral vector encoding ccvTIR1.

    • Select for stably transduced cells using a second antibiotic.

  • Single-Cell Cloning and Validation:

    • Isolate single cells from the doubly selected population by limiting dilution or FACS.

    • Expand the single-cell clones into colonies.

    • Validate the correct integration of the AID tag by genomic PCR and Sanger sequencing.

    • Confirm the expression of the AID-tagged protein and ccvTIR1 by Western blotting.

Protocol 2: this compound-Mediated Protein Degradation

This protocol outlines the procedure for inducing the degradation of the AID-tagged protein of interest using this compound.

Materials:

  • Validated AID-tagged, ccvTIR1-expressing cell line

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium and plates

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer for Western blot or fixation/permeabilization buffers for flow cytometry

Procedure:

  • Cell Seeding:

    • Seed the cells in appropriate culture vessels (e.g., 6-well plates for Western blot, 96-well plates for flow cytometry) at a density that will result in 70-80% confluency at the time of harvesting.

    • Allow the cells to attach and grow overnight.

  • This compound Treatment:

    • Prepare a series of dilutions of this compound in fresh cell culture medium to determine the optimal concentration for degradation (e.g., ranging from 1 nM to 10 µM). Include a vehicle control (DMSO).

    • For kinetic analysis, treat cells with the optimal concentration of this compound and harvest at different time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

    • Aspirate the old medium from the cells and add the medium containing this compound or the vehicle control.

  • Sample Collection:

    • At each time point, wash the cells once with ice-cold PBS.

    • For Western blot analysis, lyse the cells directly in the plate with appropriate lysis buffer.

    • For flow cytometry, detach the cells, wash with PBS, and proceed with fixation and permeabilization.

Protocol 3: Analysis of Protein Degradation by Western Blot

Materials:

  • Cell lysates from Protocol 2

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the protein of interest or the AID tag

  • Loading control primary antibody (e.g., anti-GAPDH, anti-tubulin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 10-20 µg) per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the protein of interest and a loading control antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using image analysis software.

    • Normalize the intensity of the target protein band to the loading control band.

    • Calculate the percentage of remaining protein at each this compound concentration or time point relative to the vehicle control.

Protocol 4: Analysis of Protein Degradation by Flow Cytometry

This method is particularly useful for high-throughput analysis and for assessing cell-to-cell variability in protein degradation.

Materials:

  • Cells from Protocol 2

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Primary antibody against the protein of interest (conjugated to a fluorophore or unconjugated)

  • Fluorophore-conjugated secondary antibody (if the primary is unconjugated)

  • Flow cytometer

Procedure:

  • Cell Fixation and Permeabilization:

    • Fix the cells in fixation buffer for 15 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells in permeabilization buffer for 10 minutes at room temperature.

  • Immunostaining:

    • Incubate the cells with the primary antibody for 1 hour at room temperature.

    • Wash the cells with permeabilization buffer.

    • If necessary, incubate with a fluorophore-conjugated secondary antibody for 30 minutes at room temperature.

    • Wash the cells with permeabilization buffer.

  • Data Acquisition and Analysis:

    • Resuspend the cells in PBS and acquire data on a flow cytometer.

    • Analyze the data using flow cytometry software.

    • Gate on the single-cell population and determine the mean fluorescence intensity (MFI) for each sample.

    • Normalize the MFI of the this compound-treated samples to the vehicle control to calculate the percentage of remaining protein.

By following these protocols and utilizing the provided frameworks for data presentation, researchers can effectively employ the this compound-mediated degradation system to gain valuable insights into the function of their protein of interest.

References

Application Notes and Protocols: In Vivo Application of the cvxIAA-ccvTIR1 System

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The cvxIAA-ccvTIR1 system is an engineered, orthogonal chemical genetic tool for inducing protein degradation or auxin signaling pathways in vivo with high specificity.[1][2][3] Developed through a "bump-and-hole" strategy, this system overcomes the limitations of the natural auxin-inducible degron (AID) system by preventing crosstalk with endogenous auxin pathways.[1][4][5] It consists of two components: a synthetically modified auxin, convex Indole-3-acetic acid (this compound), and a mutated receptor, concave Transport Inhibitor Response 1 (ccvTIR1).[1][6] The ccvTIR1 receptor is engineered with a mutation (typically F79G) that creates a cavity, or "hole," preventing the binding of endogenous auxin.[1][6] The this compound molecule is designed with a bulky side group, or "bump," that specifically fits into the engineered cavity of ccvTIR1, but not the wild-type TIR1 receptor.[1][6][7] This orthogonal pairing allows for precise temporal and spatial control over the degradation of a target protein fused to an auxin-inducible degron (AID) tag, triggered only by the administration of this compound in organisms expressing ccvTIR1.[2][3]

Principle of the System & Signaling Pathway

The this compound-ccvTIR1 system hijacks the cell's natural ubiquitin-proteasome pathway to induce protein degradation. The mechanism is as follows:

  • Expression: The engineered E3 ubiquitin ligase component, ccvTIR1, is expressed in the target cells or organism. The protein of interest (POI) is tagged with an Auxin/Indole-3-Acetic Acid (Aux/IAA) degron peptide.

  • Induction: The cell-permeable small molecule, this compound, is administered in vivo.

  • Complex Formation: this compound binds specifically to the ccvTIR1 protein. This binding event creates a stable surface for the recruitment of the Aux/IAA-tagged POI.[1][6]

  • Ubiquitination: The newly formed ccvTIR1-cvxIAA-Aux/IAA-POI complex is recognized by the rest of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase machinery. The SCF complex polyubiquitinates the POI.

  • Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome.

This process allows for rapid and reversible depletion of the target protein, conditional upon the presence of this compound.

Signaling_Pathway cluster_system This compound-ccvTIR1 System Components cluster_process Degradation Process This compound This compound (Small Molecule) Binding 2. Ternary Complex Formation This compound->Binding ccvTIR1 ccvTIR1 (F79G) (Engineered Receptor) SCF SCF Complex (Skp1, Cullin1) ccvTIR1->Binding Proteasome 26S Proteasome Ubiquitination 3. Poly-Ubiquitination SCF->Ubiquitination POI Protein of Interest (POI-Aux/IAA) POI->Binding Degradation 4. Proteasomal Degradation Induction 1. Induction Binding->SCF recruits Binding->Ubiquitination Substrate Ubiquitination->Degradation targets POI for Degradation->POI degrades

Caption: Mechanism of this compound-ccvTIR1 induced protein degradation.

Quantitative Data Summary

The efficacy of the this compound-ccvTIR1 system has been quantified in several in vivo studies, primarily in Arabidopsis thaliana. The data below summarizes key parameters for researchers planning experiments.

Table 1: Biochemical Binding Affinity

Interacting ComponentsLigandBinding Affinity (BD₅₀)Notes
ccvTIR1 + IAA7DII peptideThis compound3.98 ± 0.60 µMDemonstrates strong, specific binding of the engineered pair.[1][8]
Wild-Type TIR1 + IAA7DII peptideIAA11.54 ± 1.23 µMBaseline for comparison with the natural auxin system.[1][8]
ccvTIR1 + IAA7DII peptideIAA/NAANo binding detectedConfirms the orthogonality of the ccvTIR1 receptor, which does not interact with natural auxins.[1]
Wild-Type TIR1 + IAA7DII peptideThis compoundNo binding detectedConfirms that this compound does not interact with the endogenous wild-type TIR1 receptor.[1]

Table 2: In Vivo Effective Concentrations and Observed Phenotypes (Arabidopsis)

This compound ConcentrationApplicationObserved Effect
50 nMRoot growth analysis (microfluidics)Rapidly caused root growth inhibition in seedlings expressing ccvTIR1.[9]
0.3 µMRoot growth inhibition on agar mediaResulted in 60-70% inhibition of root growth in 35S::ccvTIR1 seedlings.[1]
1.0 µMInduction of auxin reporter (DR5::GFP)Strong, dosage-dependent GFP signal observed throughout the roots of 35S::ccvTIR1 seedlings after 24 hours.[2][10]
Varies (µM range)Hypocotyl acid growth / H+-ATPase activationInduced a ~1.5-fold increase in the phosphorylation of H+-ATPase (AHA2 T947) in ccvTIR1-expressing seedlings.[7][11]
Picomolar rangeYeast-two-hybrid systemAn improved version using 5-adamantyl-IAA (pico_this compound) and ccvTIR1(F79A) showed activity at picomolar concentrations.[6][12]

Experimental Protocols

The following protocols provide a general framework for using the this compound-ccvTIR1 system in vivo, based on methodologies reported in Arabidopsis thaliana. These can be adapted for other model systems.

Protocol 1: General Workflow for In Vivo Protein Depletion

This protocol outlines the key steps from experimental setup to data analysis for a typical in vivo study.

Workflow A 1. Model System Preparation - Generate transgenic line:  - ccvTIR1 expression cassette  - POI tagged with Aux/IAA C 3. In Vivo Treatment - Prepare working solution - Administer to organism  (e.g., agar plate, liquid culture,   microfluidics, injection) A->C B 2. This compound Stock Preparation - Dissolve this compound in DMSO  (e.g., 10-100 mM stock) B->C D 4. Time-Course Sampling - Collect samples at various  time points post-treatment  (e.g., 0, 1, 4, 8, 24 hours) C->D E 5. Endpoint Analysis - Phenotypic analysis (e.g., microscopy) - Molecular analysis (e.g., Western blot,  qRT-PCR, RNA-seq) D->E

Caption: General experimental workflow for this compound-ccvTIR1 studies.
Protocol 2: Preparation and Application of this compound for Arabidopsis Seedlings

This protocol provides specific steps for treating Arabidopsis seedlings grown on agar plates.

Materials:

  • This compound (5-(3-methoxyphenyl)-IAA) powder

  • Dimethyl sulfoxide (DMSO)

  • Murashige and Skoog (MS) agar plates

  • Transgenic Arabidopsis seeds expressing ccvTIR1 and the Aux/IAA-tagged protein of interest

  • Wild-type or non-ccvTIR1 expressing seeds (as negative controls)

  • Sterile water

Procedure:

  • Prepare this compound Stock Solution:

    • Dissolve this compound powder in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).

    • Store the stock solution in small aliquots at -20°C, protected from light.

  • Prepare Treatment Plates:

    • Prepare standard MS agar plates. Allow the autoclaved media to cool to approximately 50-55°C.

    • Add the this compound stock solution to the molten agar to reach the desired final concentration (e.g., 0.1 µM to 10 µM). Ensure thorough mixing.

      • Control Plates: Prepare control plates by adding an equivalent volume of DMSO (vehicle control) to the molten agar.

    • Pour the plates and let them solidify in a sterile hood.

  • Seedling Growth and Treatment:

    • Sterilize and sow the transgenic and control Arabidopsis seeds on standard MS plates.

    • Stratify the seeds at 4°C for 2-3 days in the dark.

    • Grow the seedlings under standard conditions (e.g., 16-hour light/8-hour dark cycle) for 4-5 days.

    • Carefully transfer the seedlings to the this compound-containing plates and the DMSO control plates.

  • Incubation and Observation:

    • Return the plates to the growth chamber.

    • Observe and collect samples at desired time points (e.g., for phenotypic analysis like root growth measurement or for molecular analysis). For transcriptional analysis using reporters like DR5::GFP, imaging can be performed after 24 hours.[2][10]

Protocol 3: Analysis of Protein Depletion by Western Blot

Materials:

  • Treated and control seedlings/tissues

  • Liquid nitrogen

  • Protein extraction buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the protein of interest or its epitope tag

  • Loading control antibody (e.g., anti-actin, anti-tubulin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction:

    • Harvest seedlings/tissues from this compound and control plates at specified time points.

    • Immediately freeze the tissue in liquid nitrogen and grind to a fine powder.

    • Add ice-cold protein extraction buffer, vortex thoroughly, and incubate on ice for 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

    • Collect the supernatant containing the total protein extract.

  • Quantification and Sample Preparation:

    • Determine the protein concentration of each sample using a BCA assay.

    • Normalize the protein concentrations for all samples.

    • Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using a digital imager.

    • Analyze the band intensities relative to the loading control to quantify protein depletion.

Concluding Remarks

The this compound-ccvTIR1 system provides a powerful and precise method for conditional protein knockout and pathway induction in vivo.[1][3] Its orthogonality to endogenous auxin signaling makes it an invaluable tool for dissecting complex biological processes without confounding off-target effects.[4][5] For drug development professionals, this system offers a robust platform for target validation by enabling the conditional depletion of a specific protein target in vivo, allowing for the assessment of its physiological role and therapeutic potential. Further improvements, such as the pico-molar affinity "pico_this compound" variant, continue to enhance the sensitivity and utility of this chemical genetic tool.[12]

References

Application Notes and Protocols for Plasmid Design: Expression of OsTIR1 for the Auxin-Inducible Degron (AID) System

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to the Auxin-Inducible Degron (AID) System

The Auxin-Inducible Degron (AID) system is a powerful technology for achieving rapid and reversible depletion of a target protein in non-plant eukaryotic cells[1][2]. This method co-opts the auxin-dependent protein degradation pathway from plants to control the stability of any protein of interest (POI) that has been endogenously tagged with an auxin-inducible degron (AID) tag[3]. The system relies on two key components: the plant-specific F-box protein TIR1 (Transport Inhibitor Response 1) and the plant hormone auxin (e.g., indole-3-acetic acid, IAA)[4].

In the presence of auxin, TIR1 acts as a substrate receptor for the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex[5]. Auxin functions as a "molecular glue," inducing a conformational change in TIR1 that allows it to bind to the AID tag on the target protein[4]. This interaction leads to the polyubiquitination of the AID-tagged protein, marking it for rapid degradation by the host cell's proteasome[3]. For applications in mammalian cells, which are cultured at 37°C, the TIR1 ortholog from rice (Oryza sativa), OsTIR1, is preferred over the one from Arabidopsis thaliana (AtTIR1) due to its superior stability and efficiency at higher temperatures[4].

Recent advancements have produced engineered, "super-sensitive" AID systems that utilize a mutated OsTIR1 (e.g., OsTIR1F74A) in combination with a synthetic auxin derivative (e.g., 5-Adamantyl-IAA or 5-Ad-IAA)[6]. This pairing dramatically increases the binding affinity, allowing for target protein depletion at nanomolar concentrations of the inducer, thus minimizing potential off-target effects and increasing the system's sensitivity by over 1000-fold[6][7].

Plasmid Design for OsTIR1 Expression in Mammalian Cells

The foundational step for implementing the AID system is the stable expression of the OsTIR1 protein in the desired mammalian cell line. The design of the expression vector is critical for achieving robust and reliable OsTIR1 levels. A well-designed plasmid ensures efficient transcription, translation, and proper function of the F-box protein.

Key Genetic Components

A mammalian expression vector for OsTIR1 should contain the following essential elements:

  • Promoter: A strong, constitutive promoter is required for high-level expression of OsTIR1. Commonly used promoters include the human cytomegalovirus (CMV) promoter and the chicken β-actin promoter with a CMV enhancer (CAG).

  • Kozak Sequence: An optimized Kozak consensus sequence (e.g., GCCACC) should be placed immediately upstream of the start codon (ATG) of the OsTIR1 coding sequence to ensure efficient translation initiation in eukaryotic cells[8].

  • OsTIR1 Coding Sequence (CDS): The CDS of Oryza sativa TIR1 is the core component. For enhanced performance, the OsTIR1F74A mutant is recommended for use with synthetic auxins[6]. An optional N-terminal tag (e.g., FLAG, HA, or myc) can be added for easy detection of OsTIR1 expression via Western blot or immunofluorescence.

  • Polyadenylation (pA) Signal: A pA signal, such as the one from Simian Virus 40 (SV40) or bovine growth hormone (BGH), is necessary downstream of the OsTIR1 CDS for proper termination of transcription and to ensure the stability of the resulting mRNA transcript[9].

  • Mammalian Selection Marker: To establish a stable cell line, a selectable marker gene is required. This allows for the selection of cells that have successfully integrated the plasmid into their genome[10]. Common markers include genes conferring resistance to antibiotics like Puromycin (PuroR), Neomycin (NeoR), or Hygromycin B (HygroR).

  • Bacterial Backbone: The plasmid requires a bacterial origin of replication (e.g., ColE1) and a bacterial antibiotic resistance gene (e.g., ampicillin, AmpR) for propagation and selection in E. coli during the cloning process[11].

Application Notes

Choosing the Right AID System

The choice between the standard AID system (OsTIR1 + IAA) and the super-sensitive system (OsTIR1F74A + 5-Ad-IAA) depends on the experimental needs. The standard system is robust and widely used, but may require high auxin concentrations (up to 500 µM), which can sometimes have off-target effects[5]. The super-sensitive system is ideal for applications requiring very low inducer concentrations, rapid kinetics, and minimal perturbation to the cellular environment[6].

Quantitative Parameters for AID Systems

The efficiency and kinetics of protein degradation are dependent on the specific TIR1 ortholog, the type and concentration of auxin, and the target protein. The following table summarizes key quantitative data from published studies.

ParameterStandard System (OsTIR1WT)Super-Sensitive System (OsTIR1F74A)Cell Type / OrganismReference
Inducer Indole-3-acetic acid (IAA)5-Adamantyl-IAA (5-Ad-IAA)N/A[6]
Effective Inducer Concentration 50 - 500 µM1 - 500 nMMammalian Cells[5][6]
Degradation Onset Within minutesWithin minutesC. elegans, Mammalian Cells[6][12]
Time to 50% Depletion ~20 minutes (at 0.5-1 mM IAA)< 30 minutes (at 5 µM 5-Ad-IAA)C. elegans, Chicken DT40[6][12]
Time to >90% Depletion ~45-120 minutes~60 minutesC. elegans, Mammalian Cells[5][12]

Experimental Protocols

Protocol for OsTIR1 Expression Plasmid Construction

This protocol outlines the steps for cloning the OsTIR1F74A coding sequence into a mammalian expression vector using Gibson Assembly.

Materials:

  • Mammalian expression vector with a suitable promoter and selection marker (e.g., pCAG-Hygro).

  • DNA template for OsTIR1F74A (can be commercially synthesized).

  • High-fidelity DNA polymerase for PCR.

  • Restriction enzymes for vector linearization (e.g., EcoRI, NotI).

  • Gibson Assembly Master Mix.

  • Chemically competent E. coli (e.g., DH5α).

  • LB agar plates with appropriate antibiotic (e.g., ampicillin).

  • Plasmid miniprep kit.

  • DNA sequencing services.

Methodology:

  • Vector Preparation:

    • Linearize 5 µg of the recipient mammalian expression vector using appropriate restriction enzymes (e.g., EcoRI and NotI) according to the manufacturer's protocol[13].

    • Run the digested plasmid on a 1% agarose gel and purify the linearized vector backbone using a gel extraction kit[14].

  • Insert Preparation (PCR Amplification):

    • Design PCR primers to amplify the OsTIR1F74A coding sequence. The primers must include ~25-30 bp overhangs that are homologous to the ends of the linearized vector for Gibson Assembly[15].

      • Forward Primer Example: 5'-[Vector Homology Arm]-GCCACCATGG-[OsTIR1 Sequence]-3'

      • Reverse Primer Example: 5'-[Vector Homology Arm]-TCA-[OsTIR1 Sequence]-3'

    • Perform PCR using a high-fidelity polymerase to amplify the OsTIR1F74A insert from the DNA template.

    • Purify the PCR product using a PCR purification kit.

  • Gibson Assembly:

    • Set up the Gibson Assembly reaction by mixing the linearized vector and the purified PCR insert in a 1:3 molar ratio, along with the Gibson Assembly Master Mix[13].

    • Incubate the reaction at 50°C for 1 hour.

  • Bacterial Transformation:

    • Transform the entire Gibson Assembly reaction mixture into highly competent E. coli cells[16].

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection (e.g., 100 µg/mL ampicillin) and incubate overnight at 37°C[14].

  • Clone Selection and Validation:

    • Pick several individual colonies and grow them overnight in liquid LB medium with the selection antibiotic.

    • Isolate plasmid DNA from the overnight cultures using a miniprep kit.

    • Verify the correct assembly and insert orientation via a diagnostic restriction digest and confirm the sequence of the OsTIR1F74A insert by Sanger sequencing[16].

Protocol for Generation and Validation of Stable Cell Lines

Materials:

  • Validated OsTIR1 expression plasmid.

  • Mammalian cell line of choice.

  • Appropriate cell culture medium and supplements.

  • Transfection reagent (e.g., Lipofectamine 3000).

  • Selection antibiotic (e.g., Hygromycin B).

  • Auxin (IAA or 5-Ad-IAA).

  • Reporter plasmid (e.g., a vector expressing an AID-tagged GFP).

  • Reagents for Western blotting or fluorescence microscopy.

Methodology:

  • Transfection:

    • Seed the target mammalian cells in a 6-well plate and grow to 70-80% confluency.

    • Transfect the cells with the OsTIR1 expression plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Antibiotic Selection:

    • 48 hours post-transfection, begin selection by adding the appropriate antibiotic (e.g., Hygromycin B at a pre-determined optimal concentration) to the culture medium.

    • Replace the medium with fresh selection medium every 3-4 days until resistant colonies appear (typically 1-2 weeks).

  • Clonal Isolation and Expansion:

    • Isolate individual resistant colonies using cloning cylinders or by serial dilution.

    • Expand each clone and verify the expression of OsTIR1 via Western blot using an antibody against the optional tag or OsTIR1 itself.

  • Functional Validation:

    • Select a high-expressing OsTIR1 clone and transiently transfect it with a reporter plasmid expressing an AID-tagged protein (e.g., GFP-miniAID).

    • 48 hours post-transfection, split the cells into two groups. Treat one group with auxin (e.g., 500 µM IAA or 100 nM 5-Ad-IAA) and the other with a vehicle control (e.g., ethanol or DMSO)[5][6].

    • Harvest cells at various time points (e.g., 0, 30, 60, 120 minutes)[5].

    • Analyze the degradation of the GFP-AID reporter protein by Western blot (using an anti-GFP antibody) or by quantifying the loss of fluorescence via microscopy or flow cytometry. Successful OsTIR1 expression will result in rapid, auxin-dependent degradation of the reporter protein.

Visualizations

Signaling Pathway of the AID System

AID_Pathway cluster_cell Host Cell Auxin Auxin (IAA or 5-Ad-IAA) TIR1 OsTIR1 Auxin->TIR1 binds E3_Complex SCF-TIR1 E3 Ligase TIR1->E3_Complex SCF SCF Complex (Skp1, Cul1, Rbx1) SCF->E3_Complex POI Protein of Interest (POI-AID) E3_Complex->POI recognizes AID tag Proteasome 26S Proteasome POI->Proteasome targeted to Ub Ubiquitin Ub->POI polyubiquitination Degraded Degraded Peptides Proteasome->Degraded

Caption: The auxin-inducible degron (AID) signaling pathway.

Experimental Workflow for Plasmid Construction

Plasmid_Workflow start Start vec_prep 1. Vector Linearization (Restriction Digest) start->vec_prep ins_prep 2. Insert Amplification (PCR of OsTIR1) start->ins_prep gel_purify Gel / PCR Purification vec_prep->gel_purify ins_prep->gel_purify assembly 3. Gibson Assembly gel_purify->assembly transform 4. Transformation (into E. coli) assembly->transform plate Plate on Selective Media transform->plate incubate Overnight Incubation plate->incubate miniprep 5. Plasmid Miniprep incubate->miniprep validation 6. Validation (Restriction Digest & Sanger Sequencing) miniprep->validation end Validated Plasmid validation->end

Caption: Workflow for OsTIR1 expression plasmid construction.

Logical Diagram of the OsTIR1 Expression Vector

Plasmid_Map pCAG CAG Promoter Kozak Kozak pCAG->Kozak OsTIR1 OsTIR1 CDS Kozak->OsTIR1 pA BGH pA OsTIR1->pA HygroR Hygromycin Resistance pA->HygroR AmpR Ampicillin Resistance HygroR->AmpR ori pUC ori AmpR->ori ori->pCAG

Caption: Key components of the OsTIR1 mammalian expression vector.

References

Application Notes and Protocols for the Synthesis of cvxIAA for Research Purposes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the chemical synthesis of cvxIAA (2-[5-(3-methoxyphenyl)-1H-indol-3-yl]acetic acid), a synthetic auxin analogue crucial for research in chemical biology and plant sciences. This compound, in conjunction with its engineered receptor ccvTIR1, allows for the orthogonal control of auxin signaling pathways, providing a powerful tool for dissecting specific biological processes. The synthesis involves a two-step procedure commencing with a Suzuki-Miyaura cross-coupling reaction to construct the 5-aryl indole core, followed by the hydrolysis of the ethyl ester to yield the final carboxylic acid product. This document outlines the necessary reagents, detailed experimental procedures, and purification methods to facilitate the successful synthesis of this compound for research applications.

Introduction

Auxins are a class of plant hormones that play a central role in regulating plant growth and development. The study of auxin signaling has been greatly advanced by the development of synthetic auxins that can selectively activate or inhibit specific pathways. This compound is a synthetic auxin designed through a "bump-and-hole" strategy to specifically bind to a modified Transport Inhibitor Response 1 (TIR1) auxin receptor, termed ccvTIR1.[1][2][3] This engineered auxin-receptor pair operates orthogonally to the endogenous auxin signaling machinery, enabling researchers to precisely manipulate and study auxin-mediated processes without interfering with the plant's natural hormone responses.[2][3] The ability to conditionally and specifically induce auxin signaling makes the this compound-ccvTIR1 system an invaluable tool for investigating various aspects of plant biology, from root development to tropic responses.[2]

This document provides a comprehensive guide for the laboratory synthesis of this compound, enabling research groups to produce this key chemical probe for their studies.

Chemical Information

CharacteristicValue
Compound Name This compound
Systematic Name 2-[5-(3-methoxyphenyl)-1H-indol-3-yl]acetic acid
Synonyms 5-(3-MeOPh)-IAA, 5-(3-Methoxyphenyl)indole-3-acetic acid
CAS Number 2127037-35-6
Molecular Formula C₁₇H₁₅NO₃
Molecular Weight 281.31 g/mol

Synthesis Overview

The synthesis of this compound is accomplished in two main steps, as depicted in the workflow below. The initial step involves the formation of the 5-aryl indole scaffold via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between ethyl 5-bromoindole-3-acetate and 3-methoxyphenylboronic acid. The subsequent step is the hydrolysis of the resulting ethyl ester to afford the final product, this compound.

Synthesis_Workflow A Ethyl 5-bromoindole-3-acetate C Suzuki-Miyaura Coupling A->C B 3-Methoxyphenylboronic acid B->C D Ethyl 5-(3-methoxyphenyl)-1H-indole-3-acetate C->D Pd Catalyst, Base E Hydrolysis D->E Base (e.g., KOH) F This compound (2-[5-(3-methoxyphenyl)-1H-indol-3-yl]acetic acid) E->F

Figure 1. Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 5-(3-methoxyphenyl)-1H-indole-3-acetate

This procedure details the Suzuki-Miyaura cross-coupling reaction to form the 5-aryl indole intermediate.

Materials:

  • Ethyl 5-bromoindole-3-acetate

  • 3-Methoxyphenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • Dimethoxyethane (DME), anhydrous

  • Water, deionized

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert gas supply (Argon or Nitrogen)

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • To a round-bottom flask, add ethyl 5-bromoindole-3-acetate (1.0 equivalent), 3-methoxyphenylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add anhydrous dimethoxyethane (DME) and water to the flask. A typical solvent ratio is 4:1 DME:water.

  • To the stirred suspension, add [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (typically 0.05 equivalents).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (ethyl 5-bromoindole-3-acetate) is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure ethyl 5-(3-methoxyphenyl)-1H-indole-3-acetate.

Quantitative Data (Literature Values):

ParameterValue
Reactant Ratio Ethyl 5-bromoindole-3-acetate : 3-Methoxyphenylboronic acid : K₂CO₃ : Pd(dppf)Cl₂ = 1 : 1.2 : 2 : 0.05
Typical Yield 70-85%
Step 2: Synthesis of this compound (2-[5-(3-methoxyphenyl)-1H-indol-3-yl]acetic acid)

This procedure describes the hydrolysis of the ethyl ester to the final carboxylic acid product.

Materials:

  • Ethyl 5-(3-methoxyphenyl)-1H-indole-3-acetate

  • Potassium hydroxide (KOH) or Lithium hydroxide (LiOH)

  • Ethanol or a mixture of Tetrahydrofuran (THF) and Water

  • Hydrochloric acid (HCl), dilute (e.g., 1 M)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • pH meter or pH paper

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

Procedure:

  • Dissolve ethyl 5-(3-methoxyphenyl)-1H-indole-3-acetate in a suitable solvent such as ethanol or a THF/water mixture in a round-bottom flask.

  • Add an aqueous solution of a base, such as potassium hydroxide (KOH) or lithium hydroxide (LiOH) (typically 2-3 equivalents).

  • Heat the reaction mixture to reflux or stir at room temperature. The reaction progress can be monitored by TLC.

  • After the starting material is consumed, cool the reaction mixture to room temperature.

  • If a co-solvent like THF or ethanol was used, remove it under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like diethyl ether or ethyl acetate to remove any unreacted starting material or non-acidic impurities.

  • Carefully acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid. This will cause the this compound to precipitate out of the solution.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water to remove any inorganic salts.

  • Dry the purified this compound product under vacuum.

Quantitative Data (Literature Values):

ParameterValue
Base Equivalents 2-3 equivalents
Typical Yield >90%

Signaling Pathway and Mechanism of Action

This compound and its cognate receptor ccvTIR1 function as an orthogonal system to the natural auxin signaling pathway. The "bump-and-hole" design strategy allows this compound to specifically bind to the engineered ccvTIR1 receptor, which has a modified auxin-binding pocket. This specific interaction initiates the downstream signaling cascade, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent activation of auxin-responsive genes.

Signaling_Pathway cluster_endogenous Endogenous Pathway cluster_orthogonal Orthogonal System Auxin IAA (Auxin) TIR1 TIR1/AFBs Auxin->TIR1 ccvTIR1 ccvTIR1 (Engineered) Auxin->ccvTIR1 no binding Aux_IAA Aux/IAA Repressor TIR1->Aux_IAA promotes interaction Degradation 26S Proteasome Degradation TIR1->Degradation targets for ARF ARF Aux_IAA->ARF represses Aux_IAA->Degradation Auxin_Genes Auxin Responsive Genes ARF->Auxin_Genes activates This compound This compound This compound->TIR1 no binding This compound->ccvTIR1 Aux_IAA_ortho Aux/IAA Repressor ccvTIR1->Aux_IAA_ortho promotes interaction Degradation_ortho 26S Proteasome Degradation ccvTIR1->Degradation_ortho targets for ARF_ortho ARF Aux_IAA_ortho->ARF_ortho represses Aux_IAA_ortho->Degradation_ortho Auxin_Genes_ortho Auxin Responsive Genes ARF_ortho->Auxin_Genes_ortho activates

Figure 2. this compound-ccvTIR1 orthogonal auxin signaling pathway.

Conclusion

The synthetic protocol detailed in this application note provides a reliable method for the production of this compound, a valuable tool for the precise control of auxin signaling in research settings. By following these procedures, researchers can effectively synthesize and purify this compound for use in a wide range of experiments aimed at elucidating the complex roles of auxin in plant biology and development. The orthogonal nature of the this compound-ccvTIR1 system offers a unique advantage for dissecting specific auxin-mediated processes with high temporal and spatial resolution.

References

Application Notes and Protocols: Utilizing cvxIAA for the Study of Essential Gene Function

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Overcoming the Challenges of Studying Essential Genes

Essential genes are critical for the survival of an organism. Their indispensable nature presents a significant hurdle to traditional genetic loss-of-function studies, as conventional gene knockout or knockdown approaches often result in cell death, precluding further investigation into their specific roles.[1][2][3] To circumvent this, inducible protein degradation systems have been developed to allow for the temporal control of protein depletion.[1][2][3] Among these, the auxin-inducible degron (AID) system offers a powerful tool for the rapid and reversible degradation of a protein of interest.[1][2][3]

This document focuses on an advanced iteration of the AID system that utilizes a synthetic, convex indole-3-acetic acid (cvxIAA) and a complementary, concave Transport Inhibitor Response 1 (TIR1) F-box protein (ccvTIR1).[4] This engineered "bump-and-hole" strategy provides an orthogonal system that does not interfere with endogenous auxin signaling pathways, offering a highly specific and potent method for targeted protein degradation.[4] This super-sensitive AID system allows for the use of significantly lower, less toxic concentrations of the inducing agent, making it an invaluable tool for studying the function of essential proteins in various biological contexts, from basic research to drug discovery.[5][6]

The this compound-ccvTIR1 System: Mechanism of Action

The this compound-ccvTIR1 system is a refined version of the plant-based auxin-inducible degron (AID) system.[4] It relies on three key components:

  • A protein of interest (POI) tagged with an auxin-inducible degron (AID) : The gene encoding the essential protein is genetically modified to include a small degradation tag (the AID domain from an Aux/IAA protein).

  • An engineered F-box protein (ccvTIR1) : A mutated version of the plant F-box protein TIR1, which contains a "concave" pocket that specifically recognizes this compound.[4] This engineered TIR1 is expressed in the host cells.

  • A synthetic auxin analog (this compound) : A "convex" molecule that specifically binds to the engineered ccvTIR1 but not to the endogenous wild-type TIR1.[4]

In the absence of this compound, the AID-tagged protein is stable and functional. Upon addition of this compound, it binds to ccvTIR1, inducing a conformational change that promotes the interaction between ccvTIR1 and the AID tag on the target protein. This interaction leads to the recruitment of the cellular E3 ubiquitin ligase complex, resulting in the polyubiquitination of the AID-tagged protein and its subsequent rapid degradation by the proteasome.[7]

cluster_0 Without this compound cluster_1 With this compound Essential Protein-AID Essential Protein-AID (Stable and Functional) Ternary Complex This compound-ccvTIR1-Essential Protein-AID Ternary Complex ccvTIR1 ccvTIR1 E3 Ubiquitin Ligase E3 Ubiquitin Ligase Ubiquitination Poly-ubiquitination E3 Ubiquitin Ligase->Ubiquitination This compound This compound This compound->Ternary Complex Ternary Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation of Essential Protein Proteasome->Degradation

Mechanism of this compound-induced protein degradation.

Data Presentation: Quantitative Comparison of Auxin Analogs

The super-sensitive AID system, employing engineered TIR1 variants and synthetic auxins, allows for efficient protein degradation at significantly lower concentrations than the conventional AID system, thereby reducing potential off-target effects and cytotoxicity.[5][6]

Auxin AnalogEngineered TIR1Target ProteinCell LineConcentration for a Biological EffectReference
IAA (natural auxin) OsTIR1WTCENP-ADT4050 µM for complete cell death[5]
OsTIR1WTCENP-HDT40500 µM for complete cell death[5]
OsTIR1WTCENP-TDT40500 µM for complete cell death[5]
This compound ccvTIR1-Arabidopsis0.1 µM for root growth inhibition[8]
5-Ad-IAA OsTIR1F74ACENP-ADT400.05 µM for complete cell death[5]
OsTIR1F74ACENP-HDT400.5 µM for complete cell death[5]
OsTIR1F74ACENP-TDT400.5 µM for complete cell death[5]
5-Ph-IAA OsTIR1F74GVariousC. elegans-[9]

Experimental Protocols

Generation of an AID-tagged Cell Line

This protocol describes the generation of a stable cell line expressing the engineered ccvTIR1 and the essential protein of interest tagged with an AID domain.

cluster_0 Plasmid Construction cluster_1 Cell Line Engineering Vector ccvTIR1 Construct Expression Vector for ccvTIR1 Transfection Transfect Parental Cell Line Vector ccvTIR1->Transfection Vector AID Construct Targeting Vector for AID-tagging Vector AID->Transfection Selection Select for Stable Integration Transfection->Selection Validation Validate Expression and Tagging Selection->Validation

Workflow for generating an AID-tagged cell line.

Materials:

  • Parental cell line of interest

  • Expression vector for ccvTIR1 (e.g., under a constitutive promoter)

  • Targeting vector for homologous recombination to insert the AID tag at the C-terminus of the essential gene

  • CRISPR/Cas9 system (e.g., pX330) for facilitating homologous recombination[5]

  • Transfection reagent

  • Selection antibiotic (e.g., Puromycin, Blasticidin)

  • Cell culture medium and supplements

  • Antibodies for Western blot validation (anti-target protein, anti-V5/HA for tag detection)

Protocol:

  • Plasmid Construction:

    • Clone the codon-optimized ccvTIR1 sequence into an expression vector containing a suitable promoter and a selection marker.

    • Construct a targeting vector containing the AID tag sequence flanked by homology arms corresponding to the genomic region upstream and downstream of the stop codon of the essential gene of interest.

    • Design and clone a guide RNA (gRNA) targeting the stop codon of the essential gene into a CRISPR/Cas9 expression vector.

  • Transfection:

    • Co-transfect the parental cell line with the ccvTIR1 expression vector, the AID-tagging targeting vector, and the CRISPR/Cas9-gRNA vector using a suitable transfection method.

  • Selection and Clonal Isolation:

    • Two days post-transfection, begin selection with the appropriate antibiotic.

    • After selection, isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).

  • Validation:

    • Genomic PCR: Screen individual clones by PCR to confirm the correct integration of the AID tag at the target locus.

    • Western Blot: Confirm the expression of the AID-tagged protein at the expected molecular weight and the expression of ccvTIR1. The tagged protein should be slightly larger than the untagged endogenous protein.

Inducible Degradation of the AID-tagged Protein

Materials:

  • Validated AID-tagged cell line

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE and Western blotting reagents

Protocol:

  • Cell Seeding:

    • Seed the validated AID-tagged cells at an appropriate density in multi-well plates.

  • Induction of Degradation:

    • The following day, treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) to determine the optimal concentration for degradation. Include a DMSO-treated control.

    • For a time-course experiment, treat cells with the optimal concentration of this compound and harvest at different time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Cell Lysis and Protein Analysis:

    • At each time point, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer.

    • Quantify the total protein concentration in each lysate.

    • Analyze the degradation of the AID-tagged protein by Western blotting using an antibody against the target protein or the AID tag. An antibody against a housekeeping protein (e.g., GAPDH, actin) should be used as a loading control.

Phenotypic Analysis Following Protein Depletion

The rapid degradation of the essential protein allows for the study of its immediate cellular consequences.

Example Assays:

  • Cell Viability/Proliferation Assays:

    • Treat cells with this compound and monitor cell viability over time using assays such as MTT, CellTiter-Glo, or by direct cell counting.[5]

  • Cell Cycle Analysis:

    • After inducing protein degradation, fix the cells, stain with a DNA dye (e.g., propidium iodide), and analyze the cell cycle distribution by flow cytometry.[10]

  • Immunofluorescence Microscopy:

    • Induce protein degradation and then fix and stain the cells to observe changes in cellular morphology, protein localization, or other cellular structures.

  • Transcriptomic/Proteomic Analysis:

    • Perform RNA sequencing or mass spectrometry to identify downstream changes in gene expression or protein abundance following the depletion of the essential protein.

Conclusion

The this compound-ccvTIR1 system provides a robust and highly specific method for studying the function of essential genes. Its rapid and tunable nature allows for precise temporal control over protein levels, enabling researchers to dissect the immediate consequences of protein loss and uncover novel biological insights. These application notes and protocols provide a framework for the successful implementation of this powerful technology in a variety of research and drug development settings.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing cvxIAA Concentration to Minimize Off-target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of cvxIAA (convex Indole-3-acetic acid) to achieve maximal on-target activity while minimizing off-target effects. The this compound-ccvTIR1 system is an orthogonal auxin-inducible degradation system designed for precise control of protein levels.[1][2] Proper concentration optimization is critical for the successful application of this technology.

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration range for this compound?

A1: The optimal concentration of this compound is experiment-dependent and should be determined empirically. However, published studies have shown effective on-target activity in Arabidopsis thaliana seedlings at concentrations of 0.1 µM and 0.3 µM.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.

Q2: What are the known off-target effects of this compound?

A2: The this compound-ccvTIR1 system is designed to be orthogonal, meaning this compound should only interact with the engineered ccvTIR1 receptor and not the endogenous TIR1/AFB proteins.[3][4] However, at higher concentrations, off-target effects can be observed. For instance, at 0.3 µM, this compound has been noted to have a subtle effect on root gravitropism in wild-type Arabidopsis seedlings, suggesting some interaction with the endogenous auxin pathway.[1] High concentrations of auxins, in general, can also lead to cytotoxicity.

Q3: How can I minimize off-target effects?

A3: To minimize off-target effects, it is essential to use the lowest effective concentration of this compound that achieves the desired on-target activity. This can be determined by performing a careful dose-response analysis. Additionally, ensure that your experimental system exclusively expresses the ccvTIR1 receptor to prevent unintended activation of endogenous auxin signaling pathways.

Q4: What is the recommended solvent for dissolving this compound?

A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution.[5] When preparing working solutions, ensure the final DMSO concentration in your cell culture or assay medium is low (typically ≤0.5%) to avoid solvent-induced toxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No on-target effect observed 1. This compound concentration is too low. 2. The ccvTIR1 receptor is not expressed or is inactive. 3. This compound has degraded.1. Perform a dose-response experiment to determine the optimal concentration. 2. Verify the expression and functionality of the ccvTIR1 receptor using a positive control. 3. Prepare fresh this compound stock solutions and store them properly (in DMSO at -20°C).[5]
High background or off-target effects 1. This compound concentration is too high. 2. The experimental system has leaky expression of endogenous TIR1/AFB receptors. 3. Contamination of this compound stock.1. Titrate down the this compound concentration to the lowest effective level. 2. Use a well-characterized cell line or organism with no background auxin response. 3. Use high-purity this compound and prepare fresh stock solutions.
Inconsistent results between experiments 1. Inconsistent this compound concentration. 2. Variability in cell density or experimental conditions. 3. Degradation of this compound stock over time.1. Prepare and use a fresh dilution of this compound from a reliable stock for each experiment. 2. Standardize all experimental parameters, including cell seeding density, incubation times, and media conditions. 3. Aliquot stock solutions to avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Summary of this compound Concentrations and Observed Effects

ConcentrationOrganism/SystemOn-Target EffectOff-Target EffectReference
0.1 µMArabidopsis thalianaAuxin transcriptional activation (via ccvTIR1)Not observed[1]
0.3 µMArabidopsis thalianaAuxin transcriptional activation (via ccvTIR1)Subtle effect on root gravitropism[1]

Table 2: Dose-Response Data for ccvTIR1-IAA7 Peptide Binding

This table summarizes the binding affinity of the engineered ccvTIR1 receptor to a peptide from the IAA7 protein in the presence of varying concentrations of this compound. This demonstrates the on-target activity of the system.

This compound Concentration (µM)Normalized Binding Signal
0.01Low
0.1Moderate
1High
10Saturation
Data is illustrative and based on dose-response curves from published literature.[3]

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration using a Dose-Response Curve

Objective: To identify the lowest concentration of this compound that elicits the maximal desired on-target effect.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Experimental system (e.g., cells expressing ccvTIR1 and a reporter gene)

  • Appropriate culture medium and plates

  • Assay-specific detection reagents

Procedure:

  • Cell Seeding: Plate your cells at an optimal density in a multi-well plate and allow them to adhere or stabilize overnight.

  • Prepare Serial Dilutions: Prepare a series of this compound dilutions in your culture medium. A common starting range is from 1 nM to 10 µM. Remember to include a vehicle-only control (DMSO).

  • Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a predetermined duration, sufficient for the on-target effect to manifest (e.g., 24-48 hours for reporter gene expression).

  • Assay Readout: Perform the appropriate assay to measure the on-target effect (e.g., luciferase assay, qPCR for a target gene, or fluorescence microscopy for a fluorescent reporter).

  • Data Analysis: Plot the measured response against the log of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 (the concentration that gives half-maximal response). The optimal concentration will typically be at or slightly above the EC50, where the response is maximal and plateaus.

Protocol 2: Assessing Off-Target Effects using a Cytotoxicity Assay

Objective: To evaluate the potential toxicity of this compound at various concentrations in a control system lacking the ccvTIR1 receptor.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Control cells (not expressing ccvTIR1)

  • Appropriate culture medium and plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or a live/dead stain)

Procedure:

  • Cell Seeding: Plate control cells at an optimal density in a multi-well plate.

  • Prepare Serial Dilutions: Prepare a range of this compound concentrations in culture medium, including concentrations higher than the determined optimal on-target concentration. Include a vehicle-only control and a positive control for cytotoxicity.

  • Treatment: Add the this compound dilutions to the cells.

  • Incubation: Incubate for a relevant period (e.g., 48-72 hours).

  • Viability Assay: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (e.g., luminescence, absorbance, or fluorescence).

  • Data Analysis: Normalize the viability data to the vehicle control. A significant decrease in viability at a given concentration indicates a potential cytotoxic off-target effect.

Mandatory Visualizations

Signaling_Pathway cluster_system This compound-ccvTIR1 System This compound This compound ccvTIR1 ccvTIR1 This compound->ccvTIR1 Binds SCF SCF Complex ccvTIR1->SCF Associates with Aux_IAA Aux/IAA (Target Protein) SCF->Aux_IAA Ubiquitinates Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by ARF ARF Aux_IAA->ARF Represses ARE Auxin Response Element (ARE) ARF->ARE Binds to Gene Target Gene ARE->Gene Activates Transcription

Caption: The this compound-ccvTIR1 signaling pathway for targeted protein degradation.

Experimental_Workflow cluster_dose_response Protocol 1: Dose-Response Optimization cluster_off_target Protocol 2: Off-Target Cytotoxicity Assay A1 Seed ccvTIR1-expressing cells A2 Prepare this compound serial dilutions A1->A2 A3 Treat cells A2->A3 A4 Incubate A3->A4 A5 Measure on-target effect (e.g., reporter assay) A4->A5 A6 Analyze data and determine EC50 A5->A6 B1 Seed control cells (no ccvTIR1) B2 Prepare this compound serial dilutions B1->B2 B3 Treat cells B2->B3 B4 Incubate B3->B4 B5 Measure cell viability B4->B5 B6 Analyze for cytotoxicity B5->B6

Caption: Experimental workflow for optimizing this compound concentration.

Logical_Relationships cluster_troubleshooting Troubleshooting Logic Start Experiment Fails Q1 Is there an on-target effect? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are there off-target effects? A1_Yes->Q2 Sol1 Increase this compound concentration Verify ccvTIR1 expression A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Sol2 Decrease this compound concentration A2_Yes->Sol2 End_Success Experiment Optimized A2_No->End_Success Sol1->Q1 End_Fail Check system integrity Sol1->End_Fail Sol2->Q1

Caption: Logical relationships for troubleshooting this compound experiments.

References

Technical Support Center: Troubleshooting Incomplete Protein Degradation with cvxIAA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the cvxIAA system. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during targeted protein degradation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the this compound system and how does it work?

The this compound system is a chemical-genetic tool used for inducing rapid and specific degradation of a target protein. It operates on a "bump-and-hole" strategy, which involves two key components:

  • ccvTIR1: A modified version of the plant F-box protein TIR1, engineered to have a "hole" in its auxin-binding pocket.

  • This compound: A "bumped" synthetic auxin analog, 5-(3-MeOPh)-IAA, that is designed to fit specifically into the engineered pocket of ccvTIR1.[1][2]

This engineered pair ensures that protein degradation is only initiated in the presence of both specific components, minimizing off-target effects.[3][4] The this compound molecule acts as a "molecular glue," bringing the ccvTIR1-E3 ligase complex into proximity with the target protein, which has been tagged with an auxin-inducible degron (AID). This proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Q2: I am observing incomplete degradation of my target protein. What are the potential causes?

Incomplete protein degradation is a common issue that can arise from several factors. A systematic approach to troubleshooting is recommended.[5] Key areas to investigate include:

  • Suboptimal this compound Concentration: The concentration of this compound is critical for efficient degradation. Both insufficient and excessively high concentrations can lead to incomplete degradation.

  • Insufficient Treatment Time: The kinetics of degradation can vary between different target proteins.[6] It is crucial to perform a time-course experiment to determine the optimal duration of this compound treatment.

  • Low Expression or Activity of ccvTIR1: The engineered E3 ligase component, ccvTIR1, must be expressed at a sufficient level and be functional.

  • Issues with the AID Tag: The accessibility and proper folding of the AID tag on the target protein can influence its recognition by the ccvTIR1/cvxIAA complex.

  • Cellular Factors: Cell type, cell density, and overall health of the cells can impact the efficiency of the ubiquitin-proteasome system.

  • Western Blotting Issues: The lack of a clear degradation signal may be due to technical problems with the Western blot itself, such as antibody issues or protein transfer problems.

Q3: How do I optimize the concentration of this compound for my experiment?

The optimal concentration of this compound should be determined empirically for each new target protein and cell line. A dose-response experiment is recommended.

  • Concentration Range: Test a range of this compound concentrations, for example, from 10 µM to 500 µM.[7]

  • Time Point: Choose a fixed, sufficiently long time point for the initial dose-response experiment (e.g., 6-8 hours) based on literature or preliminary experiments.

  • Analysis: Analyze protein degradation levels by Western blot to determine the minimal concentration of this compound that achieves maximal degradation (Dmax) and the concentration that achieves 50% degradation (DC50).[5]

Q4: What is the recommended treatment time for complete protein degradation?

The time required for complete degradation is protein-specific. A time-course experiment is essential.

  • Procedure: Treat your cells with the optimized concentration of this compound and collect samples at various time points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours).[8]

  • Analysis: Perform a Western blot to visualize the degradation kinetics and determine the time point at which the protein is maximally depleted. Most proteins are expected to be significantly depleted within 30-60 minutes.[7]

Q5: I suspect a problem with my Western blot. What should I check?

If you are not seeing the expected degradation, it is crucial to troubleshoot your Western blot protocol.

  • Positive and Negative Controls: Always include a positive control (a known target that degrades efficiently) and a negative (vehicle-treated) control.[5]

  • Antibody Validation: Ensure your primary antibody is specific and sensitive enough to detect your target protein.

  • Loading Controls: Use a reliable loading control to ensure equal protein loading across all lanes.

  • Protein Transfer: Verify efficient protein transfer from the gel to the membrane, especially for high or low molecular weight proteins.

  • Proteasome Inhibitor Control: Treat cells with a proteasome inhibitor (e.g., MG132) in addition to this compound. This should "rescue" the protein from degradation, confirming that the observed degradation is proteasome-dependent.[5]

Signaling Pathways and Experimental Workflows

This compound-Mediated Protein Degradation Pathway

cvxIAA_Pathway cluster_cell Cell This compound This compound ccvTIR1 ccvTIR1 (E3 Ligase Component) This compound->ccvTIR1 Binds TargetProtein Target Protein-AID ccvTIR1->TargetProtein Recruits Proteasome 26S Proteasome TargetProtein->Proteasome Degradation Ub Ubiquitin Ub->TargetProtein Ubiquitination DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides

Caption: The this compound-mediated protein degradation pathway.

Troubleshooting Workflow for Incomplete Degradation

Troubleshooting_Workflow Start Incomplete Protein Degradation Observed Check_this compound Optimize this compound Concentration (Dose-Response) Start->Check_this compound Check_Time Optimize Treatment Time (Time-Course) Check_this compound->Check_Time Concentration Optimized Solution_Conc Use Optimal this compound Concentration Check_this compound->Solution_Conc Suboptimal Check_ccvTIR1 Verify ccvTIR1 Expression (Western Blot / qPCR) Check_Time->Check_ccvTIR1 Time Optimized Solution_Time Use Optimal Treatment Time Check_Time->Solution_Time Suboptimal Check_Western Troubleshoot Western Blot Check_ccvTIR1->Check_Western Expression Confirmed Solution_TIR1 Increase/Verify ccvTIR1 Expression Check_ccvTIR1->Solution_TIR1 Low/No Expression Solution_Western Optimize Western Blot Protocol Check_Western->Solution_Western Issues Found Final Successful Protein Degradation Check_Western->Final Protocol Optimized Solution_Conc->Check_Time Solution_Time->Check_ccvTIR1 Solution_TIR1->Check_Western Solution_Western->Final

Caption: A logical workflow for troubleshooting incomplete protein degradation.

Quantitative Data Summary

ParameterThis compound SystemOther AID Systems (IAA-based)dTAG System
Inducer Concentration Typically 0.1 - 1 µM[9]Higher concentrations, often 100 - 500 µM[10]Nanomolar range (e.g., 50 nM)
Degradation Half-life (t1/2) Protein-dependent, can be <20 min[6]Protein-dependent, typically 30-90 min[11]Rapid, often within 1 hour
Specificity High, due to engineered pair[3]Potential for off-target effects at high auxin concentrationsHigh
Reversibility Rapidly reversible upon washout[6]Reversible, but may take several hours for protein level recoveryReversible upon washout

Key Experimental Protocols

Protocol 1: Optimizing this compound Concentration
  • Cell Seeding: Seed cells in a multi-well plate to achieve 70-80% confluency on the day of treatment.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Treatment: Dilute the this compound stock solution in culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle-only control.

  • Incubation: Incubate the cells for a fixed duration (e.g., 8 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis: Perform Western blotting to determine the level of the target protein at each this compound concentration. Use a loading control to normalize the results.

  • Data Analysis: Quantify the band intensities to determine the DC50 value.

Protocol 2: Time-Course of this compound-Mediated Degradation
  • Cell Seeding: Plate cells to ensure they are in the logarithmic growth phase during the experiment.

  • Treatment: Treat cells with the predetermined optimal concentration of this compound.

  • Sample Collection: Collect cell lysates at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours). The 0-hour time point serves as the untreated control.

  • Western Blot Analysis: Analyze the protein levels at each time point by Western blotting.

  • Data Analysis: Plot the normalized protein levels against time to visualize the degradation kinetics and determine the time required for maximal degradation.

Protocol 3: Western Blot for Protein Degradation
  • Sample Preparation: Prepare cell lysates as described in the optimization protocols. Determine protein concentration using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control.

References

Technical Support Center: ccvTIR1 Receptor System

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the concave TIR1 (ccvTIR1) auxin-inducible degron (AID) system. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers address challenges related to the leaky expression and basal degradation of target proteins.

Frequently Asked Questions (FAQs)

Q1: What is the ccvTIR1 receptor and how does it work?

A1: The ccvTIR1 receptor is an engineered version of the plant F-box protein TIR1, a key component of the auxin-inducible degron (AID) system.[1] It is part of an orthogonal receptor-ligand pair developed using a "bump-and-hole" strategy.[1] The natural auxin, indole-3-acetic acid (IAA), has a "bump" that fits into a corresponding "hole" in the wild-type TIR1 receptor. The ccvTIR1 receptor has an enlarged pocket ("hole") and is specifically activated by a synthetic, "bumped" auxin analog called convex IAA (cvxIAA).[1][2][3] This engineered pair allows for the induction of protein degradation without interfering with the endogenous auxin signaling pathways of the host organism.[1][2]

Upon binding of this compound, ccvTIR1 forms a complex with Skp1 and Cullin to create an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase.[4] This complex then recognizes and binds to proteins tagged with an auxin-inducible degron (AID), leading to their ubiquitination and subsequent degradation by the proteasome.[4][5]

Q2: What is "leaky expression" or "basal degradation" in the context of the ccvTIR1 system?

A2: Leaky expression, or more accurately, basal degradation, refers to the auxin-independent degradation of the AID-tagged target protein.[5] This means that the target protein is being degraded even in the absence of the this compound ligand. This phenomenon can lead to a chronic, low-level depletion of the target protein, which may complicate the interpretation of experimental results, especially when studying essential proteins.[5][6][7]

Q3: What are the common causes of basal degradation with the ccvTIR1 system?

A3: While the ccvTIR1/cvxIAA system is designed to be orthogonal, some level of basal degradation can still occur. Potential causes include:

  • TIR1 Variant: The original OsTIR1 system was known to have significant leaky degradation.[7][8] While mutations like F74G have substantially improved the system, some residual auxin-independent activity may persist.[8][9]

  • TIR1 Expression Levels: High levels of ccvTIR1 expression can increase the likelihood of ligand-independent interactions with the AID-tagged protein, leading to its degradation.[10]

  • Target Protein Characteristics: The specific protein being targeted can influence the degree of basal degradation. Some proteins may be inherently more susceptible to degradation by the SCF complex.

  • Endogenous Molecules: Although unlikely, it is possible that endogenous molecules in the host system could weakly activate the ccvTIR1 receptor.

Q4: How can I minimize basal degradation of my target protein?

A4: Several strategies can be employed to reduce unwanted protein degradation:

  • Use Optimized TIR1 Variants: Newer generations of the AID system, such as AID 2.0 (OsTIR1F74G) and AID 3.0 (which includes additional mutations like S210A), have been developed to have minimal basal degradation.[6][7][8]

  • Titrate ccvTIR1 Expression: Use an inducible promoter to control the expression of ccvTIR1, allowing you to determine the lowest expression level that still provides efficient auxin-inducible degradation.[9]

  • Co-express ARF PB1 Domain: In some systems, co-expression of the ARF PB1 domain has been shown to bind to the AID tag and protect it from auxin-independent degradation.[10]

  • Optimize Auxin Concentration: Use the minimal concentration of this compound required for effective depletion of your target protein.[11]

Troubleshooting Guide

This section provides a step-by-step approach to troubleshooting leaky expression of your AID-tagged protein of interest (POI).

Problem: Significant reduction in the level of my AID-tagged protein in the absence of this compound.
Step 1: Confirm Basal Degradation

Experimental Protocol: Western Blotting for Protein Quantification

  • Sample Preparation:

    • Culture cells expressing your AID-tagged POI and the ccvTIR1 receptor.

    • Create two groups: one treated with the vehicle (e.g., DMSO) and another left untreated.

    • As a positive control for degradation, include a group treated with an optimal concentration of this compound.

    • Lyse the cells and quantify the total protein concentration using a suitable method like the Bradford or BCA assay.[12][13]

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of total protein from each sample onto an SDS-PAGE gel.

    • After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody specific to your POI and a primary antibody for a loading control (e.g., GAPDH, β-actin).

    • Incubate with the appropriate secondary antibodies conjugated to a detectable marker (e.g., HRP, fluorophore).

    • Visualize the bands and quantify their intensity using densitometry.

  • Analysis:

    • Normalize the band intensity of your POI to the loading control.

    • Compare the normalized intensity of the POI in the untreated/vehicle-treated sample to a control cell line that does not express ccvTIR1. A significant decrease indicates basal degradation.

Step 2: Troubleshooting Workflow

If basal degradation is confirmed, follow this workflow to identify and address the cause.

TroubleshootingWorkflow Start Problem: Basal Degradation Confirmed CheckTIR1 Is an optimized ccvTIR1 variant (e.g., with F74G) being used? Start->CheckTIR1 UpgradeTIR1 Action: Switch to an improved ccvTIR1 variant (e.g., AID 2.0/3.0). CheckTIR1->UpgradeTIR1 No CheckExpression Is ccvTIR1 expression driven by a strong, constitutive promoter? CheckTIR1->CheckExpression Yes Recheck Re-evaluate basal degradation by Western blot. UpgradeTIR1->Recheck UseInducible Action: Use an inducible promoter for ccvTIR1 expression and titrate to the lowest effective level. CheckExpression->UseInducible Yes TestARF Consider co-expressing the ARF PB1 domain. CheckExpression->TestARF No UseInducible->Recheck TestARF->Recheck

Caption: Troubleshooting workflow for basal degradation.

Quantitative Data Summary

The choice of TIR1 variant can significantly impact the level of basal degradation. The table below summarizes findings from comparative studies of different AID systems.

AID System VersionKey Mutation(s)Basal Degradation LevelReference
Original OsTIR1Wild-TypeSignificant[7][8]
AID 2.0OsTIR1F74GReduced[8][9]
AID 3.0OsTIR1F74G + S210AMinimal[6][7]

Signaling Pathway Diagram

The diagram below illustrates the mechanism of the engineered ccvTIR1/cvxIAA system for targeted protein degradation.

Caption: ccvTIR1/cvxIAA induced protein degradation pathway.

References

Technical Support Center: cvxIAA Stability and Solubility in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and solubility of cvxIAA in cell culture media. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound (convex Indole-3-acetic acid) is a synthetic analog of the plant hormone auxin. Its primary application is in the auxin-inducible degron (AID) system, a powerful technology for targeted and rapid protein degradation. This compound is engineered to specifically interact with a modified F-box protein, ccvTIR1 (concave Transport Inhibitor Response 1), providing an orthogonal system that does not interfere with endogenous cellular processes.

Q2: How should I prepare a stock solution of this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO).[1] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[1] When preparing working solutions, dilute the DMSO stock directly into your culture medium to the desired final concentration. Ensure the final DMSO concentration in your cell culture does not exceed a level that is toxic to your specific cell line, typically below 0.5%.

Q3: What is the recommended working concentration of this compound?

A3: The optimal working concentration of this compound should be determined empirically for each cell line and target protein. However, a common starting range for inducing protein degradation in the AID system is 1-500 µM.[2] It is advisable to perform a dose-response experiment to identify the minimal concentration required for efficient depletion of your protein of interest to minimize potential off-target effects.[2]

Q4: How stable is this compound in cell culture media?

Q5: What is the aqueous solubility of this compound?

A5: The precise aqueous solubility limit of this compound is not well-documented. It is sparingly soluble in aqueous solutions. For most cell culture applications, this compound is first dissolved in DMSO to create a stock solution, which is then diluted to the final working concentration in the culture medium. This method typically circumvents issues with direct aqueous solubility. If you suspect precipitation in your culture medium, refer to the troubleshooting guide below.

Troubleshooting Guides

Issue 1: Inconsistent or Incomplete Protein Degradation
Possible Cause Troubleshooting Steps
Suboptimal this compound Concentration Perform a dose-response experiment with a range of this compound concentrations (e.g., 1 µM to 500 µM) to determine the optimal concentration for your specific target protein and cell line.[2]
Insufficient Incubation Time Conduct a time-course experiment to determine the kinetics of degradation for your protein of interest. Most proteins are significantly depleted within 30-60 minutes.[2]
Degradation of this compound Prepare fresh working solutions of this compound for each experiment. Protect media containing this compound from prolonged exposure to light. Consider performing a stability test of this compound in your specific culture medium.
Issues with the AID System Components Verify the expression of the ccvTIR1 receptor in your cell line. Confirm the presence of the AID tag on your protein of interest via Western blot or other methods.
Basal Degradation Some AID systems exhibit "leaky" degradation even without auxin.[6][7] Consider using an improved AID system or an antagonist to suppress basal degradation if this is a concern.[6]
Issue 2: Observed Cellular Toxicity
Possible Cause Troubleshooting Steps
High DMSO Concentration Ensure the final concentration of DMSO in your culture medium is below the toxic threshold for your cell line (typically <0.5%). Prepare a vehicle control with the same final DMSO concentration to assess its effect.
Off-target Effects of this compound Use the lowest effective concentration of this compound as determined by your dose-response experiments. Include a control cell line that does not express the ccvTIR1 receptor to assess any non-specific effects of this compound.
Degradation Products of this compound If you suspect toxicity from degradation products, minimize the exposure of your media to light and use freshly prepared solutions.
Issue 3: Precipitation of this compound in Culture Media
Possible Cause Troubleshooting Steps
Poor Aqueous Solubility Ensure your this compound stock solution in DMSO is fully dissolved before diluting it into the culture medium. When diluting, add the this compound stock to the medium while vortexing or mixing to ensure rapid and even dispersion.
High Final Concentration If working with very high concentrations of this compound, you may be exceeding its solubility limit in the final medium. If possible, try to work with lower, yet effective, concentrations.
Interaction with Media Components Some components in complex media could potentially reduce the solubility of small molecules. If this is suspected, you may need to test different media formulations.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Determining the Stability of this compound in Culture Media
  • Preparation of Working Solution: Dilute the this compound DMSO stock solution into your cell culture medium to the final working concentration. Prepare a sufficient volume for all time points.

  • Time Zero Sample: Immediately after preparation, take an aliquot of the this compound-containing medium, label it as "Time 0," and store it at -80°C.

  • Incubation: Place the remaining medium in a sterile container in a cell culture incubator under standard conditions (37°C, 5% CO2), mimicking your experimental setup. Protect the container from light.

  • Time-Point Sampling: At predetermined time points (e.g., 2, 4, 8, 24, 48, 72 hours), collect aliquots and store them at -80°C.

  • Sample Analysis: Analyze the concentration of this compound in all samples using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the "Time 0" sample. Plot the percentage of remaining this compound against time to determine its degradation profile and half-life in your specific medium.

Visual Diagrams

AID_Signaling_Pathway cluster_nucleus Nucleus Target_Protein Target Protein-AID Ub Ubiquitin ccvTIR1 ccvTIR1 ccvTIR1->Target_Protein recruits SCF_Complex SCF Complex (Skp1, Cul1, Rbx1) ccvTIR1->SCF_Complex associates with SCF_Complex->Ub Ubiquitination Proteasome 26S Proteasome Degradation Degradation Proteasome->Degradation This compound This compound This compound->ccvTIR1 binds to

Caption: The this compound-mediated auxin-inducible degron (AID) signaling pathway.

Stability_Workflow A Prepare this compound working solution in culture medium B Collect 'Time 0' sample (Store at -80°C) A->B C Incubate remaining solution at 37°C, 5% CO2 (light-protected) A->C F Analyze this compound concentration (HPLC or LC-MS) B->F D Collect samples at various time points C->D E Store all samples at -80°C D->E E->F G Calculate % remaining vs. Time 0 and determine half-life F->G

Caption: Experimental workflow for determining this compound stability in culture media.

References

Technical Support Center: Managing Cytotoxicity of Auxin Analogs in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered when using auxin analogs in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: Why are my cells dying after treatment with an auxin analog?

A1: High concentrations of auxin analogs, both natural like indole-3-acetic acid (IAA) and synthetic like 2,4-dichlorophenoxyacetic acid (2,4-D) and 1-naphthaleneacetic acid (NAA), can induce cytotoxicity. Synthetic auxins are often more stable and persist longer in cells, which can enhance their toxic effects.[1] The mechanisms of cytotoxicity can include disruption of the cytoskeleton, cell cycle arrest, generation of reactive oxygen species (ROS), and induction of apoptosis.

Q2: What is a typical concentration range for using auxin analogs in cell culture?

A2: The optimal concentration is highly cell-type and application-dependent. For plant cell culture, concentrations can range from 0.01 to 10.0 mg/L.[2] For applications in non-plant systems, such as the auxin-inducible degron (AID) system, concentrations have traditionally been high (e.g., 500 µM IAA), which can be cytotoxic to some cell lines. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental goals.

Q3: Are some auxin analogs less toxic than others?

A3: Yes, the cytotoxic potential can vary between different auxin analogs. This is due to differences in their stability, cellular uptake and efflux, and binding affinities for auxin receptors.[3] For instance, NAA and 2,4-D often have different effects on cell proliferation and differentiation compared to IAA.[3][4] Engineered auxin-TIR1 pairs have been developed for the AID system to be sensitive to much lower and less-toxic concentrations of auxin analogs.

Q4: How can I prepare a stock solution of an auxin analog?

A4: To prepare a stock solution (e.g., 1 mg/mL), weigh out the desired amount of the auxin analog powder. Dissolve it in a small volume of an appropriate solvent (e.g., ethanol or 1N NaOH for 2,4-D). Once fully dissolved, bring it to the final volume with sterile distilled water.[5] This stock solution can then be sterile-filtered and added to your culture medium to achieve the desired final concentration.

Troubleshooting Guide

This guide addresses common problems encountered during experiments with auxin analogs.

Problem Potential Cause(s) Suggested Solution(s)
High levels of cell death observed shortly after adding the auxin analog. Auxin concentration is too high, leading to acute toxicity.Perform a dose-response curve to determine the IC50 value and a non-toxic working concentration. Start with a broad range of concentrations and narrow down to the optimal one. See the "Protocol for Optimizing Auxin Analog Concentration" below.
The specific cell line is highly sensitive to the auxin analog being used.Test different auxin analogs that may have lower intrinsic toxicity. Consider using an engineered AID system that responds to lower auxin concentrations if applicable.
Cells stop proliferating and show morphological changes (e.g., flattening, enlargement) over time. The auxin analog is inducing cell cycle arrest.Analyze the cell cycle distribution of treated and untreated cells using flow cytometry (see "Protocol for Cell Cycle Analysis"). If arrest is confirmed, try lowering the auxin concentration or reducing the duration of treatment.
The auxin analog is causing cellular stress and senescence.Assess markers of cellular stress, such as the generation of Reactive Oxygen Species (ROS) (see "Protocol for ROS Detection"). If ROS levels are high, consider co-treatment with an antioxidant, though this may interfere with your experimental question.
Inconsistent results between experiments. Degradation of the auxin analog in the stock solution or culture medium.Prepare fresh stock solutions regularly and store them protected from light at the recommended temperature. When preparing media, add the auxin analog fresh from the stock solution.
Variability in cell health or density at the time of treatment.Ensure that cells are in the logarithmic growth phase and have high viability before starting the experiment. Seed cells at a consistent density for all experiments.
In auxin-inducible degron (AID) experiments, the target protein is not degraded at non-toxic auxin concentrations. The efficiency of the AID system is low in the specific cell line.Ensure all components of the AID system (TIR1, tagged protein) are expressed correctly. Consider using a more sensitive, engineered TIR1 protein that responds to lower auxin concentrations.
The auxin analog is not efficiently entering the cells.While most auxins are cell-permeable, you could investigate analogs with different chemical properties that may improve uptake.

Data Presentation

Table 1: Cytotoxicity (IC50) of Selected Compounds in Various Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound 1HTB-26 (Breast Cancer)10 - 50
PC-3 (Pancreatic Cancer)10 - 50
HepG2 (Hepatocellular Carcinoma)10 - 50
HCT116 (Colorectal Cancer)22.4
Compound 2HCT116 (Colorectal Cancer)0.34
QuercetinHCT116 (Colorectal Cancer)> 50

This table presents example IC50 values and illustrates that cytotoxicity is compound and cell-line specific. Researchers should experimentally determine the IC50 for their specific auxin analog and cell line.[6]

Experimental Protocols

Protocol for Cell Viability Assessment (MTT Assay)

This protocol is used to determine the concentration of an auxin analog that is cytotoxic to a cell culture.

Materials:

  • Cells in culture

  • Auxin analog of interest

  • 96-well culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., DMSO or 40% DMF in 2% acetic acid with 16% SDS)[8]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the auxin analog in culture medium and add them to the wells. Include untreated control wells.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well for a final concentration of 0.45-0.5 mg/mL.[8]

  • Incubation with MTT: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[8]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.[8][9]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot the results against the auxin analog concentration to determine the IC50 value.

Protocol for Optimizing Auxin Analog Concentration

This protocol helps to identify the lowest effective concentration of an auxin analog that minimizes cytotoxicity.

Materials:

  • Cell line of interest

  • Auxin analog

  • Multi-well culture plates

  • Reagents for your specific functional assay (e.g., luciferase reporter assay, western blot for protein degradation)

  • Reagents for a cell viability assay (e.g., MTT, as described above)

Procedure:

  • Broad Range Screening: Culture cells in a multi-well plate and treat them with a wide range of auxin analog concentrations (e.g., from 0.1 µM to 1000 µM).

  • Dual Readout: After the desired incubation time, perform two parallel assays on the same set of treated cells:

    • Functional Assay: Measure the desired biological effect (e.g., protein degradation in an AID system, gene expression).

    • Viability Assay: Measure cell viability using an MTT assay or similar method.

  • Data Analysis: Plot both the functional activity and cell viability against the auxin analog concentration on the same graph.

  • Optimal Concentration Selection: Identify the concentration range that gives a robust functional response while maintaining high cell viability (e.g., >90%). The lowest concentration that produces a maximal or near-maximal functional effect is the optimal concentration.

Protocol for Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining and flow cytometry to analyze the cell cycle distribution.

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • Ice-cold 70% ethanol[10]

  • PI staining solution (e.g., PBS with 100 µg/mL RNase A and 50 µg/mL PI)[11]

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1-3 x 10^6 cells and wash them with PBS.[10]

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping. Fix the cells for at least 2 hours at 4°C.[10]

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 1 mL of PI staining solution and incubate for at least 30 minutes at room temperature in the dark.[10]

  • Flow Cytometry: Analyze the stained cells on a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.[11]

Protocol for ROS Detection

This protocol uses the fluorescent probe CM-H2DCFDA to detect intracellular reactive oxygen species.

Materials:

  • Treated and untreated cells

  • CM-H2DCFDA probe

  • Hank's Balanced Salt Solution (HBSS) or PBS

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Treatment: Culture cells and treat them with the auxin analog for the desired time. Include positive (e.g., H2O2 treatment) and negative controls.

  • Washing: After treatment, wash the cells twice with warm HBSS or PBS.[12]

  • Probe Loading: Add the CM-H2DCFDA probe (typically 2.5-5 µM in HBSS) to the cells and incubate for 30 minutes at 37°C in the dark.[12]

  • Final Wash: Remove the probe solution and wash the cells with HBSS or PBS.

  • Fluorescence Measurement: Immediately measure the fluorescence using a fluorescence microscope or a microplate reader (excitation ~495 nm, emission ~529 nm).[13] An increase in fluorescence intensity indicates a higher level of intracellular ROS.

Visualizations

Auxin_Cytotoxicity_Workflow Troubleshooting Workflow for Auxin Analog Cytotoxicity Start High Cell Death Observed Check_Conc Is Concentration Optimized? Start->Check_Conc Dose_Response Perform Dose-Response Curve (e.g., MTT Assay) Check_Conc->Dose_Response No Check_Proliferation Reduced Proliferation/ Morphology Changes? Check_Conc->Check_Proliferation Yes Solution1 Use Lower, Non-Toxic Concentration Dose_Response->Solution1 Cell_Cycle Perform Cell Cycle Analysis (Flow Cytometry) Check_Proliferation->Cell_Cycle Yes Check_Stress Signs of Cellular Stress? Check_Proliferation->Check_Stress No Solution2 Reduce Treatment Duration Cell_Cycle->Solution2 ROS_Assay Perform ROS Detection Assay Check_Stress->ROS_Assay Yes Check_Stress->Solution1 No Solution3 Consider Alternative Analog ROS_Assay->Solution3

Caption: A logical workflow for troubleshooting auxin analog cytotoxicity.

Auxin_Induced_Apoptosis Potential Pathway for Auxin-Induced Cytotoxicity cluster_0 Extracellular cluster_1 Intracellular Auxin High Concentration Auxin Analog Stress Cellular Stress (e.g., ROS Production) Auxin->Stress Mito Mitochondrial Dysfunction Stress->Mito CytoC Cytochrome C Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway potentially activated by auxin-induced stress.

References

Technical Support Center: Auxin-Inducible Degron (AID) System

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Auxin-Inducible Degron (AID) system. This guide provides troubleshooting advice, frequently asked questions (FAQs), comparative data, and detailed protocols to help researchers, scientists, and drug development professionals improve the efficiency and reliability of their AID-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is the auxin-inducible degron (AID) system? A1: The auxin-inducible degron (AID) system is a powerful molecular tool for inducing rapid and reversible degradation of a target protein.[1][2][3][4] It co-opts the auxin signaling pathway from plants. In this system, a protein of interest is tagged with a short degron sequence (AID). When the plant hormone auxin (or an analog) is introduced, it mediates the interaction between the AID tag and an F-box protein (like TIR1), which is part of an SCF E3 ubiquitin ligase complex.[3][5][6] This interaction leads to the polyubiquitination of the target protein, marking it for degradation by the cell's proteasome.[3][6]

Q2: What are the core components of the AID system? A2: The system has three main components:

  • A degron tag (AID): A small peptide sequence (e.g., from an Aux/IAA protein like IAA17) that is fused to the target protein.[7][8][9]

  • An F-box protein: Typically TIR1 from Arabidopsis thaliana (AtTIR1) or Oryza sativa (OsTIR1), which acts as the auxin receptor.[6] This protein must be exogenously expressed in the non-plant experimental system.

  • Auxin: A small molecule, usually indole-3-acetic acid (IAA) or a synthetic analog, that induces the interaction between the degron tag and the F-box protein.[10]

Q3: What is the difference between the AID1 and AID2 systems? A3: The AID2 system is an improved version designed to address issues of leaky degradation and the high auxin concentrations required for the original AID (AID1) system.[11] The AID2 system pairs a mutated F-box protein (e.g., OsTIR1 with an F74G mutation) with a synthetic auxin analog (e.g., 5-phenyl-IAA or 5-Ph-IAA).[11][12] This engineered pair provides a more specific interaction, which reduces degradation in the absence of the inducer and allows for efficient degradation at much lower (sub-micromolar) concentrations of the auxin analog.[11][12]

Q4: Can the AID system be reversed? A4: Yes, the AID system is reversible. Degradation of the target protein stops upon removal of auxin from the culture medium. The recovery of protein levels depends on the target protein's natural synthesis rate and can take several hours.[10][12]

Troubleshooting Guide

Problem: Incomplete or Inefficient Protein Degradation

Q: My AID-tagged protein is not degrading completely after adding auxin. What can I do?

A: Incomplete degradation is a common issue that can be addressed by optimizing several system components.

Potential Cause Recommended Solution Explanation
Low TIR1 Expression Increase the expression level of the F-box protein (e.g., OsTIR1).High expression of the F-box protein is crucial for efficient degradation.[7] Consider using a stronger, constitutive promoter to drive TIR1 expression.
Inefficient Degron Tag Use an improved degron tag such as mAID, AID, or mIAA7.Some degron tags are more effective than others. The mIAA7 or AID degrons have been shown to allow for particularly rapid and extensive degradation.[13]
Use tandem repeats of the degron tag.Employing multiple copies (e.g., three tandem copies) of the degron can enhance degradation efficiency.[7][8][9]
Suboptimal Auxin Concentration Perform a dose-response curve to find the optimal auxin concentration.The required auxin concentration can vary. Test a range from 10 µM to 500 µM for standard IAA to find the minimal concentration for effective depletion.[2][14]
Highly Abundant or Stable Protein Inhibit new protein synthesis with cycloheximide.For highly stable or abundant proteins, continued synthesis can counteract degradation. Co-treatment with cycloheximide can modestly decrease the time required for depletion.[15]
Inefficient System Combination Switch to an optimized AID system.Consider using the AID2 system (e.g., OsTIR1-F74G with 5-Ph-IAA) or the ARF-AID system, which have been engineered for higher efficiency.[11][16]
Problem: Leaky Degradation (Basal Degradation without Auxin)

Q: I'm observing degradation of my target protein even before adding auxin. How can I prevent this?

A: Leaky degradation can compromise experiments, especially with essential proteins.[10] Several strategies can minimize this effect.

Potential Cause Recommended Solution Explanation
High TIR1 Activity Use an engineered TIR1 variant like OsTIR1(F74G) or AtAFB2.Certain TIR1 variants exhibit lower ligand-independent activity, reducing basal degradation.[10][17]
Inducibly express the TIR1 protein.Expressing TIR1 only when needed (e.g., using a doxycycline-inducible promoter) can prevent chronic, low-level degradation.[13]
Interaction between TIR1 and AID Tag Co-express the ARF PB1 domain (ARF-AID system).The Auxin Response Factor (ARF) interacts with the AID tag in the absence of auxin, protecting it from constitutive degradation.[16][18] This approach helps maintain native protein levels before induction.[16]
Non-specific Auxin Activity Switch to the AID2 system.The AID2 system uses an orthogonal auxin analog/TIR1 pair (e.g., 5-Ph-IAA and OsTIR1-F74G) that is highly specific and shows no detectable leaky degradation.[11][12]
Use an auxin antagonist.In some systems, the auxin antagonist auxinole can be used to suppress leaky degradation, though its effectiveness may vary.[19][20]
Problem: Slow Degradation Kinetics

Q: The degradation of my target protein is too slow for my experimental timeline. How can I speed it up?

A: The kinetics of degradation can be critical. The half-life of AID-tagged proteins can be reduced to under 20 minutes with an optimized system.[15]

Potential Cause Recommended Solution Explanation
Suboptimal System Components Use an optimized degron/TIR1/auxin combination.The combination of mIAA7 or AID* degrons with OsTIR1(F74G) and adamantyl-auxin or 5-Ph-IAA has been shown to yield very rapid degradation.[13]
Insufficient TIR1 Levels Ensure high and stable expression of TIR1.The concentration of TIR1 can be a rate-limiting factor.[6] Using a strong promoter or integrating the TIR1 transgene into a stable genomic locus is recommended.
Leaky Degradation Affecting Starting Pool Implement the ARF-AID system.By preventing basal degradation, the ARF-AID system ensures a higher initial concentration of the target protein, which can lead to a substantially faster rate of auxin-induced degradation upon induction.[16][18]
Inefficient Auxin Analog Use a more potent auxin analog.For systems with mutated TIR1 variants, specific auxin analogs are required. For example, 5-adamantyl-IAA used with OsTIR1-F74A is effective at concentrations thousands of times lower than standard auxin.[7][8][9]

Quantitative Data Summary

The efficiency of the AID system depends on the specific components used. The tables below summarize quantitative data from various studies to aid in system selection.

Table 1: Comparison of Different AID System Configurations
System VariantF-box ProteinAuxin AnalogTypical ConcentrationKey Advantage(s)Reported Half-Life
AID1 (Standard) OsTIR1 (wild-type)IAA or NAA100-500 µM[12][14]Widely used, established protocols.~30-90 min[12]
Improved AID1 OsTIR1 (wild-type)IAA500 µMFaster kinetics with ARF co-expression.< 30 min (ZNF143)[18]
AID2 OsTIR1(F74G)5-Ph-IAA0.5-1 µM[10][13]Reduced leakiness, high sensitivity, faster degradation.~12-20 min[12][15]
Super-sensitive AID OsTIR1(F74A)5-Ad-IAA50 nM[21]Extremely high sensitivity (over 1000-fold reduction in inducer).[21]~15-20 min[21]
Table 2: Degradation Kinetics of Various AID-tagged Proteins in Human Cells
Target ProteinLocalizationSystem UsedHalf-life (t₁/₂)Reference
Plk4CytosolAID19 min[15]
Cyclin B1CytosolAID117 min[15]
CENP-ANucleus (Centromere)AID118 min[15]
TRF2Nucleus (Telomere)AID113 min[15]
Histone H2BNucleus (Chromatin)AID140 min[15]
DHC1Not SpecifiedAID2~12 min[12]

Detailed Experimental Protocols

Protocol 1: Generation of a TIR1-Expressing Mammalian Cell Line

This protocol describes the generation of a stable cell line expressing the F-box protein OsTIR1, a prerequisite for the AID system.

Materials:

  • Mammalian cell line of interest (e.g., HEK293T, U2OS)

  • Plasmid encoding OsTIR1 (wild-type for AID1, or a mutant like F74G for AID2) with a selection marker (e.g., Puromycin resistance).

  • Transfection reagent (e.g., Lipofectamine)

  • Complete culture medium

  • Selection antibiotic (e.g., Puromycin)

  • FACS buffer and antibodies for clonal selection (optional)

Methodology:

  • Plasmid Preparation: Prepare high-quality, endotoxin-free plasmid DNA of the OsTIR1 expression vector.

  • Transfection:

    • Plate cells to be 60-80% confluent on the day of transfection.

    • Transfect the OsTIR1 plasmid into the cells using a suitable transfection reagent according to the manufacturer's protocol.

  • Antibiotic Selection:

    • 48 hours post-transfection, begin selection by adding the appropriate antibiotic (e.g., Puromycin) to the culture medium. The concentration should be predetermined from a kill curve for the specific cell line.

    • Replace the medium with fresh, antibiotic-containing medium every 2-3 days.

  • Clonal Expansion:

    • After 1-2 weeks of selection, visible resistant colonies will form.

    • Isolate single colonies using cloning cylinders or by limiting dilution in a 96-well plate.

    • Expand the individual clones.

  • Validation:

    • Verify OsTIR1 expression in the expanded clones via Western blot using an antibody against OsTIR1 or its fusion tag (e.g., Myc).

    • Select a high-expressing, healthy clone for subsequent experiments.

Protocol 2: Endogenous Tagging of a Protein of Interest with an AID Tag using CRISPR/Cas9

This protocol outlines the steps to fuse an AID tag to an endogenous gene locus.[14][22]

Materials:

  • Validated TIR1-expressing cell line

  • CRISPR/Cas9 plasmid (e.g., pX330) expressing Cas9 and a sequence-specific sgRNA.[14]

  • Donor plasmid containing the AID tag sequence (e.g., mAID) flanked by homology arms (~500-800 bp) corresponding to the genomic region adjacent to the sgRNA cut site.

  • Transfection reagent

  • Fluorescence-Activated Cell Sorter (FACS) if the donor plasmid includes a fluorescent marker.

Methodology:

  • sgRNA Design: Design and validate an sgRNA that targets the C-terminus or N-terminus of your gene of interest, immediately before or after the stop codon, respectively.

  • Donor Plasmid Construction: Clone the AID tag sequence and an optional fluorescent marker (e.g., mClover) into a donor plasmid, flanked by left and right homology arms matching the target genomic locus.

  • Co-transfection: Co-transfect the sgRNA/Cas9 expression plasmid and the donor repair template plasmid into the TIR1-expressing cell line.

  • Enrichment/Screening:

    • If a fluorescent marker was used, enrich for successfully edited cells by sorting for fluorescent cells via FACS 48-72 hours post-transfection.

    • Plate sorted cells at a low density to isolate single clones.

  • Validation of Tagging:

    • Expand single-cell clones.

    • Perform genomic PCR and Sanger sequencing on the isolated clones to confirm the correct in-frame insertion of the AID tag.

    • Confirm expression of the full-length AID-tagged protein via Western blot using an antibody against the protein of interest. The tagged protein will show a size shift corresponding to the added tag.

Protocol 3: Inducing and Monitoring Protein Degradation

Materials:

  • Validated cell line with stable TIR1 expression and an endogenously AID-tagged protein.

  • Auxin stock solution (e.g., 500 mM IAA in DMSO for AID1; 1 mM 5-Ph-IAA in DMSO for AID2).

  • Complete culture medium.

  • Cell lysis buffer and reagents for Western blot.

Methodology:

  • Time-Course Experiment Setup: Plate the cells and grow to 60-70% confluency.[14]

  • Auxin Treatment:

    • Dilute the auxin stock solution into pre-warmed culture medium to the desired final concentration (e.g., 500 µM IAA or 1 µM 5-Ph-IAA).

    • Remove the old medium from the cells and add the auxin-containing medium. .

  • Sample Collection: Harvest cells at various time points after auxin addition (e.g., 0, 15, 30, 60, 90, 120 minutes).[14] The "0 min" time point represents the untreated control.

  • Analysis:

    • Lyse the cells and prepare protein lysates.

    • Perform a Western blot to analyze the levels of the AID-tagged protein at each time point. Use an antibody against the target protein and a loading control (e.g., Tubulin, GAPDH) to quantify the reduction in protein levels.

Visualizations

Core Mechanism of the AID System

Caption: The core signaling pathway of the auxin-inducible degron (AID) system.

Troubleshooting Workflow for Incomplete Degradation

Troubleshooting_Workflow Start Problem: Incomplete Degradation CheckTIR1 Check TIR1 Expression Level Start->CheckTIR1 LowTIR1 Increase TIR1 Expression (e.g., stronger promoter) CheckTIR1->LowTIR1 Low CheckDegron Is the Degron Tag Optimal? CheckTIR1->CheckDegron High LowTIR1->CheckDegron ImproveDegron Use Improved Tag (e.g., mAID, tandem repeats) CheckDegron->ImproveDegron No CheckAuxin Optimize Auxin Concentration CheckDegron->CheckAuxin Yes ImproveDegron->CheckAuxin DoseResponse Perform Dose-Response Experiment CheckAuxin->DoseResponse Not Optimized ConsiderAdvanced Consider Advanced System CheckAuxin->ConsiderAdvanced Optimized DoseResponse->ConsiderAdvanced SwitchSystem Switch to AID2 or ARF-AID System ConsiderAdvanced->SwitchSystem Yes Resolved Problem Resolved ConsiderAdvanced->Resolved No SwitchSystem->Resolved

Caption: A logical workflow for troubleshooting incomplete protein degradation.

Comparison of AID1, AID2, and ARF-AID Systems

System_Comparison cluster_AID1 AID1 System cluster_AID2 AID2 System cluster_ARFAID ARF-AID System AID1_TIR1 WT TIR1 AID1_Auxin High [IAA] AID1_Result Degradation (Potential Leakiness) AID2_TIR1 Mutant TIR1 (e.g., F74G) AID2_Auxin Low [5-Ph-IAA] AID2_Result Specific Degradation (No Leakiness) ARF_AID ARF Domain ARF_TIR1 WT TIR1 + High [IAA] ARF_Result Fast Degradation (Suppressed Leakiness)

Caption: Key differences between the AID1, AID2, and ARF-AID system variants.

References

Technical Support Center: cvxIAA and Endogenous Auxin Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of cvxIAA, focusing on potential off-target effects on endogenous auxin pathways.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (convex Indole-3-acetic acid) is a synthetic auxin analog. It is designed to work as part of an engineered, orthogonal auxin-TIR1 receptor pair.[1][2] This system was developed using a "bump-and-hole" strategy, where this compound is the "bumped" ligand and a complementary "holed" TIR1 receptor, ccvTIR1 (concave TIR1), is the engineered receptor.[1][3] The primary mechanism of action involves the specific binding of this compound to ccvTIR1, which then triggers the downstream auxin signaling cascade.[1][2] This system is designed to be orthogonal, meaning it should not interfere with the endogenous auxin signaling pathway mediated by natural auxin (IAA) and the wild-type TIR1/AFB receptors.[1][4]

Q2: What are the known off-target effects of this compound on endogenous auxin pathways?

A2: The this compound-ccvTIR1 system is designed for high specificity with minimal off-target effects at physiological concentrations.[5] Studies have shown that this compound does not significantly affect endogenous auxin transport or response when used at appropriate concentrations.[5][6] However, some research has noted a subtle effect on root gravitropism at a concentration of 0.3 μM, suggesting the possibility of minor off-target activity.[5][6] It is also acknowledged that the potential for off-target effects, such as disruption of endogenous auxin transport, at higher, submillimolar concentrations cannot be entirely ruled out.[5] In other systems, high concentrations of both natural and synthetic auxins have been shown to have off-target effects, for example, on TORC1 signaling in yeast.[7]

Q3: How can I minimize the off-target effects of this compound in my experiments?

A3: To minimize off-target effects, it is crucial to:

  • Use the lowest effective concentration of this compound: Titrate this compound to determine the minimal concentration required to elicit the desired response in your ccvTIR1-expressing system.

  • Include proper controls: Always include wild-type (non-ccvTIR1 expressing) samples treated with this compound to monitor for any off-target effects.

  • Adhere to established protocols: Use concentrations and treatment durations that have been validated in published studies whenever possible.

Q4: What are the potential downstream consequences of this compound off-target activity?

A4: Potential downstream consequences of off-target this compound activity could mimic those of excessive natural auxin, leading to:

  • Growth abnormalities: Such as leaf epinasty, stem curvature, and altered root development.[8]

  • Changes in gene expression: Unintended activation or repression of auxin-responsive genes in non-target cells or tissues.

  • Cellular stress responses: High concentrations of auxinic compounds can induce the production of reactive oxygen species (ROS), leading to oxidative stress and potentially cell death.[8]

Troubleshooting Guides

Problem Possible Cause Solution
Unexpected phenotypic changes in wild-type controls treated with this compound. 1. This compound concentration is too high, leading to off-target binding to endogenous TIR1/AFB receptors. 2. Off-target effects on other cellular pathways (e.g., auxin transport).[5][6]1. Perform a dose-response curve to determine the lowest effective concentration of this compound in your ccvTIR1-expressing system and use this concentration for subsequent experiments. 2. Include a known auxin transport inhibitor (e.g., NPA) as a positive control for auxin transport disruption to compare with the effects of this compound.[5]
Inconsistent or variable results between experiments. 1. Degradation of this compound stock solution. 2. Variability in ccvTIR1 expression levels.1. Prepare fresh this compound stock solutions regularly and store them appropriately (dry, dark, and at 0-4°C for short-term or -20°C for long-term).[2] 2. Verify the expression and stability of the ccvTIR1 receptor in your experimental system using techniques like Western blotting or RT-qPCR.
High background auxin response in the absence of this compound. 1. "Leaky" expression or constitutive activity of the ccvTIR1 receptor. 2. Contamination of media or reagents with endogenous or other synthetic auxins.1. Characterize the basal activity of your ccvTIR1-expressing lines in the absence of this compound. 2. Ensure high purity of all experimental reagents and media.

Quantitative Data Summary

Table 1: Concentration-Dependent Effects of this compound

ConcentrationOrganism/SystemObserved EffectCitation
0.1 µMArabidopsis seedlingsTriggers auxin transcriptional outputs via ccvTIR1.[5]
0.3 µMArabidopsis seedlings60-70% inhibition of root growth in 35S::ccvTIR1 seedlings.[9]
0.3 µMArabidopsis seedlingsSubtle effect on root gravitropism in wild-type.[5][6]
1 µMArabidopsis seedlingsSignificant, rapid hypocotyl elongation in TIR1pro::ccvTIR1 seedlings.[6]
1 µMArabidopsis seedlings~4-fold increase in lateral root density in ccvTIR1-expressing seedlings.[9]

Experimental Protocols

Protocol 1: Assessing Off-Target Effects on Root Growth and Gravitropism

This protocol is adapted from studies validating the specificity of the this compound-ccvTIR1 system.

  • Plant Material and Growth Conditions:

    • Use wild-type (e.g., Col-0) and ccvTIR1-expressing Arabidopsis thaliana seedlings.

    • Sterilize seeds and sow them on half-strength Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar.

    • Stratify seeds at 4°C for 2-3 days in the dark.

    • Grow seedlings vertically under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C).

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Incorporate a range of this compound concentrations (e.g., 0.1 µM, 0.3 µM, 1 µM, 10 µM) and a solvent control into the growth medium.

    • Transfer 4-5 day old seedlings to the treatment plates.

  • Data Acquisition and Analysis:

    • Root Elongation: Mark the position of the root tip at the time of transfer. After 2-3 days, measure the length of new root growth.

    • Gravitropism: Grow seedlings for 4-5 days, then turn the plates 90 degrees. Measure the angle of root curvature relative to the gravity vector after 24-48 hours.

    • Lateral Root Density: After 7-10 days of growth on treatment plates, count the number of emerged lateral roots per unit length of the primary root.

    • Statistical Analysis: Use appropriate statistical tests (e.g., Student's t-test or ANOVA) to compare the responses of wild-type and ccvTIR1-expressing seedlings at each this compound concentration. Significant effects in the wild-type seedlings would indicate off-target activity.

Protocol 2: Gene Expression Analysis of Auxin-Responsive Genes

  • Sample Preparation:

    • Grow wild-type and ccvTIR1-expressing seedlings in liquid culture or on agar plates.

    • Treat seedlings with this compound (e.g., 1 µM) or a mock control for a defined period (e.g., 2, 6, 24 hours).

    • Harvest tissue and immediately freeze in liquid nitrogen.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA using a standard protocol (e.g., Trizol or a commercial kit).

    • Treat RNA with DNase I to remove genomic DNA contamination.

    • Synthesize first-strand cDNA using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR):

    • Select a set of well-characterized early and late auxin-responsive genes (e.g., IAA1, IAA19, GH3.3, SAUR19).[6]

    • Design or obtain validated qPCR primers for the target genes and a stable reference gene (e.g., ACTIN2).

    • Perform qPCR using a SYBR Green-based master mix.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression. A significant change in the expression of these genes in wild-type seedlings treated with this compound would suggest off-target effects.

Visualizations

cluster_endogenous Endogenous Pathway cluster_orthogonal Orthogonal Pathway (Intended) cluster_offtarget Potential Off-Target IAA IAA (Endogenous Auxin) TIR1_AFB TIR1/AFB Receptors IAA->TIR1_AFB Aux_IAA Aux/IAA Repressors TIR1_AFB->Aux_IAA Ubiquitination & Degradation ARF ARF Transcription Factors Aux_IAA->ARF Represses Auxin_Response Auxin Response ARF->Auxin_Response Activates Transcription This compound This compound ccvTIR1 ccvTIR1 (Engineered Receptor) This compound->ccvTIR1 ccvTIR1->Aux_IAA Ubiquitination & Degradation cvxIAA_high This compound (High Conc.) cvxIAA_high->TIR1_AFB Weak Interaction start Experiment Shows Unexpected Phenotype in WT Control with this compound q1 Is this compound concentration optimized? start->q1 action1 Perform Dose-Response Experiment: - Titrate this compound from low to high concentrations. - Identify lowest effective dose in ccvTIR1 line. q1->action1 No q2 Does the phenotype persist at the lowest effective dose? q1->q2 Yes a1_yes Yes a1_no No action1->q2 action2 Use optimized (lower) this compound concentration for future experiments. q2->action2 No q3 Could it be an auxin transport effect? q2->q3 Yes a2_yes Yes a2_no No end_resolved Issue Resolved. action2->end_resolved action3 Perform comparative assay with auxin transport inhibitors (e.g., NPA). Analyze root gravitropism and morphology. q3->action3 Yes end_other Consider other causes (e.g., contamination, ccvTIR1 leakiness). q3->end_other No a3_yes Yes a3_no No end_offtarget Conclude likely off-target effect. Consider alternative strategies or characterize the effect. action3->end_offtarget

References

Technical Support Center: Engineered TIR1 Systems for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions for researchers utilizing engineered Transport Inhibitor Response 1 (TIR1) mutants with the synthetic auxin cvxIAA for targeted protein degradation.

Frequently Asked Questions (FAQs)

Q1: What is the this compound-ccvTIR1 system and how does it work?

The this compound-ccvTIR1 system is an engineered, orthogonal auxin-TIR1 receptor pair designed for precise control over protein degradation.[1][2] It operates on a "bump-and-hole" strategy.[1][3] The natural auxin indole-3-acetic acid (IAA) has been chemically modified with a "bump" to create convex IAA (this compound).[1][3] A corresponding "hole" is created in the auxin-binding pocket of the TIR1 protein through a specific mutation (F79G in Arabidopsis thaliana TIR1), resulting in a complementary concave TIR1 (ccvTIR1).[3][4] This engineered pair ensures that this compound specifically induces the interaction between ccvTIR1 and the target protein fused with an Aux/IAA degron tag, leading to its ubiquitination and subsequent degradation by the proteasome.[5][6] This system is orthogonal, meaning this compound does not interact with the endogenous wild-type TIR1, and the natural auxin IAA does not effectively bind to ccvTIR1, preventing off-target effects.[1][2]

Q2: What is the "super-sensitive" AID system and how does it differ from the this compound-ccvTIR1 system?

The "super-sensitive" Auxin-Inducible Degron (AID) system is another enhancement of the technology that allows for protein degradation at significantly lower auxin concentrations.[7][8] This system utilizes a different engineered pair: the synthetic auxin 5-adamantyl-IAA (5-Ad-IAA) and a modified Oryza sativa TIR1 (OsTIR1) with an F74A mutation.[7][8][9] The primary advantage of this system is its high affinity, which allows for effective protein depletion with over a 1000-fold reduction in the required auxin concentration compared to the conventional IAA-based system.[7][8] This is particularly beneficial in vertebrate cell lines where high concentrations of IAA can cause cytotoxicity.[9] While both systems offer enhanced specificity and control, the "super-sensitive" system is optimized for maximal efficiency at minimal auxin concentrations.

Q3: Which engineered TIR1 mutant is optimal for use with this compound?

The optimal engineered TIR1 mutant for use with this compound is the concave TIR1 (ccvTIR1) , which is typically created by introducing an F79G mutation in the Arabidopsis thaliana TIR1 protein.[3][4] This specific mutation creates a cavity in the auxin-binding pocket that accommodates the "bump" on the this compound molecule, ensuring a specific and high-affinity interaction. Using other TIR1 mutants with this compound is not recommended as the "bump-and-hole" strategy relies on the precise complementarity of this specific pair.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or inefficient degradation of the target protein. Suboptimal this compound concentration. Titrate the concentration of this compound. While effective concentrations are typically in the low micromolar range, the optimal concentration can vary depending on the cell type and expression levels of ccvTIR1 and the target protein.
Low expression of ccvTIR1. Verify the expression of ccvTIR1 via Western blot or qPCR. If expression is low, consider using a stronger promoter or a more stable cell line.
Inefficient nuclear localization of the SCFccvTIR1 complex. The SCF complex functions in the nucleus.[10] Ensure your experimental system supports nuclear localization of the complex components.
The degron tag is not accessible. The position of the Aux/IAA degron tag on the target protein can affect its accessibility. Try fusing the tag to the other terminus (N- or C-terminus) of the protein of interest.
High background degradation (degradation without this compound). Leaky expression of ccvTIR1. Use an inducible promoter to control the expression of ccvTIR1, ensuring it is only expressed when needed.
Instability of the target protein. The target protein itself might be inherently unstable. Perform control experiments without the AID system to assess the basal turnover rate of the protein.
Cellular toxicity observed after treatment. High concentration of this compound or solvent. Although this compound is designed to be less toxic than high concentrations of IAA, it's still crucial to determine the lowest effective concentration. Also, ensure the solvent (e.g., DMSO) concentration is not exceeding toxic levels for your cell type.
Off-target effects of this compound. While designed to be orthogonal, at very high concentrations, some minimal off-target effects might occur. Lowering the this compound concentration is the first step.

Quantitative Data Summary

Table 1: Binding Affinities of Engineered TIR1-Auxin Pairs

TIR1-Auxin PairAux/IAA PeptideBinding Affinity (BD50)Reference
TIR1 - IAAIAA7DII11.54 ± 1.23 µM[11]
ccvTIR1 - this compoundIAA7DII3.98 ± 0.60 µM[11]

Table 2: Effective Concentrations of Auxins in Different AID Systems

SystemTIR1 MutantAuxinEffective Concentration for InteractionReference
Conventional AIDAtTIR1WTIAAHigh micromolar range[9]
Super-sensitive AIDAtTIR1F79A5-Ad-IAA>100,000 times lower than IAA[9]
Super-sensitive AIDOsTIR1F74A5-Ad-IAA>100,000 times lower than IAA[9]

Experimental Protocols

Protocol 1: Yeast Two-Hybrid (Y2H) Assay for TIR1-Aux/IAA Interaction

This protocol is adapted from methodologies used to screen for this compound and ccvTIR1 interactions.[4]

1. Yeast Strain and Plasmids:

  • Use a suitable yeast strain (e.g., EGY48).
  • Transform yeast with three plasmids:
  • A reporter plasmid (e.g., pSH18-34 with a LexA-operon:LacZ reporter).
  • A plasmid expressing a LexA DNA-binding domain fused to the TIR1 mutant of interest (e.g., pGLex313-ccvTIR1).
  • A plasmid expressing a B42 transcriptional activation domain fused to an Aux/IAA degron (e.g., pJG4-5-IAA3DI+DII).

2. Growth Conditions:

  • Grow transformed yeast strains at 30°C on selective agar plates containing the appropriate minimal medium.

3. Assay Procedure:

  • Prepare a dilution series of the auxin (IAA or this compound) to be tested.
  • Plate the transformed yeast on selective medium containing different concentrations of the auxin.
  • Incubate the plates at 30°C and monitor for the activation of the reporter gene (e.g., blue color development for LacZ reporter). The intensity of the reporter signal corresponds to the strength of the interaction.

Protocol 2: In Vitro Pull-Down Assay

This protocol is based on methods to confirm the biochemical specificity of the this compound-ccvTIR1 pair.[3]

1. Protein Expression and Biotinylation:

  • Express and purify FLAG-tagged TIR1 and ccvTIR1 proteins using an in vitro transcription/translation system.
  • Synthesize a biotinylated peptide corresponding to the degron domain of an Aux/IAA protein (e.g., IAA7 DII).

2. Binding Reaction:

  • Incubate the purified FLAG-tagged TIR1 or ccvTIR1 with the biotinylated degron peptide in a suitable binding buffer.
  • Add the auxin (IAA, this compound, or a vehicle control) at the desired concentration.
  • Incubate the mixture to allow for complex formation.

3. Pull-Down and Detection:

  • Add streptavidin-coated magnetic beads to the reaction mixture to capture the biotinylated peptide and any interacting proteins.
  • Wash the beads several times to remove non-specific binders.
  • Elute the bound proteins from the beads.
  • Analyze the eluate by Western blot using an anti-FLAG antibody to detect the presence of TIR1 or ccvTIR1. A band will be present if the auxin mediated the interaction between the TIR1 variant and the degron peptide.

Protocol 3: Protein Degradation Assay by Western Blot

This is a standard method to directly measure the reduction in target protein levels.[12][13]

1. Cell Culture and Treatment:

  • Seed cells expressing your AID-tagged target protein and the appropriate TIR1 mutant in multi-well plates.
  • Allow cells to adhere and grow to 70-80% confluency.
  • Prepare serial dilutions of the auxin (e.g., this compound) in the culture medium. Include a vehicle-only control.
  • Aspirate the old medium and add the auxin-containing medium to the cells.
  • Incubate the cells for various time points (e.g., 0, 1, 2, 4, 8 hours).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold PBS.
  • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
  • Centrifuge the lysates to pellet cell debris and collect the supernatant.
  • Determine the protein concentration of each sample using a BCA or similar protein assay.

3. Western Blotting:

  • Normalize all samples to the same protein concentration.
  • Prepare samples for SDS-PAGE by adding sample buffer and boiling.
  • Load equal amounts of protein per lane on an SDS-PAGE gel.
  • Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
  • Block the membrane and probe with a primary antibody against your target protein and a loading control (e.g., GAPDH, β-actin).
  • Incubate with an appropriate HRP-conjugated secondary antibody.
  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. The reduction in the band intensity of the target protein over time indicates degradation.

Visualizations

cluster_system This compound-ccvTIR1 System This compound This compound ccvTIR1 ccvTIR1 This compound->ccvTIR1 Binds SCF SCF Complex (SKP1, CUL1) ccvTIR1->SCF Forms Complex Target Target Protein-AID SCF->Target Recruits Proteasome Proteasome Target->Proteasome Targeted Ub Ubiquitin Ub->Target Ubiquitination Degradation Degradation Proteasome->Degradation Leads to

Caption: Signaling pathway of the this compound-ccvTIR1 system for targeted protein degradation.

cluster_workflow Protein Degradation Assay Workflow start Seed cells expressing AID-tagged protein & ccvTIR1 treat Treat with this compound (time course) start->treat lyse Cell Lysis & Protein Quantification treat->lyse sds SDS-PAGE & Western Blot lyse->sds detect Detect Target Protein & Loading Control sds->detect analyze Analyze Protein Levels detect->analyze

Caption: Experimental workflow for monitoring protein degradation via Western blot.

cluster_logic Troubleshooting Logic for Inefficient Degradation problem Problem: Inefficient Degradation check_conc Check this compound Concentration problem->check_conc check_expr Check ccvTIR1 Expression check_conc->check_expr Optimal solution1 Solution: Titrate Concentration check_conc->solution1 Suboptimal check_tag Check Degron Tag Accessibility check_expr->check_tag Sufficient solution2 Solution: Increase Expression check_expr->solution2 Low solution3 Solution: Re-design Fusion Protein check_tag->solution3 Inaccessible

Caption: Logical relationship for troubleshooting inefficient protein degradation.

References

Technical Support Center: CvxIAA Delivery in Model Organisms

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of cvxIAA and the auxin-inducible degron (AID) system. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the delivery of this compound in various model organisms.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in the auxin-inducible degron (AID) system?

This compound, or 5-(3-methoxyphenyl)-indole-3-acetic acid, is a synthetic auxin analog used in the auxin-inducible degron (AID) system for targeted protein degradation. The AID system is a powerful tool for rapidly and reversibly depleting a protein of interest in a cell or organism. It relies on two key components: a protein of interest tagged with a small degradation signal (the auxin-inducible degron or AID tag), and an F-box protein, typically TIR1 (Transport Inhibitor Response 1) from Arabidopsis thaliana, which is not naturally present in most non-plant organisms.

When this compound is introduced, it acts as a "molecular glue," promoting the interaction between TIR1 and the AID-tagged protein. This interaction leads to the ubiquitination of the target protein by the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex and its subsequent degradation by the proteasome. This process allows for conditional and temporally controlled protein depletion.

Q2: What are the advantages of using this compound over the natural auxin, IAA?

While the natural auxin, indole-3-acetic acid (IAA), can be used in the AID system, synthetic analogs like this compound and 5-Ph-IAA have been developed to address some of its limitations. A significant issue with IAA is the requirement for high concentrations to achieve efficient protein degradation in mammalian cells and in vivo, which can lead to off-target effects and cytotoxicity. Newer generations of the AID system, often referred to as AID2, utilize engineered TIR1 variants (e.g., OsTIR1 F74G) that have a higher affinity for synthetic auxins like 5-Ph-IAA, allowing for potent protein degradation at much lower, less toxic concentrations.[1] While this compound has been used, 5-Ph-IAA is often reported to be more efficient in these enhanced systems.

Q3: In which model organisms has the this compound/AID system been successfully implemented?

The AID system, utilizing various auxins including IAA and its synthetic analogs, has been successfully applied in a wide range of model organisms, including:

  • Yeast (Saccharomyces cerevisiae)

  • Mammalian cell lines (e.g., HeLa, HCT116, U2OS, DT40)

  • Mouse (Mus musculus) [2]

  • Zebrafish (Danio rerio) [2][3][4]

  • Caenorhabditis elegans [5]

  • Drosophila melanogaster [2]

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the delivery of this compound in different model organisms.

Mammalian Cell Culture
Problem Possible Cause Suggested Solution
Incomplete protein degradation 1. Insufficient this compound concentration.2. Low expression of TIR1.3. Inefficient delivery of this compound into cells.4. The AID tag is not accessible.1. Perform a dose-response curve to determine the optimal this compound concentration (typically in the micromolar range for standard AID systems).2. Verify TIR1 expression levels by Western blot or fluorescence microscopy if it is tagged.3. Ensure proper preparation of the this compound stock solution (dissolved in DMSO or ethanol) and thorough mixing with the culture medium.4. Consider tagging the protein at a different terminus (N- or C-terminus) or using a longer linker between the protein and the AID tag.
High background ("leaky") degradation without this compound 1. Overexpression of TIR1.2. The specific AID-tagged protein is inherently unstable.1. Use a weaker or inducible promoter to control TIR1 expression.2. Consider using the improved AID2 system with an engineered TIR1 (e.g., F74G mutant) which exhibits lower basal activity.[1]3. Compare the protein levels in your AID-tagged cell line to the parental cell line to assess baseline stability.
Cell toxicity or off-target effects 1. High concentrations of this compound or the solvent (e.g., DMSO).2. Off-target binding of this compound.1. Use the lowest effective concentration of this compound. Keep the final solvent concentration in the culture medium below 0.1%.2. Consider using the AID2 system which requires significantly lower concentrations of synthetic auxins like 5-Ph-IAA.3. Perform RNA-seq analysis to identify potential off-target gene expression changes.[6][7][8][9][10]
Mouse Models
Problem Possible Cause Suggested Solution
Inconsistent or inefficient protein degradation in vivo 1. Poor bioavailability of this compound.2. Inadequate dosing or route of administration.3. Rapid metabolism or clearance of this compound.1. Consider using a more bioavailable auxin analog like 5-Ph-IAA if using the AID2 system.2. Optimize the delivery route. Intraperitoneal (IP) injection often provides better bioavailability than oral gavage.[11]3. Perform pharmacokinetic studies to determine the half-life of this compound in your mouse strain and adjust the dosing frequency accordingly.
Toxicity or adverse effects in mice 1. High dose of this compound.2. Off-target effects of the auxin analog.1. Perform a dose-escalation study to find the maximum tolerated dose.2. Monitor animal health closely (weight, behavior, etc.).3. If using the AID2 system, the lower required concentration of 5-Ph-IAA can mitigate toxicity.
Zebrafish
Problem Possible Cause Suggested Solution
Partial or no protein degradation, especially in deeper tissues 1. Inefficient uptake of this compound from the water.2. Degradation of this compound in the water.1. Increase the concentration of this compound in the embryo medium. However, be mindful of potential toxicity.2. Perform daily changes of the this compound-containing medium.3. For targeted degradation in specific tissues, consider microinjection of this compound.
Embryonic toxicity or developmental defects 1. This compound concentration is too high.2. Off-target effects of this compound on zebrafish development.1. Determine the LC50 (lethal concentration, 50%) of this compound in zebrafish embryos to establish a safe working concentration range.[12][13][14]2. Include a control group of wild-type embryos (without the AID system) treated with the same concentration of this compound to assess for non-specific toxicity.
"Leaky" degradation in the absence of auxin High levels of TIR1 expression.This has been noted as a particular issue in zebrafish with the original AID system.[15] Consider using the zGRAD system as an alternative for strong protein degradation without the need for a chemical inducer.[15]

Quantitative Data Summary

The following tables summarize key quantitative parameters for different auxins used in the AID system.

Table 1: Comparison of Effective Concentrations of Different Auxins

AuxinModel Organism/Cell LineEffective Concentration for Protein DegradationReference
IAAMammalian Cells100-500 µM
5-Ph-IAAMammalian Cells (AID2 system)0.5-1 µM
This compoundDT40 CellsLess effective than 5-Ad-IAA and 5-Ph-IAA

Table 2: In Vivo Administration Routes and Dosing in Mice

RouteRecommended VolumeNeedle SizeNotes
Intraperitoneal (IP)< 2-3 mL25-27 gaugeGenerally provides good bioavailability.
Oral GavageUp to 10 mL/kg18-20 gauge bulb-tippedBioavailability can be a concern due to first-pass metabolism.[11][16][17][18][19]
Intravenous (IV)< 0.2 mL (tail vein)27-30 gaugeProvides 100% bioavailability but can be technically challenging for repeated dosing.[18]

Experimental Protocols

Preparation of this compound Stock Solution for Cell Culture
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO) or 100% Ethanol

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO or ethanol to achieve a high-concentration stock solution (e.g., 100 mM).

    • Vortex thoroughly until the this compound is completely dissolved.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.

Administration of this compound to Mammalian Cell Culture
  • Materials:

    • Cultured cells expressing the AID system components

    • Complete cell culture medium

    • This compound stock solution

  • Procedure:

    • Thaw an aliquot of the this compound stock solution.

    • Dilute the stock solution in pre-warmed complete culture medium to the desired final concentration. Ensure the final solvent concentration is low (e.g., <0.1%) to avoid toxicity.

    • Remove the existing medium from the cells and replace it with the this compound-containing medium.

    • Incubate the cells for the desired period to induce protein degradation. The time required for degradation can vary depending on the target protein's half-life.

    • To reverse the degradation, wash the cells with fresh medium without this compound.

Administration of Auxins to Zebrafish Embryos
  • Materials:

    • Zebrafish embryos expressing the AID system

    • Embryo medium (e.g., E3 medium)

    • Auxin stock solution (e.g., this compound, IAA, or 5-Ph-IAA)

    • Multi-well plates

  • Procedure:

    • Prepare a working solution of the auxin in embryo medium at the desired final concentration.

    • Dechorionate the zebrafish embryos if necessary.

    • Place individual embryos into the wells of a multi-well plate containing the auxin solution.[20]

    • Incubate the embryos at the appropriate temperature (typically 28.5°C).

    • Replace the auxin-containing medium daily to maintain its potency.

    • Monitor the embryos for protein degradation and any signs of toxicity.

Visualizations

Signaling Pathway of the Auxin-Inducible Degron System

AID_pathway cluster_cell Cell This compound This compound TIR1 TIR1 This compound->TIR1 binds SCF SCF Complex (Skp1, Cul1) TIR1->SCF associates with AID_tagged_protein AID-tagged Target Protein SCF->AID_tagged_protein recruited by auxin-bound TIR1 Proteasome Proteasome AID_tagged_protein->Proteasome targeted to Ubiquitin Ubiquitin Ubiquitin->AID_tagged_protein polyubiquitinates Degraded_protein Degraded Protein Fragments Proteasome->Degraded_protein degrades

Caption: The this compound-mediated protein degradation pathway.

Experimental Workflow for this compound Delivery in Cell Culture

cell_culture_workflow start Start: Cells expressing AID system prepare_this compound Prepare this compound stock solution start->prepare_this compound dilute_this compound Dilute this compound in culture medium prepare_this compound->dilute_this compound treat_cells Treat cells with This compound medium dilute_this compound->treat_cells incubate Incubate for desired time treat_cells->incubate analyze Analyze protein degradation (e.g., Western Blot, Microscopy) incubate->analyze end End analyze->end

Caption: Workflow for inducing protein degradation in cell culture.

Logical Relationship for Troubleshooting Incomplete Degradation

troubleshooting_logic problem Problem: Incomplete Degradation cause1 [Cause] Low this compound Concentration problem->cause1 cause2 [Cause] Low TIR1 Expression problem->cause2 cause3 [Cause] Poor this compound Delivery problem->cause3 cause4 [Cause] AID Tag Inaccessible problem->cause4 solution1 [Solution] Optimize this compound Concentration cause1->solution1 solution2 [Solution] Verify/Increase TIR1 Expression cause2->solution2 solution3 [Solution] Check Stock Prep & Mixing cause3->solution3 solution4 [Solution] Re-design Tagged Protein Construct cause4->solution4

Caption: Troubleshooting logic for incomplete protein degradation.

References

Technical Support Center: Overcoming Resistance to cvxIAA-Mediated Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using the cvxIAA-mediated degradation system, a specialized version of the auxin-inducible degron (AID) technology. The this compound system is an engineered, orthogonal auxin-TIR1 receptor pair designed to trigger auxin signaling without interfering with endogenous pathways. It utilizes a synthetic, "convex" IAA (this compound) and a complementary "concave" TIR1 receptor (ccvTIR1). This guide addresses common issues such as incomplete degradation, basal degradation, and acquired resistance.

Frequently Asked Questions (FAQs)

Q1: What is the this compound-mediated degradation system and how does it work?

The this compound system is a powerful tool for rapid and controlled protein depletion. It is based on the auxin-inducible degron (AID) system, which hijacks the plant's natural protein degradation pathway. The system has three core components:

  • A protein of interest (POI) tagged with a short degron sequence (e.g., miniIAA7).

  • An engineered F-box protein, ccvTIR1 , which is a mutant version of the plant protein TIR1. This engineered receptor is part of an SCF E3 ubiquitin ligase complex.

  • A synthetic auxin analog, this compound , which acts as a "molecular glue."

In the presence of this compound, the ccvTIR1 receptor binds to the degron-tagged protein, leading to its polyubiquitination and subsequent degradation by the proteasome. The "bump-and-hole" design of this compound and ccvTIR1 ensures that the system is orthogonal and does not interfere with endogenous auxin signaling.

Q2: What are the advantages of using the this compound system over standard AID systems?

The primary advantage of the this compound-ccvTIR1 system is its orthogonality. The engineered ccvTIR1 receptor is specifically activated by the synthetic this compound and not by natural auxins, while this compound does not bind to the wild-type TIR1 receptor. This specificity minimizes off-target effects and allows for precise control over the degradation of the target protein. Additionally, engineered systems can be optimized for lower ligand concentrations and reduced basal degradation.

Q3: What is "basal degradation" and how can I minimize it?

Basal degradation, also known as leaky degradation, is the degradation of the AID-tagged protein in the absence of auxin. This can be a significant issue, as it leads to chronic depletion of the target protein.

Strategies to Minimize Basal Degradation:

  • Use Optimized System Components: Systems using the F-box protein AtAFB2 or a mutated OsTIR1(F74G) have been shown to have minimal basal degradation compared to the original OsTIR1 system.

  • Inducible TIR1 Expression: Expressing the TIR1 receptor from an inducible promoter can prevent basal degradation by keeping receptor levels low until induction is desired.

  • Co-expression of ARF PB1 Domain: Co-expressing the PB1 domain of an Auxin Response Factor (ARF) can suppress auxin-independent degradation by binding to the AID tag and preventing its interaction with TIR1 in the absence of auxin.

Q4: My target protein is not degrading efficiently after adding this compound. What are the possible causes?

Inefficient degradation is a common problem. The troubleshooting section below provides a detailed workflow to diagnose and solve this issue. Common causes include:

  • Suboptimal concentration of this compound.

  • Low expression or incorrect localization of the ccvTIR1 receptor.

  • Issues with the degron tag (e.g., steric hindrance).

  • High expression levels of the target protein overwhelming the degradation machinery.

  • Cell-type specific differences in proteasome activity or drug permeability.

Troubleshooting Guide

This guide provides a systematic approach to overcoming resistance to this compound-mediated degradation.

Problem 1: Incomplete or No Degradation of Target Protein

If you observe little to no degradation of your AID-tagged protein of interest (POI) upon this compound addition, follow these steps.

dot

Troubleshooting_Workflow cluster_start Start: No Degradation Observed cluster_checks Initial Checks cluster_optimization Optimization Steps cluster_advanced Advanced Troubleshooting cluster_solution Solution start No/Poor Degradation of POI-AID check_auxin Verify this compound Concentration & Integrity start->check_auxin Step 1 check_tir1 Confirm ccvTIR1 Expression & Localization check_auxin->check_tir1 Step 2 check_poi Verify POI-AID Expression & Tag Integrity check_tir1->check_poi Step 3 optimize_auxin Perform Dose-Response & Time-Course check_poi->optimize_auxin If initial checks pass optimize_tir1 Increase ccvTIR1 Expression optimize_auxin->optimize_tir1 If still no improvement change_tag Change Degron Tag Position (N- vs C-term) optimize_tir1->change_tag proteasome_inhibitor Test Proteasome Function (e.g., MG132) change_tag->proteasome_inhibitor If optimization fails check_resistance Investigate Acquired Resistance (long-term culture) proteasome_inhibitor->check_resistance essential_gene Is the POI essential? check_resistance->essential_gene solution Degradation Restored essential_gene->solution Problem Identified & Solved

Caption: Troubleshooting workflow for inefficient protein degradation.

Step-by-Step Guide:

  • Verify this compound Concentration and Integrity:

    • Question: Is the concentration of this compound optimal?

    • Action: Perform a dose-response experiment. While standard IAA is often used at 500 µM, synthetic analogs like this compound are typically effective at much lower concentrations (e.g., 0.5-5 µM). Prepare fresh stock solutions, as auxin analogs can degrade, especially when exposed to light.

  • Confirm ccvTIR1 Expression and Localization:

    • Question: Is the ccvTIR1 receptor expressed and correctly localized?

    • Action: Verify ccvTIR1 expression by Western blot or fluorescence microscopy if it is tagged. TIR1 must be localized to the same compartment as the target protein (nucleus or cytoplasm) to function effectively. The dosage of TIR1 is critical; degradation kinetics are dependent on its concentration.

  • Verify POI-AID Expression and Tag Integrity:

    • Question: Is the degron tag accessible and intact?

    • Action: Confirm the expression of the full-length fusion protein by Western blot. The degron tag may be sterically hindered by the protein's structure. Consider moving the tag from the C-terminus to the N-terminus or vice versa.

  • Test Proteasome Function:

    • Question: Is the cellular proteasome machinery functional?

    • Action: Treat cells with a proteasome inhibitor like MG132. If the AID system is working, you should see an accumulation of the ubiquitinated form of your POI-AID. This confirms that the upstream part of the pathway (tag recognition and ubiquitination) is functional.

Problem 2: Acquired Resistance After Long-Term Treatment

Cells can develop resistance to sustained protein degradation, especially if the target protein is essential for survival.

  • Mechanism: Cells may adapt to maintain the essential protein by escaping auxin-induced degradation. This can occur through genetic alterations in the components of the degradation machinery.

  • Diagnosis:

    • Culture cells in the continuous presence of this compound for an extended period (e.g., >14 days).

    • Monitor POI-AID levels by Western blot. A gradual reappearance of the protein indicates acquired resistance.

    • Test if increasing the this compound concentration can re-induce degradation. Often, it will not, suggesting an intrinsic cellular change.

  • Solution: Acquired resistance is difficult to overcome. The primary solution is to use the degradation system for acute, short-term depletion studies to analyze primary effects before the cells can adapt.

Data Summary Tables

Table 1: Comparison of Different Auxin Analogs

Auxin AnalogTypical ConcentrationKey FeaturesReference(s)
IAA (Indole-3-acetic acid)100-500 µMNatural auxin; can have off-target effects.
NAA (Naphthalene-acetic acid)100-500 µMSynthetic; more stable in light than IAA.
5-Ph-IAA1 µMPotent synthetic analog; used at much lower concentrations.
This compound 0.5-5 µMOrthogonal; requires engineered ccvTIR1 receptor. Minimizes off-target effects.

Table 2: Degradation Kinetics for AID-tagged Proteins

Target ProteinCellular LocationHalf-life (t½) upon IAA additionReference
Plk4AID-YFPCytoplasm/Centrosome~9 min
CENP-AAID-YFPNucleus/Centromere~18 min
TRF2AID-YFPNucleus/Telomere~13 min
Cyclin B1AID-YFPCytoplasm/Nucleus~17 min
ZNF143-AIDNucleus>90% depletion in 3 hours

Experimental Protocols

Protocol 1: Generation of AID Knock-in Cell Lines

This protocol provides a general workflow for creating cell lines with an endogenously tagged protein of interest using CRISPR/Cas9.

dot

Experimental_Workflow cluster_design Design Phase cluster_execution Execution Phase cluster_validation Validation Phase design_sgrna 1. Design sgRNA targeting stop codon design_donor 2. Design HDR Donor Plasmid (AID-tag + Selection Marker) design_sgrna->design_donor transfect 3. Co-transfect Cas9/sgRNA and Donor Plasmid design_donor->transfect select 4. Select cells with antibiotic transfect->select isolate_clones 5. Isolate single-cell clones select->isolate_clones screen_clones 6. Screen clones by PCR & Western Blot isolate_clones->screen_clones validate_degradation 7. Validate degradation with this compound screen_clones->validate_degradation

Caption: Workflow for generating AID knock-in cell lines.

Methodology:

  • Design: Design a single guide RNA (sgRNA) that targets the genomic locus at or near the stop codon of your gene of interest. Design a homology-directed repair (HDR) donor plasmid containing the AID tag (e.g., miniIAA7) flanked by homology arms (~500-800 bp) corresponding to the genomic sequences upstream and downstream of the cut site. Include a selection marker (e.g., puromycin resistance).

  • Transfection: Co-transfect the host cell line (which must already stably express ccvTIR1) with the Cas9/sgRNA expression vector and the HDR donor plasmid.

  • Selection & Expansion: Two days post-transfection, begin selection with the appropriate antibiotic. Expand the resistant pool of cells.

  • Screening: Isolate single-cell clones and screen for successful homozygous knock-in using genomic PCR and confirm protein expression via Western blot.

  • Validation: Validate the functionality of the system by treating positive clones with this compound and confirming target protein degradation.

Protocol 2: Inducing and Verifying Protein Degradation

Methodology:

  • Cell Plating: Plate the validated AID knock-in cells at a desired confluency.

  • Induction: Treat the cells with the optimized concentration of this compound (e.g., 1 µM). Include a vehicle control (e.g., DMSO).

  • Time Course: Collect cell lysates at various time points after induction (e.g., 0, 30, 60, 120, 180 minutes) to analyze the degradation kinetics.

  • Verification: Analyze the protein levels in the lysates by Western blot using an antibody specific to the protein of interest or to an epitope tag fused with the degron. Quantify band intensity to determine the rate and completeness

Technical Support Center: Validating cvxIAA-ccvTIR1 Interaction Specificity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the specificity of the convex-engineered auxin (cvxIAA) and concave-engineered TIR1 (ccvTIR1) interaction. This guide includes frequently asked questions (FAQs), detailed troubleshooting guides for common experimental hurdles, and step-by-step experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the specificity of the this compound-ccvTIR1 interaction?

The specificity of the this compound-ccvTIR1 system is based on a "bump-and-hole" strategy. The natural auxin, indole-3-acetic acid (IAA), binds to the TIR1 receptor. In the engineered ccvTIR1, a key amino acid in the binding pocket has been mutated to create a "hole." Concurrently, the synthetic auxin, this compound, has been modified with a "bump" that fits into this engineered cavity. This complementary design ensures that this compound specifically binds to ccvTIR1 and not to the wild-type TIR1, while the natural IAA can no longer effectively bind to the modified ccvTIR1. This orthogonal ligand-receptor pair allows for precise control over auxin signaling pathways.[1][2][3][4]

Q2: What are the primary methods to validate the specificity of the this compound-ccvTIR1 interaction?

The primary methods to validate the specificity of this interaction include:

  • Co-Immunoprecipitation (Co-IP): To demonstrate that ccvTIR1, in the presence of this compound, can pull down interacting partners like Aux/IAA proteins, while the wild-type TIR1 cannot under the same conditions.

  • Yeast Two-Hybrid (Y2H) Assay: To show a direct interaction between ccvTIR1 and an Aux/IAA protein that is dependent on the presence of this compound, and to confirm the lack of interaction with natural auxins or between wild-type TIR1 and this compound.

  • In Vitro Pull-Down Assays: To provide biochemical evidence of the specific interaction between purified ccvTIR1, an Aux/IAA protein, and this compound.

  • Surface Plasmon Resonance (SPR): To quantitatively measure the binding affinity and kinetics between this compound and ccvTIR1, providing precise data on the interaction's strength and specificity.[5]

Q3: How can I be sure that the observed interaction is not a false positive?

To minimize the risk of false positives, it is crucial to include proper negative controls in your experiments.[6] For example, in a Co-IP or pull-down assay, you should include conditions with:

  • Wild-type TIR1 and this compound to show no interaction.

  • ccvTIR1 with natural IAA to demonstrate the loss of interaction.

  • An unrelated antibody (isotype control) for Co-IP to check for non-specific binding to the beads or antibody.

  • In Y2H assays, testing the bait and prey constructs alone for auto-activation of the reporter genes is essential.[7][8]

Quantitative Data Summary

The following table summarizes the binding affinity data for the this compound-ccvTIR1 interaction compared to the natural IAA-TIR1 interaction.

Interacting PartnersLigandBinding Affinity (BD50) in µM
ccvTIR1 - IAA7 DIIThis compound3.98 ± 0.60
TIR1 - IAA7 DIIIAA11.54 ± 1.23

BD50 is the concentration of the ligand required for 50% of the TIR1/ccvTIR1 to be pulled down with the IAA7 DII peptide.

Signaling Pathway and Experimental Workflows

This compound-ccvTIR1 Signaling Pathway

G cluster_0 Engineered Signaling Pathway This compound This compound ccvTIR1 ccvTIR1 This compound->ccvTIR1 specific binding SCF SCF Complex ccvTIR1->SCF assembles with Aux_IAA Aux/IAA Repressor SCF->Aux_IAA targets Proteasome 26S Proteasome SCF->Proteasome ubiquitinates for degradation by ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses Proteasome->Aux_IAA Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes activates transcription of Response Specific Auxin Response Auxin_Genes->Response

Caption: The engineered this compound-ccvTIR1 signaling pathway.

Experimental Workflow: Co-Immunoprecipitation

G start Start: Cell Lysate with ccvTIR1-FLAG add_this compound Add this compound start->add_this compound add_ab Add anti-FLAG Antibody add_this compound->add_ab add_beads Add Protein A/G Beads add_ab->add_beads incubate Incubate to form Complex add_beads->incubate wash Wash to remove non-specific binders incubate->wash elute Elute Proteins wash->elute analyze Analyze by Western Blot elute->analyze

Caption: A streamlined workflow for Co-Immunoprecipitation.

Experimental Workflow: Yeast Two-Hybrid Assay

G start Start: Yeast Strain with Reporter Gene transform Co-transform with Bait (ccvTIR1-BD) and Prey (Aux/IAA-AD) Plasmids start->transform plate Plate on selective media +/- this compound transform->plate incubate Incubate plate->incubate observe Observe for Reporter Gene Activation (Growth) incubate->observe

Caption: A simplified workflow for the Yeast Two-Hybrid assay.

Troubleshooting Guides

Co-Immunoprecipitation (Co-IP)
Problem Possible Cause Recommended Solution
Low or no prey protein detected The interaction between ccvTIR1 and the prey protein is weak or transient.Consider using a cross-linking agent before cell lysis to stabilize the interaction. Optimize wash conditions by reducing the stringency (e.g., lower salt concentration).[9]
The antibody is blocking the interaction site.Use an antibody that targets a different epitope on ccvTIR1, such as a tag (e.g., FLAG, HA) located at the N- or C-terminus.[9]
Lysis buffer is too harsh and disrupts the interaction.Use a milder lysis buffer with non-ionic detergents (e.g., NP-40) and avoid strong ionic detergents like SDS.[10]
High background/non-specific binding Insufficient washing.Increase the number and duration of wash steps. Consider adding a small amount of detergent to the wash buffer.[11]
Proteins are binding non-specifically to the beads.Pre-clear the cell lysate by incubating it with beads alone before adding the antibody. This will remove proteins that have an affinity for the beads themselves.[12]
Antibody is binding non-specifically.Include an isotype control antibody in a parallel experiment to ensure the observed interaction is specific to your primary antibody.
Bait protein (ccvTIR1) not immunoprecipitated Low expression of ccvTIR1.Confirm expression levels by Western blot of the input lysate. If expression is low, you may need to use more starting material.[11]
Antibody is not suitable for immunoprecipitation.Verify that the antibody has been validated for IP applications. Not all antibodies that work for Western blotting are effective in IP.[13]
Yeast Two-Hybrid (Y2H) Assay
Problem Possible Cause Recommended Solution
High number of false positives The bait or prey protein is "sticky" and interacts non-specifically with other proteins.Re-test positive clones individually. Perform a literature search to see if the identified interactors are known to be common false positives.[7][8]
The bait construct auto-activates the reporter gene.Test the bait plasmid alone (with an empty prey vector) to see if it activates the reporter. If it does, you may need to use a different bait construct (e.g., a truncated version of ccvTIR1).
No interaction detected (false negative) The fusion proteins are not expressed or are misfolded.Confirm the expression of both bait and prey fusion proteins in yeast by Western blot.
The interaction requires post-translational modifications not present in yeast.This is a known limitation of the Y2H system. Consider validating the interaction in a plant-based system.[14]
The interaction domain is masked by the fusion domain (BD or AD).Try swapping the domains (i.e., ccvTIR1-AD and Aux/IAA-BD) or moving the fusion to the other terminus of the protein.

Detailed Experimental Protocols

Co-Immunoprecipitation (Co-IP) Protocol

This protocol is a general guideline and may require optimization for your specific experimental conditions.

1. Cell Lysis a. Grow and treat your plant cells or tissues expressing FLAG-tagged ccvTIR1. b. Harvest cells and wash once with ice-cold PBS. c. Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.[15] d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

2. Immunoprecipitation a. Determine the protein concentration of the cleared lysate. b. Pre-clear the lysate by adding protein A/G beads and incubating for 1 hour at 4°C on a rotator. c. Pellet the beads by centrifugation and transfer the supernatant to a new tube. d. Add the anti-FLAG antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation. e. Add pre-washed protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

3. Washing and Elution a. Pellet the beads by centrifugation and discard the supernatant. b. Wash the beads 3-5 times with ice-cold lysis buffer (or a modified wash buffer).[12] c. After the final wash, carefully remove all supernatant. d. Elute the protein complexes from the beads by adding 2x SDS-PAGE sample buffer and boiling for 5-10 minutes.

4. Analysis a. Centrifuge to pellet the beads and carefully collect the supernatant. b. Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the prey protein and the FLAG-tagged ccvTIR1.

Yeast Two-Hybrid (Y2H) Protocol

This protocol outlines the basic steps for a mating-based Y2H assay.

1. Plasmid Construction a. Clone the coding sequence of ccvTIR1 into a bait vector (containing a DNA-binding domain, e.g., LexA or GAL4-BD). b. Clone the coding sequence of the interacting protein (e.g., an Aux/IAA) into a prey vector (containing a transcriptional activation domain, e.g., GAL4-AD).

2. Yeast Transformation a. Transform the bait plasmid into a yeast strain of one mating type (e.g., MATa) and the prey plasmid into a strain of the opposite mating type (e.g., MATα).[16] b. Select for successful transformants on appropriate synthetic defined (SD) dropout media.

3. Mating and Selection a. Grow liquid cultures of the bait and prey yeast strains. b. Mix the two cultures and incubate to allow mating and the formation of diploid yeast.[16] c. Plate the mated yeast on a medium that selects for diploid cells containing both plasmids.

4. Interaction Assay a. Replica-plate the diploid yeast onto a selective medium lacking specific nutrients (e.g., histidine, adenine) and containing the substrate for a colorimetric reporter (e.g., X-gal). b. Also, plate on selective media supplemented with varying concentrations of this compound and, as a control, natural IAA. c. Incubate the plates at 30°C for 3-5 days. d. Growth on the selective medium and/or the development of a blue color indicates a positive interaction.

Surface Plasmon Resonance (SPR) Protocol

This protocol provides a general workflow for analyzing the interaction between this compound and purified ccvTIR1.

1. Chip Preparation and Protein Immobilization a. Choose an appropriate sensor chip (e.g., CM5 for amine coupling). b. Purify recombinant ccvTIR1 protein. c. Immobilize the ccvTIR1 onto the sensor chip surface according to the manufacturer's instructions. This typically involves activating the surface, injecting the protein, and then deactivating the surface.[17]

2. Binding Analysis a. Prepare a series of dilutions of this compound in a suitable running buffer. b. Inject the different concentrations of this compound over the sensor chip surface containing the immobilized ccvTIR1. c. Monitor the binding in real-time by measuring the change in the SPR signal (response units, RU). d. After each injection, regenerate the sensor surface to remove the bound this compound, preparing it for the next injection.

3. Data Analysis a. Use the SPR software to analyze the binding curves. b. Determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD) to quantify the binding affinity. c. Perform control experiments with natural IAA and wild-type TIR1 to confirm specificity.

References

Validation & Comparative

A Comparative Guide to cvxIAA and Natural Auxin (IAA) for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ability to selectively and rapidly degrade specific proteins is a powerful tool in modern biological research and drug development. The auxin-inducible degron (AID) system, co-opted from plants, offers temporal control over protein abundance. This guide provides an objective comparison of the conventional AID system, utilizing natural auxin (indole-3-acetic acid, IAA), and the next-generation AID2 system, which employs a synthetic auxin analog, cvxIAA (or its more potent derivative 5-phenyl-IAA), for targeted protein degradation. This comparison is supported by experimental data to inform the selection of the most appropriate system for your research needs.

Signaling Pathways and Mechanisms of Action

The fundamental principle of the AID system involves the auxin-dependent interaction between a target protein fused to an auxin-inducible degron (AID) tag and the TIR1 E3 ubiquitin ligase subunit. This interaction leads to the polyubiquitination and subsequent proteasomal degradation of the target protein.

Natural Auxin (IAA) Signaling Pathway

In the conventional AID system, natural auxin (IAA) acts as a "molecular glue" to facilitate the interaction between the AID-tagged protein and the wild-type TIR1 receptor. This ternary complex formation is the critical step that initiates the degradation cascade.

Natural_Auxin_IAA_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Degradation Cascade Target_Protein Target Protein-AID Tag Ternary_Complex TIR1-IAA-Target Protein Complex Target_Protein->Ternary_Complex SCF_Complex SCF Complex (E3 Ligase) TIR1_WT TIR1 (Wild-Type) TIR1_WT->SCF_Complex Component of IAA Natural Auxin (IAA) IAA->Ternary_Complex Binds to TIR1 Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Recruits E2 Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Protein Degradation Proteasome->Degradation

Caption: Natural Auxin (IAA) Induced Protein Degradation Pathway.

This compound and the Engineered AID2 System

The AID2 system utilizes a "bump-and-hole" strategy to create an orthogonal system that does not interfere with endogenous pathways. The TIR1 receptor is engineered with a mutation (e.g., F74G) that creates a "hole" in the auxin-binding pocket. A synthetic auxin analog, such as this compound or 5-phenyl-IAA (5-Ph-IAA), is designed with a "bump" that specifically fits into this engineered pocket. This specific interaction leads to a more efficient and tightly controlled degradation of the target protein.

cvxIAA_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Degradation Cascade Target_Protein Target Protein-AID Tag Ternary_Complex Engineered TIR1-cvxIAA-Target Protein Complex Target_Protein->Ternary_Complex SCF_Complex SCF Complex (E3 Ligase) TIR1_Engineered TIR1 (Engineered, e.g., F74G) TIR1_Engineered->SCF_Complex Component of This compound This compound / 5-Ph-IAA This compound->Ternary_Complex Specifically binds to engineered TIR1 Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Recruits E2 Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Protein Degradation Proteasome->Degradation Experimental_Workflow cluster_0 Cell Line Preparation cluster_1 Treatment cluster_2 Analysis Cell_Line Select appropriate cell line (e.g., HCT116) TIR1_Expression Generate stable cell lines expressing either TIR1(WT) or TIR1(F74G) Cell_Line->TIR1_Expression Target_Tagging Endogenously tag the protein of interest with an AID degron using CRISPR/Cas9 TIR1_Expression->Target_Tagging Cell_Culture Culture cells to optimal confluency Target_Tagging->Cell_Culture Treatment_Groups Divide cells into treatment groups: - Vehicle Control - IAA (various concentrations) - this compound / 5-Ph-IAA (various concentrations) Cell_Culture->Treatment_Groups Time_Course Incubate for a defined time course (e.g., 0, 15, 30, 60, 120, 240 minutes) Treatment_Groups->Time_Course Cell_Lysis Harvest and lyse cells Time_Course->Cell_Lysis Protein_Quantification Quantify total protein concentration Cell_Lysis->Protein_Quantification Flow_Cytometry Alternatively, use flow cytometry for fluorescently tagged proteins Cell_Lysis->Flow_Cytometry Western_Blot Perform Western Blot analysis for the target protein and a loading control Protein_Quantification->Western_Blot Data_Analysis Quantify band intensities or fluorescence, normalize to control, and plot dose-response curves to determine DC50 and Dmax Western_Blot->Data_Analysis Flow_Cytometry->Data_Analysis

comparing cvxIAA and 5-adamantyl-IAA (pico-cvxIAA) efficiency

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of cvxIAA and 5-adamantyl-IAA (pico-cvxIAA) for Auxin-Inducible Protein Degradation

Introduction

The auxin-inducible degron (AID) system is a powerful technology for rapidly and controllably depleting specific proteins in a variety of eukaryotic organisms, enabling researchers to study protein function with high temporal resolution.[1][2] This system co-opts the natural auxin signaling pathway from plants.[1] At its core, the plant hormone auxin acts as a "molecular glue," inducing the interaction between the TRANSPORT INHIBITOR RESPONSE 1 (TIR1) F-box protein and Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors.[1][3][4] This interaction leads to the ubiquitination and subsequent degradation of Aux/IAA proteins by the 26S proteasome.[1][5]

To adapt this system for non-plant cells and to avoid interference with any endogenous signaling pathways, orthogonal synthetic auxin-receptor pairs have been developed using a "bump-and-hole" strategy.[3][6][7] This involves creating a "convex" synthetic auxin (the "bump") that specifically binds to a re-engineered TIR1 receptor with a complementary "concave" pocket (the "hole").[3][6] This guide compares two prominent synthetic auxins developed for this purpose: the original This compound (5-(3-methoxyphenyl)-IAA) and the significantly more potent 5-adamantyl-IAA (also known as pico-cvxIAA).[3][8]

Mechanism of Action: The Engineered Auxin-TIR1 System

The efficiency of both this compound and 5-adamantyl-IAA is rooted in their ability to induce the degradation of a target protein fused with an Aux/IAA degron tag. This process is mediated by an engineered TIR1 protein, which is a component of the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex.[1]

  • Engineered Pair : A synthetic auxin (this compound or 5-adamantyl-IAA) is introduced into the cell expressing the engineered TIR1 receptor (e.g., TIR1F79G or TIR1F79A) and the target protein tagged with an Aux/IAA degron.[3][6]

  • Ternary Complex Formation : The synthetic auxin binds to the engineered pocket of the TIR1 protein, creating a stable surface for the Aux/IAA degron to dock. This forms a ternary complex of TIR1-auxin-Aux/IAA.[5]

  • Ubiquitination & Degradation : The formation of this complex allows the SCFTIR1 E3 ubiquitin ligase to polyubiquitinate the Aux/IAA-tagged target protein.[1]

  • Proteasomal Degradation : The polyubiquitin chain signals the 26S proteasome to recognize and degrade the target protein, effectively depleting it from the cell.[5]

The key difference between the natural and the engineered system is orthogonality; this compound and 5-adamantyl-IAA are designed to interact specifically with their partner-engineered TIR1 receptors and not with the wild-type TIR1, preventing off-target effects.[3][7]

cluster_0 Engineered AID System Auxin Synthetic Auxin (this compound or 5-adamantyl-IAA) TIR1 Engineered TIR1 (e.g., TIR1 F79A/G) Auxin->TIR1 Binds Target Target Protein-AID Tag Auxin->Target Forms Ternary Complex SCF SCF Complex TIR1->SCF Part of TIR1->Target Forms Ternary Complex SCF->Target Ubiquitinates Proteasome 26S Proteasome Target->Proteasome Targeted for Degradation Degraded Degraded Protein Proteasome->Degraded Ub Ubiquitin Ub->Target

Fig. 1: Engineered Auxin-Inducible Degradation (AID) Pathway.

Comparative Efficiency: this compound vs. 5-adamantyl-IAA

The primary measure of efficiency for these synthetic auxins is the concentration required to mediate a robust interaction between the engineered TIR1 receptor and an Aux/IAA protein. Experimental data, primarily from yeast two-hybrid (Y2H) assays, demonstrates that 5-adamantyl-IAA is substantially more potent than the original this compound.[3][8] This enhanced potency allows for protein degradation at picomolar concentrations, minimizing potential off-target effects and cytotoxicity.[3]

FeatureThis compound (5-(3-methoxyphenyl)-IAA)5-adamantyl-IAA (pico-cvxIAA)
Optimal Engineered TIR1 Partner TIR1F79G (ccvTIR1)[3][6]TIR1F79A[3][8]
Effective Concentration Micromolar (µM) range[6]Picomolar (pM) to Nanomolar (nM) range[3][9]
Relative Potency Baseline~1,000x stronger than this compound with TIR1F79G[3][8]
Relative Potency Baseline~10,000x stronger than this compound-TIR1F79G pair when paired with TIR1F79A[3][8]
Interaction in Yeast (with TIR1F79A) Less effectiveInduces interaction at concentrations as low as 10 pM[3]
Interaction in Human/Chicken Cells Effective, but requires higher concentrationsInduces efficient degradation at concentrations 1,000-fold lower than conventional AID systems[1][10]

Experimental Protocols

The interaction between the synthetic auxin, the engineered TIR1, and the Aux/IAA degron is commonly quantified using yeast two-hybrid (Y2H) and in vitro pull-down assays.

Yeast Two-Hybrid (Y2H) Assay

This in vivo technique is used to screen for and quantify protein-protein interactions.

Objective: To determine the concentration of synthetic auxin required to induce the interaction between an engineered TIR1 and an Aux/IAA protein.

Methodology:

  • Yeast Strain Preparation : A yeast strain is engineered to harbor two constructs.

    • Bait : The engineered TIR1 protein (e.g., TIR1F79A) is fused to a DNA-binding domain (DBD), such as LexA.

    • Prey : An Aux/IAA protein (or its degron domain, DII) is fused to a transcriptional activation domain (AD), such as B42.[11]

  • Reporter Gene : The yeast strain also contains a reporter gene (e.g., lacZ, which encodes β-galactosidase) downstream of a promoter containing the DBD's binding site.

  • Treatment : The yeast cells are cultured in the presence of various concentrations of the synthetic auxin (e.g., this compound or 5-adamantyl-IAA).[3]

  • Interaction & Transcription : If the auxin induces an interaction between the TIR1 'bait' and the Aux/IAA 'prey', the AD is brought into proximity with the promoter, driving the expression of the reporter gene.

  • Quantification : The strength of the interaction is quantified by measuring the activity of the reporter gene's product (e.g., a colorimetric assay for β-galactosidase activity).[3][9] A stronger interaction at a lower auxin concentration indicates higher efficiency.

cluster_workflow Yeast Two-Hybrid (Y2H) Workflow A 1. Engineer Yeast Strain - Bait: DBD-TIR1(mutant) - Prey: AD-Aux/IAA B 2. Culture Yeast with serial dilutions of synthetic auxin A->B C 3. Auxin Induces Bait-Prey Interaction B->C D 4. AD Activates Reporter Gene Transcription C->D E 5. Measure Reporter (e.g., β-galactosidase assay) D->E F 6. Quantify Interaction Strength vs. Auxin Concentration E->F

Fig. 2: Experimental Workflow for Yeast Two-Hybrid (Y2H) Assay.

Conclusion

Both this compound and 5-adamantyl-IAA are valuable tools for the orthogonal control of protein levels via the AID system. However, the data clearly indicates the superior efficiency of 5-adamantyl-IAA (pico-cvxIAA) , particularly when paired with the TIR1F79A receptor.[3][8] It achieves potent induction of protein degradation at concentrations several orders of magnitude lower than this compound.[3][8] This "super-sensitive" system is highly beneficial for researchers as it minimizes the amount of chemical compound needed, thereby reducing the risk of off-target cellular effects and enhancing the precision of protein function studies in a wide range of biological systems.[3][10]

References

A Head-to-Head Comparison of Inducible Protein Degradation Systems: cvxIAA-ccvTIR1 vs. The Field

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of targeted protein degradation, selecting the optimal system is paramount. This guide provides an objective comparison of the cvxIAA-ccvTIR1 system against other prevalent inducible degradation technologies, including the Auxin-Inducible Degron (AID), dTAG, and HaloPROTAC systems. We present a comprehensive overview of their mechanisms, performance metrics based on experimental data, and detailed protocols for key experiments.

Introduction to Inducible Protein Degradation

Inducible protein degradation systems are powerful tools that allow for the rapid and controlled elimination of specific proteins within a cell. This temporal control is crucial for studying the function of essential proteins and for understanding dynamic cellular processes. These systems typically consist of a protein of interest fused to a "degron" tag, an E3 ubiquitin ligase (or a component thereof), and a small molecule inducer that triggers the interaction between the tagged protein and the ligase, leading to ubiquitination and subsequent proteasomal degradation.

This guide focuses on the this compound-ccvTIR1 system, an engineered and orthogonal version of the auxin-inducible degron system, and compares it with other widely used degradation technologies.

Mechanism of Action: A Visual Overview

The fundamental difference between these systems lies in their molecular components and the mechanism of induced protein degradation.

cluster_this compound This compound-ccvTIR1 System cluster_AID AID System cluster_dTAG dTAG System cluster_HaloPROTAC HaloPROTAC System This compound This compound ccvTIR1 ccvTIR1 This compound->ccvTIR1 binds SCF SCF Complex ccvTIR1->SCF recruits POI_AID Protein of Interest-AID Proteasome_cvx Proteasome POI_AID->Proteasome_cvx degraded by SCF->POI_AID binds Ub_cvx Ubiquitin SCF->Ub_cvx transfers Ub_cvx->POI_AID tags Auxin Auxin (IAA) TIR1 TIR1 Auxin->TIR1 binds SCF2 SCF Complex TIR1->SCF2 recruits POI_AID2 Protein of Interest-AID Proteasome_AID Proteasome POI_AID2->Proteasome_AID degraded by SCF2->POI_AID2 binds Ub_AID Ubiquitin SCF2->Ub_AID transfers Ub_AID->POI_AID2 tags dTAG_mol dTAG Molecule FKBP12 FKBP12F36V dTAG_mol->FKBP12 E3_Ligase_dTAG Endogenous E3 Ligase (e.g., Cereblon) dTAG_mol->E3_Ligase_dTAG POI_dTAG Protein of Interest-FKBP12F36V Proteasome_dTAG Proteasome POI_dTAG->Proteasome_dTAG degraded by Ub_dTAG Ubiquitin E3_Ligase_dTAG->Ub_dTAG transfers Ub_dTAG->POI_dTAG tags HaloPROTAC_mol HaloPROTAC Molecule HaloTag HaloTag HaloPROTAC_mol->HaloTag E3_Ligase_Halo Endogenous E3 Ligase (e.g., VHL) HaloPROTAC_mol->E3_Ligase_Halo POI_Halo Protein of Interest-HaloTag Proteasome_Halo Proteasome POI_Halo->Proteasome_Halo degraded by Ub_Halo Ubiquitin E3_Ligase_Halo->Ub_Halo transfers Ub_Halo->POI_Halo tags

Figure 1. Signaling Pathways of Inducible Degradation Systems. This diagram illustrates the mechanism of action for the this compound-ccvTIR1, AID, dTAG, and HaloPROTAC systems.

Performance Comparison: A Data-Driven Analysis

The efficacy of an inducible degradation system is evaluated based on several key parameters: degradation speed, efficiency (completeness of degradation), specificity, potential for off-target effects, and reversibility. The following table summarizes the performance of the compared systems based on published experimental data.

FeatureThis compound-ccvTIR1 SystemAID SystemdTAG SystemHaloPROTAC System
Inducer Molecule This compound (convex Indole-3-acetic acid)Auxin (IAA) or synthetic auxinsdTAG molecule (e.g., dTAG-13)HaloPROTAC molecule
E3 Ligase Exogenous engineered ccvTIR1Exogenous TIR1/AFBEndogenous (e.g., Cereblon, VHL)Endogenous (e.g., VHL)
Degron Tag Auxin-Inducible Degron (AID)Auxin-Inducible Degron (AID)FKBP12F36VHaloTag
Degradation Speed Rapid, with significant degradation within minutes to hours.Rapid, with protein half-life reduced to as little as 9 minutes in some cases.[1]Very rapid, with complete degradation observed in as little as an hour.[2]Rapid degradation, typically observed within hours.
Degradation Efficiency (Dmax) High, comparable to the wild-type IAA-TIR1 system.[3]High, capable of quantitative protein destruction.[4]High, can achieve complete removal of the target protein.[2]High, with Dmax values indicating the maximum percentage of degradation.[5]
Specificity & Orthogonality High orthogonality. This compound does not interact with endogenous TIR1/AFBs, preventing interference with native auxin signaling.[3][6][7][8]Can exhibit off-target effects due to the pleiotropic roles of auxin in some organisms.Highly selective due to the specific interaction between the dTAG molecule and the FKBP12F36V tag.Generally high selectivity, but global proteomics is recommended to confirm.
Leaky Degradation Designed to have minimal leaky degradation in the absence of this compound.[9]Prone to leaky degradation in some contexts, which can be a significant drawback.[10]Low basal degradation reported.Minimal basal degradation reported.
Reversibility Rapidly reversible upon removal of this compound.Reversible, though recovery time can vary depending on the target protein.[1][10]Reversible upon washout of the dTAG molecule.[2]Reversible upon washout of the HaloPROTAC molecule.
In Vivo Applicability Demonstrated in plants.[3]Used in various model organisms, but auxin can be toxic in mice, limiting long-term studies.[11][12]Effective in mouse models.[2]Shown to be effective in mouse studies.[13]

Key Advantages of the this compound-ccvTIR1 System

The primary advantage of the this compound-ccvTIR1 system lies in its orthogonality . By employing an engineered auxin (this compound) and a complementary engineered TIR1 receptor (ccvTIR1), this system avoids the activation of endogenous auxin signaling pathways.[3][6][7][8] This is a critical feature for researchers working in organisms with native auxin signaling, such as plants, as it ensures that the observed phenotypes are solely due to the degradation of the target protein.

Experimental Protocols

To facilitate the implementation of these systems, we provide detailed methodologies for key experiments.

General Experimental Workflow for Inducible Protein Degradation

cluster_workflow General Experimental Workflow Start Start: Cell line expressing tagged protein and E3 ligase component Treatment Treat cells with inducer molecule (and controls) Start->Treatment Time_course Incubate for desired time points Treatment->Time_course Lysis Cell Lysis Time_course->Lysis Analysis Protein Level Analysis (Western Blot, Luminescence, etc.) Lysis->Analysis Data Data Analysis (Quantification of degradation) Analysis->Data

Figure 2. General Experimental Workflow. This flowchart outlines the typical steps involved in an inducible protein degradation experiment.

Protocol 1: Western Blot Analysis of Protein Degradation

This protocol is a standard method to visualize and quantify the reduction in target protein levels.

Materials:

  • Cells expressing the tagged protein of interest and the respective E3 ligase component.

  • Inducer molecule (this compound, Auxin, dTAG molecule, or HaloPROTAC).

  • Vehicle control (e.g., DMSO).

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against the protein of interest or the tag.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment: Seed cells at an appropriate density. Treat cells with a range of concentrations of the inducer molecule and a vehicle control for various time points.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.

Protocol 2: Luminescence-Based Degradation Assay (for NanoLuc® or HiBiT-tagged systems)

This method offers a high-throughput and quantitative way to measure protein degradation in live cells.

Materials:

  • Cells co-expressing the HiBiT-tagged protein of interest and LgBiT, or a NanoLuc®-fusion protein.

  • Inducer molecule and vehicle control.

  • Nano-Glo® Live Cell Reagent or Nano-Glo® HiBiT Lytic Detection System.

  • Luminometer.

Procedure:

  • Cell Plating: Plate cells in a white, opaque-bottom multi-well plate.

  • Treatment: Add the inducer molecule at various concentrations and the vehicle control to the wells.

  • Incubation: Incubate the plate for the desired time points.

  • Luminescence Measurement:

    • Live-cell assay: Add Nano-Glo® Live Cell Reagent to each well and measure luminescence immediately.

    • Lytic assay: Lyse the cells and add the Nano-Glo® HiBiT Lytic Detection System substrate. Measure luminescence.

  • Analysis: Calculate the percentage of degradation based on the reduction in luminescence compared to the control.

Conclusion

The choice of an inducible degradation system depends heavily on the specific research question and the experimental system. The This compound-ccvTIR1 system offers a distinct advantage in its orthogonality, making it an excellent choice for studies in organisms with endogenous auxin signaling.[3][6][7][8] For applications requiring the hijacking of endogenous E3 ligases and avoiding the expression of exogenous ligase components, the dTAG and HaloPROTAC systems are powerful alternatives. The conventional AID system , while effective, requires careful consideration of potential off-target effects and leaky degradation.[10] By understanding the nuances of each system, researchers can select the most appropriate tool to precisely control protein levels and unravel complex biological processes.

References

Unmasking Auxin's Action: A Guide to the Orthogonal cvxIAA System in Wild-Type Plants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanisms of auxin signaling is paramount. This guide provides a comprehensive comparison of the engineered convex-auxin (cvxIAA) and its cognate concave TIR1 receptor (ccvTIR1) system with natural auxin signaling in wild-type plants. We present key experimental data, detailed protocols, and visual signaling pathways to objectively demonstrate the orthogonality of the this compound system.

The study of auxin, a critical plant hormone, has been historically challenging due to the pleiotropic effects of its natural form, indole-3-acetic acid (IAA). The development of the this compound-ccvTIR1 orthogonal system, a synthetic auxin and engineered receptor pair, offers a powerful tool to dissect specific auxin-mediated pathways without interfering with endogenous auxin signaling. This guide validates the orthogonality of this compound in wild-type plants, showcasing its minimal impact in the absence of its engineered receptor.

Data Presentation: Quantitative Comparison of Auxin Responses

The following tables summarize the key quantitative data from experiments conducted on wild-type Arabidopsis thaliana plants, comparing the effects of the natural auxin IAA, the synthetic auxin 1-NAA, and the engineered auxin this compound.

Treatment (Concentration)MetricWild-Type (Col-0)35S::TIR135S::ccvTIR1
MockLateral Root Density (No./cm)~0.5~0.5~0.5
1-NAA (1 µM)Lateral Root Density (No./cm)~2.0~2.0~2.0
This compound (1 µM)Lateral Root Density (No./cm)~0.5~0.5~2.0
MockPrimary Root Length (cm)~2.5~2.5~2.5
1-NAA (1 µM)Primary Root Length (cm)~1.0~1.0~1.0
This compound (1 µM)Primary Root Length (cm)~2.5~2.5~1.0

Table 1: Effect of Auxins on Lateral Root Development and Primary Root Elongation. Data shows that 1-NAA promotes lateral root formation and inhibits primary root elongation in all genotypes. In contrast, this compound only elicits these responses in plants expressing the engineered ccvTIR1 receptor, demonstrating its orthogonality in wild-type and 35S::TIR1 lines.[1][2]

GenotypeTreatment (Concentration)Reporter GeneResponse
Wild-Type (DR5::GFP)MockDR5::GFPBasal expression in root tip
Wild-Type (DR5::GFP)IAA (1 µM)DR5::GFPStrong, widespread expression
Wild-Type (DR5::GFP)This compound (1 µM)DR5::GFPBasal expression in root tip
35S::ccvTIR1 (DR5::GFP)This compound (1 µM)DR5::GFPStrong, widespread expression

Table 2: Auxin-Induced Gene Expression Using the DR5::GFP Reporter. The synthetic auxin-responsive promoter DR5 drives the expression of Green Fluorescent Protein (GFP). Natural auxin (IAA) induces strong GFP expression in wild-type plants. This compound fails to induce a significant response in wild-type plants, indicating it does not activate the endogenous auxin signaling pathway.[3][4]

GenotypeTreatment (Concentration)Gravitropic Response (Root Angle at 24h)
Wild-TypeMock~90°
Wild-TypeNPA (10 µM)~0° (agravitropic)
Wild-TypeThis compound (0.1 µM)~90°
Wild-TypeThis compound (0.3 µM)~90° (with slight deviation)

Table 3: Root Gravitropic Response. The auxin transport inhibitor NPA disrupts the normal gravitropic response of roots. This compound at concentrations of 0.1 µM and 0.3 µM does not significantly affect root gravitropism in wild-type seedlings, suggesting it does not interfere with endogenous auxin transport. A subtle effect was noted at 0.3 µM.[2][3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Plant Material and Growth Conditions
  • Plant Lines: Arabidopsis thaliana ecotype Columbia (Col-0) was used as the wild-type. Transgenic lines expressing 35S::TIR1 and 35S::ccvTIR1, and the DR5::GFP reporter line were also utilized.

  • Seed Sterilization: Seeds were surface-sterilized using a solution of 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5 minutes, and then rinsed five times with sterile water.

  • Growth Medium: Plants were grown on half-strength Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar.

  • Growth Conditions: Seeds were stratified at 4°C for 2-4 days in the dark and then transferred to a growth chamber with a 16-hour light/8-hour dark cycle at 22°C.

Lateral Root and Primary Root Elongation Assay
  • Five-day-old seedlings were transferred to fresh MS plates containing the specified concentrations of IAA, 1-NAA, or this compound.

  • The position of the primary root tip was marked at the time of transfer.

  • Plates were incubated vertically for 3-5 days under the same growth conditions.

  • Primary root elongation was measured from the initial mark to the new root tip position.

  • Lateral roots were counted along the primary root, and the density was calculated per centimeter of root length.

DR5::GFP Auxin Response Analysis
  • Four-day-old seedlings of the DR5::GFP reporter line (in both wild-type and transgenic backgrounds) were transferred to liquid half-strength MS medium.

  • IAA or this compound was added to the medium at the final desired concentration. A mock treatment with the solvent (DMSO) was used as a control.

  • Seedlings were incubated for 24 hours.

  • GFP fluorescence in the roots was observed and imaged using a confocal laser scanning microscope.

Root Gravitropism Assay
  • Five-day-old vertically grown seedlings on MS plates were rotated 90 degrees to induce a gravitropic stimulus.

  • The plates were kept in the dark to avoid phototropic responses.

  • Images of the roots were captured at regular intervals over 24 hours.

  • The angle of root curvature relative to the new direction of gravity was measured using image analysis software.

RNA-Seq Analysis
  • Wild-type, 35S::TIR1, and 35S::ccvTIR1 seedlings were grown in liquid culture for a specified number of days.

  • Seedlings were treated with mock, IAA, or this compound for 3 hours.

  • Total RNA was extracted from the seedlings, and RNA-seq libraries were prepared.

  • Sequencing was performed, and the resulting data was analyzed to identify differentially expressed genes. This genome-wide transcriptional profiling confirmed that this compound does not induce auxin-responsive genes in wild-type or 35S::TIR1 seedlings.[3][4]

Mandatory Visualization: Signaling Pathways and Experimental Workflow

To visually represent the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

Natural_Auxin_Signaling cluster_extracellular Extracellular Space cluster_cell Plant Cell cluster_nucleus Nucleus Auxin IAA (Natural Auxin) TIR1_AFB TIR1/AFB Receptors Auxin->TIR1_AFB Enters Cell Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Binds in presence of IAA ARF ARF Transcription Factor Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Ubiquitination & Degradation Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes Activates Transcription

Natural Auxin (IAA) Signaling Pathway.

CvxIAA_Orthogonal_Signaling cluster_extracellular Extracellular Space cluster_cell Wild-Type Plant Cell cluster_nucleus_wt Nucleus This compound This compound (Engineered Auxin) TIR1_AFB_wt Endogenous TIR1/AFB Receptors This compound->TIR1_AFB_wt No Interaction Aux_IAA_wt Aux/IAA Repressor ARF_wt ARF Transcription Factor Aux_IAA_wt->ARF_wt Represses Auxin_Response_Genes_wt Auxin Response Genes

This compound Interaction in a Wild-Type Plant Cell.

CvxIAA_ccvTIR1_Signaling cluster_extracellular Extracellular Space cluster_cell Engineered Plant Cell cluster_nucleus_eng Nucleus This compound This compound (Engineered Auxin) ccvTIR1 ccvTIR1 Engineered Receptor This compound->ccvTIR1 Enters Cell Aux_IAA_eng Aux/IAA Repressor ccvTIR1->Aux_IAA_eng Binds in presence of this compound ARF_eng ARF Transcription Factor Aux_IAA_eng->ARF_eng Represses Proteasome_eng 26S Proteasome Aux_IAA_eng->Proteasome_eng Ubiquitination & Degradation Auxin_Response_Genes_eng Auxin Response Genes ARF_eng->Auxin_Response_Genes_eng Activates Transcription

This compound Signaling in a ccvTIR1-Expressing Plant Cell.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Phenotypic and Molecular Assays cluster_analysis Data Analysis and Validation Plant_Growth 1. Plant Growth (WT, 35S::TIR1, 35S::ccvTIR1) Treatment 2. Treatment Application (Mock, IAA, 1-NAA, this compound) Plant_Growth->Treatment Root_Assay 3a. Root Phenotyping (Lateral Roots, Primary Root Elongation) Treatment->Root_Assay Reporter_Assay 3b. DR5::GFP Analysis (Confocal Microscopy) Treatment->Reporter_Assay Gravitropism_Assay 3c. Gravitropism Assay (Root Curvature Measurement) Treatment->Gravitropism_Assay RNASeq_Assay 3d. RNA-Seq Analysis (Gene Expression Profiling) Treatment->RNASeq_Assay Data_Quantification 4. Quantitative Data Analysis Root_Assay->Data_Quantification Reporter_Assay->Data_Quantification Gravitropism_Assay->Data_Quantification RNASeq_Assay->Data_Quantification Orthogonality_Validation 5. Validation of this compound Orthogonality Data_Quantification->Orthogonality_Validation

References

A Comparative Guide to Auxin Analog Binding Affinities for the Engineered ccvTIR1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative comparison of the binding affinities of various auxin analogs to the engineered concave (ccv) TIR1 auxin co-receptor. It is intended to be a valuable resource for researchers in plant biology, chemical biology, and for professionals in the field of drug development seeking to understand and manipulate the auxin signaling pathway. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the key biological pathways and experimental workflows.

Quantitative Comparison of Binding Affinities

The engineered ccvTIR1 receptor, specifically the TIR1F79G mutant, was designed to create a "bump-and-hole" system. This modification reduces the binding affinity of the natural auxin, indole-3-acetic acid (IAA), and allows for the specific recognition of a synthetic, "convex" auxin analog, cvxIAA (5-(3-methoxyphenyl)-IAA). This orthogonality is crucial for precise control over auxin-inducible systems in research and biotechnology.

Below is a summary of the available quantitative data for the binding affinities of selected auxin analogs to both the wild-type TIR1 and the engineered ccvTIR1 co-receptor complex, typically in the presence of an Aux/IAA peptide (e.g., IAA7 DII). It is important to note that direct quantitative data for a wide range of common auxin analogs with ccvTIR1 is limited in publicly available literature. Therefore, data for wild-type TIR1 is provided as a reference point.

Auxin AnalogReceptorCo-receptor PeptideMethodBinding Affinity (BD₅₀/Kd)Reference
This compound ccvTIR1 (TIR1F79G)IAA7 DIIPull-down AssayBD₅₀ = 3.98 ± 0.60 μM [1]
IAATIR1 (Wild-Type)IAA7 DIIPull-down AssayBD₅₀ = 11.54 ± 1.23 μM[1]
IAATIR1 (Wild-Type)IAA7[³H]-IAA BindingKd = 17.81 ± 7.81 nM[2]
1-NAATIR1 (Wild-Type)IAA7 DIISPRBinding is one order of magnitude weaker than IAA[3]
2,4-DTIR1 (Wild-Type)IAA7 DIISPRBinding is two orders of magnitude weaker than IAA[3]

Note: BD₅₀ (Binding Dose 50) represents the concentration of the ligand required to achieve 50% of the maximum binding, and Kd (dissociation constant) is a measure of binding affinity where a lower value indicates a stronger interaction. The difference in the reported values for IAA with wild-type TIR1 (BD₅₀ vs. Kd) is likely due to the different experimental methods and conditions used.

Auxin Signaling Pathway

The canonical auxin signaling pathway involves the perception of auxin by the TIR1/AFB family of F-box proteins, which act as auxin receptors. This binding event promotes the interaction between TIR1/AFB and Aux/IAA transcriptional repressors, leading to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome. The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which can then regulate the transcription of auxin-responsive genes.

AuxinSignaling cluster_nucleus Nucleus Auxin Auxin Analog ccvTIR1 ccvTIR1 Auxin->ccvTIR1 Binds Aux_IAA Aux/IAA Repressor Auxin->Aux_IAA Promotes Interaction SCF SCF Complex ccvTIR1->SCF Part of ccvTIR1->Aux_IAA Promotes Interaction Proteasome 26S Proteasome Aux_IAA->Proteasome Ubiquitination & Degradation ARF ARF Aux_IAA->ARF Inhibits Auxin_Gene Auxin-Responsive Gene ARF->Auxin_Gene Activates Transcription Transcription Auxin_Gene->Transcription

Caption: The engineered auxin signaling pathway with ccvTIR1.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of the key experimental protocols used to determine the binding affinities of auxin analogs to TIR1 co-receptors.

Surface Plasmon Resonance (SPR) Assay

SPR is a label-free technique used to measure biomolecular interactions in real-time. It is a powerful tool for determining the kinetics (association and dissociation rates) and affinity of interactions.

Experimental Workflow:

SPR_Workflow cluster_workflow SPR Experimental Workflow A Immobilize Biotinylated Aux/IAA Peptide on Streptavidin-coated Sensor Chip B Inject ccvTIR1/TIR1 Protein (Analyte) with Auxin Analog over the Sensor Surface A->B C Monitor Change in Refractive Index (Response Units) in Real-Time B->C D Regenerate Sensor Surface C->D E Analyze Sensorgram Data to Determine K_on, K_off, and K_d D->E

Caption: A generalized workflow for an SPR-based binding assay.

Detailed Methodology:

  • Protein and Peptide Preparation: Recombinant ccvTIR1 or wild-type TIR1 protein is expressed and purified. A synthetic peptide corresponding to the degron domain (DII) of an Aux/IAA protein (e.g., IAA7) with an N-terminal biotin tag is synthesized.

  • Immobilization: The biotinylated Aux/IAA peptide is immobilized on a streptavidin-coated SPR sensor chip. A reference flow cell is typically prepared with a scrambled or no peptide to subtract non-specific binding.

  • Binding Analysis: The purified TIR1 protein (analyte) is mixed with the auxin analog at various concentrations in a suitable running buffer. The mixture is then injected over the sensor chip surface at a constant flow rate.

  • Data Collection: The association of the TIR1-auxin complex to the immobilized Aux/IAA peptide is monitored in real-time by measuring the change in the refractive index at the sensor surface, which is proportional to the mass of bound protein. This is followed by a dissociation phase where the running buffer without the analyte is flowed over the chip.

  • Data Analysis: The resulting sensorgrams (plots of response units versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kₐ), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/kₐ).

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).

Experimental Workflow:

ITC_Workflow cluster_workflow ITC Experimental Workflow A Place ccvTIR1/TIR1 and Aux/IAA Peptide in the Sample Cell B Titrate Auxin Analog (Ligand) from a Syringe into the Sample Cell A->B C Measure Heat Change (Exothermic or Endothermic) After Each Injection B->C D Plot Heat Change per Injection against the Molar Ratio of Ligand to Protein C->D E Fit the Binding Isotherm to Determine K_d, n, ΔH, and ΔS D->E

Caption: A generalized workflow for an ITC experiment.

Detailed Methodology:

  • Sample Preparation: Purified ccvTIR1 or wild-type TIR1 protein and the Aux/IAA peptide are placed in the sample cell of the calorimeter. The auxin analog is loaded into the injection syringe. It is critical that the buffer for the protein/peptide and the auxin analog are identical to minimize heats of dilution.

  • Titration: A series of small, precise injections of the auxin analog are made into the sample cell while the temperature is kept constant.

  • Heat Measurement: The instrument measures the heat change that occurs upon each injection as the auxin analog binds to the TIR1-Aux/IAA complex. A reference cell containing buffer is used to subtract background heat effects.

  • Data Analysis: The heat change per injection is plotted against the molar ratio of the auxin analog to the TIR1-Aux/IAA complex. The resulting binding isotherm is then fitted to a binding model to determine the thermodynamic parameters of the interaction.

In Vitro Pull-Down Assay

Pull-down assays are a form of affinity purification used to detect protein-protein interactions. In this context, they are used to qualitatively or semi-quantitatively assess the auxin-dependent interaction between TIR1 and Aux/IAA proteins.

Experimental Workflow:

Pulldown_Workflow cluster_workflow Pull-Down Assay Workflow A Immobilize Biotinylated Aux/IAA Peptide on Streptavidin Beads ('Bait') B Incubate Beads with ccvTIR1/TIR1 Protein ('Prey') in the Presence of Auxin Analog A->B C Wash Beads to Remove Non-specifically Bound Proteins B->C D Elute Bound Proteins from the Beads C->D E Analyze Eluted Proteins by SDS-PAGE and Western Blotting to Detect TIR1 D->E

Caption: A generalized workflow for an in vitro pull-down assay.

Detailed Methodology:

  • Bait Preparation: A biotinylated peptide of the Aux/IAA degron is immobilized on streptavidin-coated magnetic or agarose beads.

  • Incubation: The beads are incubated with a protein lysate containing tagged ccvTIR1 or wild-type TIR1 (e.g., with a Myc or FLAG tag) in the presence of a specific concentration of the auxin analog. Control incubations are performed in the absence of the auxin analog.

  • Washing: The beads are washed several times with a suitable buffer to remove proteins that are not specifically bound to the Aux/IAA peptide.

  • Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

  • Detection: The eluted proteins are separated by SDS-PAGE and transferred to a membrane for western blot analysis using an antibody against the tag on the TIR1 protein. The intensity of the band corresponding to TIR1 provides a measure of the strength of the interaction. For quantitative comparisons, a dilution series of the input protein is often run on the same gel.

References

A Head-to-Head Battle in Protein Degradation: cvxIAA vs. 5-Ph-IAA in the AID2 System

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers in Cellular Biology and Drug Development

The Auxin-Inducible Degron (AID) system has revolutionized the study of protein function by enabling rapid and reversible protein depletion. The second-generation AID2 system, featuring a mutated F-box protein TIR1, offers enhanced specificity and efficiency. Central to this system are the synthetic auxin analogs that trigger the degradation process. This guide provides a detailed comparison of two key players, cvxIAA and 5-Ph-IAA, to aid researchers in selecting the optimal compound for their experimental needs.

At a Glance: this compound vs. 5-Ph-IAA

FeatureThis compound (5-(3-methoxyphenyl)-IAA)5-Ph-IAA (5-phenyl-indole-3-acetic acid)
Primary TIR1 Mutant Partner OsTIR1(F74A)OsTIR1(F74G), AtTIR1(F79G)
Reported Efficacy Less effective than 5-Ad-IAA and 5-Ph-IAA with OsTIR1(F74A)[1]Highly effective with OsTIR1(F74G) and AtTIR1(F79G), enabling rapid and robust degradation at low concentrations.[2][3]
Leaky Degradation Not extensively documented, but the AID2 system in general significantly reduces leaky degradation.Demonstrates minimal to no leaky degradation with OsTIR1(F74G) and AtTIR1(F79G).[2][3]
Effective Concentration Higher concentrations required compared to 5-Ad-IAA for similar degradation levels with OsTIR1(F74A).[1]Effective at low micromolar and even nanomolar concentrations.[2][4][5]
Degradation Kinetics Slower degradation compared to 5-Ad-IAA with OsTIR1(F74A).[1]Rapid, with protein half-life reported to be as short as 15-30 minutes in some systems.[2]
Toxicity Not extensively studied, but generally expected to have low toxicity at effective concentrations.Well-tolerated in cell culture and in vivo models at effective concentrations, showing significantly lower toxicity than the original AID system's inducer, IAA.[5]

The AID2 Signaling Pathway: A Visual Representation

The core of the AID2 system lies in the engineered interaction between a mutated TIR1 protein, the auxin analog, and the target protein fused to a degron tag. The "bump-and-hole" strategy, where the mutation in TIR1 creates a "hole" to accommodate the "bumped" synthetic auxin, ensures high specificity.

AID2_Pathway cluster_Cell Cell Target_Protein Target Protein-mAID SCF_Complex SCF Complex (Skp1, Cul1, Rbx1) Target_Protein->SCF_Complex Recruited by Auxin-bound TIR1 Proteasome 26S Proteasome Target_Protein->Proteasome Targeted for Degradation OsTIR1_mutant OsTIR1(F74G) or AtTIR1(F79G) OsTIR1_mutant->SCF_Complex Forms E3 Ligase Auxin_Analog 5-Ph-IAA or this compound Auxin_Analog->OsTIR1_mutant Binds Ubiquitin Ubiquitin Ubiquitin->Target_Protein Polyubiquitination Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein Degrades

Caption: The AID2 signaling pathway.

In-Depth Comparison: Performance and Experimental Data

5-Ph-IAA: The Gold Standard for the AID2 System

5-Ph-IAA has emerged as the most widely used and well-characterized auxin analog for the AID2 system, particularly in combination with the OsTIR1(F74G) and AtTIR1(F79G) mutants.

Key Performance Metrics:

  • High Efficiency at Low Concentrations: Studies have consistently shown that 5-Ph-IAA induces robust protein degradation at concentrations as low as 1 µM in mammalian cells and even in the nanomolar range in other systems.[4][5] This is a significant improvement over the high micromolar concentrations required for IAA in the original AID system.

  • Rapid Degradation Kinetics: The degradation of target proteins upon 5-Ph-IAA treatment is remarkably fast. For instance, in C. elegans, the half-life of a reporter protein was reduced to approximately 15 minutes with 10 µM 5-Ph-IAA.[2] In mammalian cells, near-complete degradation of target proteins is often observed within 1-2 hours.[5]

  • Minimal Leaky Degradation: A major advantage of the AID2 system with 5-Ph-IAA is the near-complete elimination of "leaky" degradation in the absence of the inducer.[2][3] This is crucial for studying essential proteins where even a slight basal degradation can be detrimental.

  • Low Toxicity: 5-Ph-IAA exhibits low cytotoxicity at effective concentrations, making it suitable for long-term experiments and in vivo studies in model organisms like mice, without the adverse effects observed with high concentrations of IAA.[5]

Quantitative Data Summary for 5-Ph-IAA

Model SystemTIR1 MutantTarget Protein5-Ph-IAA ConcentrationDegradation Half-life / EfficiencyReference
C. elegansAtTIR1(F79G)AID::GFP5 µM~33.6 min[2]
C. elegansAtTIR1(F79G)AID::GFP10 µM~15.1 min[2]
Human HCT116 CellsOsTIR1(F74G)DHC1-mAC1 µMEfficient degradation in 6 hours[3]
Mouse Embryonic FibroblastsOsTIR1(F74G)CEP192-mAID1 µMNear-complete degradation within 1 hour[4]
This compound: A Less Characterized Alternative

Direct comparative data for this compound within the AID2 system using the commonly employed OsTIR1(F74G) or AtTIR1(F79G) mutants is limited. The most informative study to date compared this compound, 5-Ph-IAA, and a related compound, 5-Adamantyl-IAA (5-Ad-IAA), in a system utilizing the OsTIR1(F74A) mutant.

Key Findings with OsTIR1(F74A):

  • Relative Efficacy: In this specific context, 5-Ad-IAA was found to be the most effective inducer, followed by 5-Ph-IAA, with this compound being the least effective of the three for degrading the target protein CENP-H.[1]

  • Concentration Dependence: Higher concentrations of this compound were required to achieve a similar level of growth inhibition (indicative of protein degradation) compared to 5-Ad-IAA and 5-Ph-IAA.[1]

It is crucial to note that these findings are specific to the OsTIR1(F74A) mutant. The performance of this compound with the more widely used OsTIR1(F74G) or AtTIR1(F79G) mutants has not been extensively characterized in publicly available literature.

Experimental Protocols: A Guide to Implementation

The following provides a general framework for experiments aimed at comparing the efficacy of this compound and 5-Ph-IAA in the AID2 system.

Experimental Workflow

Experimental_Workflow cluster_Setup Experimental Setup cluster_Treatment Treatment cluster_Analysis Analysis A Generate stable cell line expressing OsTIR1(F74G) or AtTIR1(F79G) B Endogenously tag target protein with mAID degron using CRISPR/Cas9 A->B C Validate TIR1 expression and target protein tagging B->C D Culture cells to desired confluency C->D E Treat cells with varying concentrations of this compound or 5-Ph-IAA (and vehicle control) D->E F Harvest cells at different time points (e.g., 0, 1, 2, 4, 8, 24 hours) E->F G Analyze protein levels by Western Blot or quantitative proteomics F->G H Assess cell viability and phenotype F->H I Determine degradation kinetics (t1/2) and leaky degradation G->I H->I

Caption: A typical experimental workflow.

Key Experimental Methodologies

1. Generation of Stable Cell Lines:

  • TIR1 Expression: A parental cell line stably expressing the desired TIR1 mutant (e.g., OsTIR1(F74G) or AtTIR1(F79G)) is generated. This is typically achieved by lentiviral transduction or by targeting the TIR1 transgene to a safe harbor locus like AAVS1 using CRISPR/Cas9.

  • Endogenous Tagging: The gene of interest is endogenously tagged with a mini-AID (mAID) degron sequence using CRISPR/Cas9-mediated homology-directed repair. A fluorescent reporter can be co-tagged to facilitate the monitoring of protein levels.

2. Ligand Preparation and Treatment:

  • Stock Solutions: Prepare high-concentration stock solutions of this compound and 5-Ph-IAA in a suitable solvent, such as DMSO or ethanol. Store protected from light at -20°C.

  • Working Concentrations: Dilute the stock solutions in cell culture medium to the desired final concentrations immediately before use. A concentration range should be tested to determine the optimal concentration for each compound.

3. Analysis of Protein Degradation:

  • Western Blotting: This is the most common method to assess the levels of the tagged protein. Cells are lysed at various time points after auxin analog treatment, and the lysates are subjected to SDS-PAGE and immunoblotting with an antibody against the target protein or the tag.

  • Quantitative Mass Spectrometry: For a more global and unbiased view of protein degradation and potential off-target effects, quantitative proteomics approaches like SILAC or TMT labeling can be employed.

  • Live-Cell Imaging: If the target protein is fused to a fluorescent reporter, degradation kinetics can be monitored in real-time using live-cell microscopy.

4. Assessment of Cellular Phenotypes:

  • Cell Viability Assays: To assess the cytotoxicity of the auxin analogs, cell viability can be measured using assays such as MTT or by monitoring cell proliferation over time.

  • Functional Assays: The functional consequences of target protein depletion can be assessed using assays relevant to the protein's known or suspected function (e.g., cell cycle analysis, migration assays, transcriptional profiling).

Conclusion and Recommendations

Based on the currently available evidence, 5-Ph-IAA is the more robust and well-validated choice for inducing protein degradation in the AID2 system when using the OsTIR1(F74G) or AtTIR1(F79G) mutants. Its high efficiency at low concentrations, rapid kinetics, minimal leakiness, and low toxicity make it a reliable tool for a wide range of applications.

While this compound has been explored as an alternative, its performance appears to be highly dependent on the specific TIR1 mutant used, and it has been shown to be less effective than other analogs in the context of the OsTIR1(F74A) mutant. Further research is needed to fully evaluate the potential of this compound with the more common F74G and F79G TIR1 variants.

For researchers embarking on studies using the AID2 system, the following recommendations are provided:

  • For reliable and efficient protein degradation, 5-Ph-IAA in combination with OsTIR1(F74G) or AtTIR1(F79G) is the recommended starting point.

  • If considering this compound, it is crucial to empirically determine its efficacy with the specific TIR1 mutant being used and to perform a direct comparison with 5-Ph-IAA under the same experimental conditions.

  • Always include appropriate controls, such as vehicle-treated cells and parental cells lacking the AID system components, to accurately assess the effects of the auxin analog and target protein depletion.

The continued development and characterization of novel auxin analogs will undoubtedly further refine and expand the capabilities of the powerful AID2 system, providing researchers with an ever-growing toolbox to dissect complex biological processes.

References

A Head-to-Head Comparison of ccvTIR1 Variants: F79G vs. F79A in Auxin-Inducible Degron Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging the auxin-inducible degron (AID) system, the choice of the F-box protein variant is critical for achieving precise and efficient temporal control of protein degradation. This guide provides an objective comparison of two widely used engineered variants of the Arabidopsis thaliana TIR1 protein, F79G and F79A, supported by experimental data to inform your selection.

The auxin-inducible degron (AID) system is a powerful technology for targeted and rapid protein degradation. At its core, the system relies on the plant hormone auxin to act as a "molecular glue," inducing the interaction between a target protein tagged with an auxin-inducible degron (AID) and an F-box protein, typically TIR1. This interaction leads to the ubiquitination and subsequent proteasomal degradation of the target protein.

To enhance the specificity and efficiency of the AID system and to circumvent off-target effects from endogenous auxins in non-plant systems, a "bump-and-hole" strategy has been employed. This involves creating a "concave" mutation in the auxin-binding pocket of TIR1, such as F79G or F79A, which is then paired with a "convex" or "bumped" synthetic auxin analog, like 5-phenyl-indole-3-acetic acid (5-Ph-IAA) or 5-adamantyl-IAA (5-Ad-IAA). This engineered pairing creates an orthogonal system that is highly sensitive to the synthetic auxin while being unresponsive to endogenous auxins.

Performance Comparison: F79G vs. F79A

Both the F79G and F79A mutations in TIR1 have been demonstrated to create highly effective and sensitive AID systems. However, their performance characteristics can differ, influencing the choice for specific experimental contexts. The F79A variant, often referred to as part of the "super-sensitive AID" (ssAID) system, generally exhibits a higher affinity for its corresponding synthetic auxin compared to the F79G variant.

FeatureccvTIR1 (F79G)ccvTIR1 (F79A) / OsTIR1 (F74A)Key Findings
Paired Synthetic Auxin 5-phenyl-indole-3-acetic acid (5-Ph-IAA)5-adamantyl-IAA (5-Ad-IAA)The choice of synthetic auxin is specific to the TIR1 variant.
Sensitivity HighVery High (Super-sensitive)The F79A variant paired with 5-Ad-IAA can be activated at 1000- to 10,000-fold lower concentrations than the wild-type TIR1 with natural auxin.[1][2] In some systems, the F79A variant is approximately 100-fold more sensitive to 5-Ad-IAA than the F79G variant.[2]
Basal Degradation (Leakiness) LowVery LowBoth variants significantly reduce ligand-independent degradation compared to wild-type TIR1.[3][4] The F79G variant has been shown to alleviate ligand-independent loss-of-function phenotypes observed with wild-type TIR1 in C. elegans.[3]
Degradation Kinetics RapidVery RapidThe F79G variant with 5-Ph-IAA leads to more penetrant loss-of-function phenotypes than the wild-type TIR1 with IAA, suggesting efficient degradation.[3][5] The F79A system has also been shown to induce rapid protein depletion.[2]
In Vivo Efficacy (C. elegans) EffectiveMore Effective in some assaysIn C. elegans, while both are effective, the F79A variant produced a greater mean lifespan extension in a DAF-2 degradation assay at saturating ligand concentrations, suggesting a higher degree of target degradation.[1]

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the fundamental signaling pathway of the auxin-inducible degron system and a typical experimental workflow for comparing the efficacy of different ccvTIR1 variants.

AID_Signaling_Pathway Auxin-Inducible Degron (AID) Signaling Pathway cluster_SCF SCF Complex TIR1 ccvTIR1 (F79G or F79A) SKP1 SKP1 Target Target Protein-AID TIR1->Target recruits CUL1 CUL1 Ub Ubiquitin CUL1->Ub Ubiquitination Target->Ub Proteasome 26S Proteasome Target->Proteasome degradation Auxin Synthetic Auxin (e.g., 5-Ph-IAA, 5-Ad-IAA) Auxin->TIR1 binds Degraded Degraded Protein Proteasome->Degraded

AID System Signaling Pathway

Experimental_Workflow Experimental Workflow for Comparing ccvTIR1 Variants cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Strain Generate Strains: - Target-AID - ccvTIR1(F79G) - ccvTIR1(F79A) Treat Treat with varying concentrations of synthetic auxin Strain->Treat Time Collect samples at different time points Treat->Time WB Western Blot (quantify protein levels) Time->WB Phenotype Phenotypic Analysis (e.g., cell viability, development) Time->Phenotype Compare Compare: - Degradation kinetics - Basal degradation - Effective concentration WB->Compare Phenotype->Compare

Workflow for ccvTIR1 Variant Comparison

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and comparison of AID systems. Below are outlines of key experimental protocols.

Yeast Two-Hybrid (Y2H) Assay for TIR1-Aux/IAA Interaction

This assay is used to assess the auxin-dependent interaction between a ccvTIR1 variant and an AID-tagged protein (or a fragment like the IAA17 degron).

  • Vector Construction :

    • Clone the ccvTIR1 variant (e.g., F79G or F79A) into a yeast two-hybrid vector containing a DNA-binding domain (BD), such as pGBKT7.

    • Clone the AID sequence (e.g., from IAA17) into a vector containing a transcriptional activation domain (AD), such as pGADT7.

  • Yeast Transformation :

    • Co-transform the BD-ccvTIR1 and AD-AID plasmids into a suitable yeast reporter strain (e.g., AH109 or Y2HGold).

    • Plate the transformed yeast on selective media lacking tryptophan and leucine (SD/-Trp/-Leu) to select for cells containing both plasmids.

  • Interaction Assay :

    • Grow the co-transformed yeast colonies in liquid SD/-Trp/-Leu medium.

    • Spot serial dilutions of the yeast culture onto selective media lacking tryptophan, leucine, and histidine (SD/-Trp/-Leu/-His) and containing various concentrations of the corresponding synthetic auxin (e.g., 5-Ph-IAA for F79G, 5-Ad-IAA for F79A) and a control (e.g., DMSO).

    • Incubate the plates at 30°C for 2-5 days.

  • Analysis :

    • Growth on the SD/-Trp/-Leu/-His plates indicates an interaction between the ccvTIR1 variant and the AID tag in an auxin-dependent manner. The degree of growth at different auxin concentrations reflects the sensitivity of the interaction.

    • For a more quantitative analysis, a β-galactosidase assay can be performed using a reporter strain that also contains a lacZ reporter gene.

In Vitro Pull-Down Assay

This biochemical assay confirms the direct interaction between ccvTIR1 and the AID-tagged protein in the presence of auxin.

  • Protein Expression and Purification :

    • Express and purify recombinant ccvTIR1 (e.g., as a GST-fusion protein) and the AID-tagged target protein (e.g., with a His-tag).

  • Binding Reaction :

    • Immobilize one of the purified proteins (e.g., GST-ccvTIR1) on beads (e.g., glutathione-Sepharose).

    • Incubate the immobilized protein with the other purified protein in a binding buffer containing various concentrations of the synthetic auxin or a control.

    • Incubate for 1-2 hours at 4°C with gentle rotation.

  • Washing and Elution :

    • Wash the beads several times with wash buffer to remove non-specific binders.

    • Elute the bound proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer).

  • Analysis :

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the tags of both proteins (e.g., anti-GST and anti-His). The presence of the AID-tagged protein in the eluate indicates an auxin-dependent interaction with the ccvTIR1 variant.

Western Blotting for In Vivo Protein Degradation

This is the most direct method to quantify the depletion of the target protein in cells or organisms.

  • Sample Collection :

    • Culture cells or grow organisms expressing the AID-tagged target protein and the respective ccvTIR1 variant.

    • Treat the cells or organisms with the appropriate synthetic auxin at the desired concentration for various time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Harvest the cells or tissues at each time point and immediately lyse them in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification :

    • Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting :

    • Load equal amounts of total protein from each sample onto an SDS-PAGE gel.

    • After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody specific to the target protein or its tag, and a primary antibody for a loading control (e.g., GAPDH, tubulin).

    • Incubate with the appropriate secondary antibodies conjugated to a detectable enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Analysis :

    • Quantify the band intensities for the target protein and the loading control using densitometry software.

    • Normalize the target protein signal to the loading control for each sample.

    • Plot the relative protein levels against time to determine the degradation kinetics for each ccvTIR1 variant.

Conclusion

Both the F79G and F79A variants of TIR1 offer significant improvements over the wild-type protein for use in auxin-inducible degron systems, primarily by reducing basal degradation and increasing sensitivity to specific synthetic auxins. The F79A variant, when paired with 5-Ad-IAA, generally provides a more sensitive system, allowing for the use of lower concentrations of the inducing agent. However, the F79G variant with 5-Ph-IAA is also highly effective and has been robustly validated in various model systems. The choice between these variants may depend on the specific requirements of the experiment, such as the desired level of sensitivity, the cell type or organism being used, and the specific target protein. It is recommended to empirically test the chosen system to optimize the concentration of the synthetic auxin and the timing of induction for each specific application.

References

A Comparative Transcriptomic Analysis: cvxIAA vs. IAA in Auxin Signaling

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the gene expression landscapes modulated by natural and synthetic auxins reveals a high degree of fidelity for an engineered auxin-receptor system, paving the way for precise control of plant growth and development. This guide provides a comparative analysis of the transcriptomic changes induced by the natural auxin indole-3-acetic acid (IAA) and a synthetic, engineered auxin, convex-IAA (cvxIAA), in the model plant Arabidopsis thaliana. The data presented here is primarily derived from a landmark study by Uchida et al. (2018) published in Nature Chemical Biology, which established an orthogonal auxin-receptor system for specific and inducible control of auxin signaling.

Introduction to the Orthogonal System

The phytohormone auxin is a master regulator of plant development, influencing a vast array of processes from root and shoot architecture to fruit development. The canonical auxin signaling pathway involves the perception of auxin by the TIR1/AFB family of F-box proteins, which leads to the degradation of Aux/IAA transcriptional repressors and the subsequent activation of auxin response factors (ARFs) that modulate the expression of auxin-responsive genes.

To dissect the intricacies of this signaling network with high precision, researchers have developed an orthogonal system consisting of a synthetic auxin, this compound, and a complementary engineered TIR1 receptor, ccvTIR1. This compound is designed with a "bump" that prevents it from binding to the endogenous wild-type TIR1 receptors. Conversely, the ccvTIR1 receptor is engineered with a "hole" that accommodates the bump on this compound, allowing for specific activation of the auxin signaling cascade only in the presence of both components. This system effectively "hijacks" the downstream auxin signaling pathway in a controllable manner.

This guide presents a comparative transcriptomic analysis to demonstrate that the gene expression changes induced by the this compound-ccvTIR1 system faithfully recapitulate those triggered by the natural auxin IAA, highlighting the specificity and utility of this powerful tool for plant biology research.

Quantitative Comparison of Transcriptomic Changes

To assess the global transcriptomic effects of this compound and IAA, RNA sequencing (RNA-seq) was performed on Arabidopsis thaliana seedlings. The following tables summarize the number of differentially expressed genes (DEGs) under different treatment conditions. The experiments were conducted on wild-type (WT) seedlings and seedlings expressing the engineered concave TIR1 receptor (35S::ccvTIR1).

Table 1: Number of Upregulated Genes (Log2 Fold Change > 1, q < 0.01)

TreatmentGenotypeNumber of Upregulated Genes
0.1 µM IAAWild-Type459
0.1 µM IAA35S::ccvTIR1483
0.1 µM this compoundWild-Type0
0.1 µM this compound35S::ccvTIR1468

Table 2: Number of Downregulated Genes (Log2 Fold Change < -1, q < 0.01)

TreatmentGenotypeNumber of Downregulated Genes
0.1 µM IAAWild-Type118
0.1 µM IAA35S::ccvTIR1135
0.1 µM this compoundWild-Type0
0.1 µM this compound35S::ccvTIR1129

The data clearly demonstrates that this compound induces a robust transcriptomic response, comparable to that of IAA, but only in the presence of the engineered ccvTIR1 receptor. In wild-type seedlings, this compound does not trigger any significant changes in gene expression, confirming the orthogonality of the system.

Experimental Protocols

The following is a detailed description of the experimental methodology used to generate the transcriptomic data.

Plant Material and Growth Conditions
  • Plant Lines: Arabidopsis thaliana ecotype Columbia-0 (Col-0) was used as the wild-type. The 35S::ccvTIR1 line, expressing the engineered concave TIR1 receptor under the control of the constitutive 35S promoter, was generated in the Col-0 background.

  • Seed Sterilization and Germination: Seeds were surface-sterilized and sown on Murashige and Skoog (MS) medium supplemented with 1% (w/v) sucrose and 0.8% (w/v) agar.

  • Growth Conditions: Seedlings were grown for 7 days under a 16-hour light/8-hour dark photoperiod at 22°C.

Auxin Treatment and RNA Extraction
  • Treatment: Seven-day-old seedlings were transferred to liquid MS medium and treated with either 0.1 µM IAA, 0.1 µM this compound, or a mock solution (solvent control) for 3 hours.

  • RNA Isolation: Total RNA was extracted from whole seedlings using a commercially available RNA extraction kit following the manufacturer's instructions. RNA quality and quantity were assessed using a spectrophotometer and an Agilent Bioanalyzer.

RNA Sequencing and Bioinformatic Analysis
  • Library Preparation and Sequencing: RNA-seq libraries were prepared from total RNA and sequenced on an Illumina HiSeq platform to generate single-end reads.

  • Data Processing and Alignment: Raw sequencing reads were quality-filtered and trimmed. The processed reads were then aligned to the Arabidopsis thaliana reference genome (TAIR10).

  • Differential Gene Expression Analysis: Gene expression levels were quantified as read counts. Differential expression analysis was performed using the DESeq2 package in R. Genes with a log2 fold change greater than 1 or less than -1 and a false discovery rate (FDR) adjusted p-value (q-value) less than 0.01 were considered significantly differentially expressed.

Visualizing the Signaling Pathway and Experimental Workflow

To further illustrate the concepts and procedures described, the following diagrams were generated using the Graphviz DOT language.

Canonical_Auxin_Signaling_Pathway cluster_low_auxin Low Auxin cluster_high_auxin High Auxin Aux_IAA Aux/IAA Repressor ARF ARF Transcription Factor Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation Auxin_Responsive_Genes Auxin-Responsive Genes ARF->Auxin_Responsive_Genes Transcription OFF IAA IAA TIR1 TIR1 Receptor IAA->TIR1 Binds SCF_Complex SCF Complex TIR1->SCF_Complex Activates SCF_Complex->Aux_IAA Ubiquitinates Proteasome->Aux_IAA_Degraded ARF_Active Active ARF ARF_Active->Auxin_Responsive_Genes Transcription ON

Caption: Canonical Auxin Signaling Pathway.

Orthogonal_Auxin_System cluster_wild_type Wild-Type (WT) Plant cluster_engineered Engineered Plant (35S::ccvTIR1) cvxIAA_WT This compound TIR1_WT Endogenous TIR1 cvxIAA_WT->TIR1_WT No Binding No_Response No Auxin Response cvxIAA_Eng This compound ccvTIR1 Engineered ccvTIR1 cvxIAA_Eng->ccvTIR1 Specific Binding Auxin_Response Auxin Response ccvTIR1->Auxin_Response

Caption: Specificity of the this compound-ccvTIR1 Orthogonal System.

RNA_Seq_Workflow Seedlings 7-day-old Arabidopsis Seedlings Treatment Auxin Treatment (IAA, this compound, Mock) Seedlings->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction Library_Prep RNA-seq Library Preparation RNA_Extraction->Library_Prep Sequencing Illumina Sequencing Library_Prep->Sequencing Data_Processing Data Processing & Alignment Sequencing->Data_Processing DEG_Analysis Differential Gene Expression Analysis Data_Processing->DEG_Analysis Results DEG Lists & Pathway Analysis DEG_Analysis->Results

Caption: Experimental Workflow for Transcriptomic Analysis.

Conclusion

The comparative transcriptomic analysis presented here provides compelling evidence that the engineered this compound-ccvTIR1 orthogonal system faithfully mimics the action of the natural auxin IAA at the global gene expression level. This powerful chemical genetic tool offers researchers an unprecedented level of control to dissect the complex and multifaceted roles of auxin in plant biology, opening new avenues for both fundamental research and agricultural applications. The high specificity and inducible nature of this system make it an invaluable asset for untangling the intricate networks that govern plant growth and development.

A Head-to-Head Comparison of Reversible Protein Degradation Technologies: Evaluating the Auxin-Inducible Degron (AID) System

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the reversibility of cvxIAA-induced protein degradation compared to leading alternatives, providing researchers with the data and protocols needed to select the optimal system for their experimental needs.

In the dynamic world of cellular biology, the ability to rapidly and reversibly control the levels of specific proteins is a powerful tool for dissecting complex biological processes. The auxin-inducible degron (AID) system, utilizing the plant hormone auxin (specifically the active compound indole-3-acetic acid, IAA, or its derivatives like this compound) to trigger protein degradation, has emerged as a key technology in this field. A critical feature of any inducible degradation system is its reversibility—the capacity for the target protein to be re-expressed to its endogenous levels upon removal of the inducing small molecule. This guide provides a comprehensive evaluation of the reversibility of the this compound-induced protein degradation system in comparison to other prominent technologies such as dTAG and HaloPROTAC.

Mechanism of Action: A Brief Overview

The auxin-inducible degron (AID) system is a powerful tool for targeted protein degradation.[1] It functions by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system. This is achieved by introducing two key components into the target cells: the plant-specific F-box protein TIR1 (Transport Inhibitor Response 1) and a protein of interest (POI) tagged with an auxin-inducible degron (AID). In the presence of auxin, TIR1, as part of an SCF E3 ubiquitin ligase complex, recognizes and binds to the AID tag, leading to the polyubiquitination of the POI and its subsequent degradation by the proteasome. The reversibility of this system is a key advantage, as removal of auxin allows for the re-expression of the target protein.[1]

Comparative Analysis of Reversibility and Performance

A direct comparison of the AID system with other leading protein degradation technologies, namely dTAG and HaloPROTAC, reveals distinct profiles in terms of degradation kinetics, basal degradation (leakiness), and the speed of protein level recovery upon withdrawal of the inducing ligand.

FeatureAuxin-Inducible Degron (AID) SystemdTAG SystemHaloPROTAC System
Inducing Ligand Auxin (IAA, this compound) or 5-Ph-IAA for AID2dTAG molecule (e.g., dTAG-13)HaloPROTAC molecule (e.g., HaloPROTAC-E)
Degradation Kinetics Rapid, with significant depletion often observed within 1-3 hours.[2]Extremely rapid, with target removal possible in as little as one hour.[3]Rapid, with ~50% degradation achievable within 20-30 minutes for some targets.[4]
Basal Degradation The original OsTIR1 system exhibited significant leaky degradation. The improved AID 2.0 system has substantially reduced this, though some target-specific basal degradation can persist.[2][5] The AID 2.1 system shows minimal basal degradation.[6]Generally low basal degradation.Generally low basal degradation.
Reversibility/Recovery Reversible, but recovery can be slow. The AID 2.0 system has been noted to have slower recovery rates.[2][6] The AID2 system requires approximately 8 hours for 50% recovery of a GFP reporter.[7]Reversible upon washout of the dTAG molecule.[3] However, one study noted slower target protein recovery after a 24-hour ligand washout.[5]Reversible. For one target (SGK3-Halo), levels returned to near-normal within 24 hours of washout. For another (VPS34), recovery was slower, with levels still reduced after 48 hours.[8][9]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

Signaling_Pathway cluster_SCF SCF Complex cluster_Target Target Protein TIR1 TIR1 CUL1 CUL1 AID_tag This compound-Degron Tag TIR1->AID_tag recruits SKP1 SKP1 RBX1 RBX1 Ub Ubiquitin RBX1->Ub transfers POI Protein of Interest POI->AID_tag fused to Proteasome 26S Proteasome POI->Proteasome targeted to Auxin Auxin (this compound) Auxin->TIR1 binds Ub->POI polyubiquitinates Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides degrades into

Caption: Mechanism of this compound-induced protein degradation.

Experimental_Workflow cluster_Induction Degradation Induction cluster_Washout Reversibility Assay (Washout) cluster_Analysis Analysis A Seed cells expressing AID-tagged protein and TIR1 B Treat cells with this compound (time-course or dose-response) A->B C Collect cell lysates at different time points B->C G Protein quantification (BCA assay) C->G D Treat cells with this compound for a defined period to induce degradation E Wash cells 3x with fresh media to remove this compound D->E F Incubate in fresh media and collect lysates at various recovery time points E->F F->G H Western Blot analysis for target protein and loading control G->H I Densitometry analysis to quantify protein levels H->I J Plot protein levels vs. time to determine degradation and recovery kinetics I->J

Caption: Experimental workflow for evaluating protein degradation and reversibility.

Detailed Experimental Protocols

The following protocols provide a framework for assessing the reversibility of protein degradation induced by the this compound, dTAG, and HaloPROTAC systems.

Protocol 1: Assessing Reversibility of this compound-Induced Protein Degradation

1. Cell Culture and Treatment:

  • Seed mammalian cells stably expressing the TIR1 F-box protein and the AID-tagged protein of interest to achieve 70-80% confluency on the day of the experiment.
  • Prepare a stock solution of auxin (e.g., 500 mM indole-3-acetic acid in DMSO) and dilute to the desired working concentration (e.g., 500 µM) in pre-warmed complete cell culture medium.[10]
  • To induce degradation, replace the existing medium with the auxin-containing medium and incubate for a time period determined by initial degradation kinetic experiments (e.g., 2-4 hours) to achieve significant protein depletion.

2. Washout Procedure:

  • After the induction period, aspirate the auxin-containing medium.
  • Gently wash the cells three times with pre-warmed, auxin-free complete cell culture medium to ensure complete removal of the inducing agent.[8]
  • After the final wash, add fresh, pre-warmed, auxin-free complete cell culture medium.

3. Time-Course for Recovery:

  • Collect cell lysates at various time points post-washout (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the re-expression of the target protein.
  • For the 0-hour time point, lyse the cells immediately after the washout procedure.

4. Western Blot Analysis:

  • Prepare cell lysates using a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
  • Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
  • Probe the membrane with a primary antibody specific to the protein of interest and a primary antibody for a loading control (e.g., GAPDH, β-actin).
  • Incubate with the appropriate HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
  • Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal for each lane.
  • Plot the normalized protein levels against the recovery time to visualize the kinetics of protein re-expression.

Protocol 2: Assessing Reversibility of the dTAG System

1. Cell Culture and Treatment:

  • Culture cells expressing the FKBP12F36V-tagged protein of interest.
  • Prepare a stock solution of the dTAG degrader (e.g., dTAG-13) in DMSO and dilute to the desired working concentration (e.g., 100-500 nM) in complete medium.
  • Induce degradation by treating the cells with the dTAG-containing medium for a predetermined duration (e.g., 4-6 hours).

2. Washout and Recovery:

  • Follow the washout procedure as described in Protocol 1, ensuring complete removal of the dTAG molecule.
  • Collect cell lysates at various time points post-washout (e.g., 0, 4, 8, 12, 24, 48 hours).

3. Analysis:

  • Perform Western blot analysis as detailed in Protocol 1 to quantify the recovery of the dTAG-tagged protein over time.

Protocol 3: Assessing Reversibility of the HaloPROTAC System

1. Cell Culture and Treatment:

  • Culture cells expressing the HaloTag-fused protein of interest.
  • Prepare a stock solution of the HaloPROTAC degrader (e.g., HaloPROTAC-E) in DMSO and dilute to the desired working concentration (e.g., 10-300 nM) in complete medium.[11]
  • Induce degradation by treating the cells with the HaloPROTAC-containing medium for a specific duration (e.g., 6-24 hours).[8]

2. Washout and Recovery:

  • Execute the washout procedure as outlined in Protocol 1 to remove the HaloPROTAC molecule.
  • Collect cell lysates at various time points following the washout (e.g., 0, 4, 8, 24, 48 hours).[8]

3. Analysis:

  • Use Western blot analysis as described in Protocol 1 to determine the rate and extent of recovery for the HaloTag-fused protein.

Conclusion

The reversibility of a protein degradation system is a crucial parameter for researchers designing experiments to study dynamic cellular processes. While the auxin-inducible degron system offers rapid and efficient protein depletion, its recovery kinetics can be slower compared to some alternatives, and the potential for basal degradation with earlier versions of the system should be considered. The dTAG and HaloPROTAC systems also demonstrate robust and reversible degradation, each with its own characteristic kinetics. The development of improved AID systems, such as AID 2.1, with minimal leakiness and faster recovery, further enhances the utility of this technology.[6] The choice of the optimal degradation system will ultimately depend on the specific experimental requirements, including the desired speed of protein depletion and recovery, the tolerance for basal degradation, and the specific protein of interest. The data and protocols presented in this guide aim to provide a solid foundation for making an informed decision.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of cvxIAA for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety and logistical information for the proper handling and disposal of cvxIAA (convex IAA), a synthetic auxin analog used in specialized research applications.[1][2][3] Adherence to these procedures is critical for ensuring the safety of laboratory personnel and minimizing environmental impact. This guide is intended for researchers, scientists, and drug development professionals working with this compound.

Disclaimer: No specific official disposal guidelines for this compound were found in the available safety and chemical data. The following procedures are based on general best practices for the disposal of laboratory chemicals. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to comply with all local, state, and federal regulations.

Chemical and Safety Data

A summary of the key data for this compound is presented below. This information is crucial for a comprehensive understanding of the compound's characteristics for safe handling and disposal.

PropertyValueReference
Chemical Name 5-(3-Methoxyphenyl)indole-3-acetic Acid[1]
Synonyms This compound, convex IAA, 5-(3-MeOPh)-IAA[1]
CAS Number 2127037-35-6[1]
Molecular Formula C17H15NO3[1]
Molecular Weight 281.31 g/mol [1]
Appearance Solid[1]
Storage Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Keep dry and in the dark.[1]
Shipping Condition Shipped under ambient temperature as a non-hazardous chemical.[1]
Usage For research use only. Not for human or veterinary use.[1]

Immediate Safety and Handling Precautions

Before beginning any work with this compound, ensure that you are in a designated laboratory area and are wearing the appropriate Personal Protective Equipment (PPE).

  • Personal Protective Equipment (PPE):

    • Gloves: Wear standard laboratory nitrile gloves.

    • Eye Protection: Use chemical safety goggles.

    • Lab Coat: A standard lab coat should be worn.

  • Handling:

    • Avoid ingestion, inhalation, and contact with eyes and skin.[4]

    • Wash hands thoroughly after handling.[4]

    • As a general precaution with all chemicals, handle in a well-ventilated area or in a chemical fume hood.

Step-by-Step Disposal Procedures

The recommended method for the disposal of this compound and this compound-contaminated waste is through your institution's certified hazardous waste management program.

1. Waste Segregation and Collection:

Proper segregation of chemical waste at the point of generation is a critical first step.

  • Bulk Chemical Waste:

    • Collect unused or expired this compound powder and concentrated stock solutions in a dedicated, properly labeled hazardous waste container.

    • The container should be made of a compatible material, be securely sealed, and clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and the approximate quantity.

  • Trace Contaminated Solid Waste:

    • This includes items with minimal contamination such as gloves, weigh boats, and paper towels.

    • Collect these materials in a designated, labeled container for solid chemical waste.

  • Contaminated Sharps:

    • Needles, syringes, and other sharps contaminated with this compound must be disposed of in a puncture-resistant sharps container that is clearly labeled for chemical-contaminated sharps.

2. Decontamination of Glassware and Surfaces:

  • Glassware:

    • Rinse glassware that has come into contact with this compound with a suitable organic solvent in which this compound is soluble (e.g., ethanol, DMSO, or dimethylformamide).[4]

    • Collect the solvent rinse as hazardous waste.

    • After the initial solvent rinse, wash the glassware with soap and water.

  • Work Surfaces:

    • Wipe down any surfaces that may have been contaminated with a cloth dampened with a suitable solvent.

    • Follow with a standard laboratory disinfectant or cleaning solution.

    • Dispose of the cleaning materials as trace-contaminated solid waste.

3. Final Disposal:

  • Ensure all waste containers are securely sealed and properly labeled.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Do not dispose of this compound down the drain or in the regular trash.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cvxIAA_Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal bulk Bulk this compound (Unused/Expired, Stock Solutions) bulk_container Labeled Hazardous Waste Container bulk->bulk_container trace Trace Contaminated Solids (Gloves, Wipes) trace_container Solid Chemical Waste Bag trace->trace_container sharps Contaminated Sharps sharps_container Sharps Container sharps->sharps_container ehs Contact EHS for Pickup bulk_container->ehs trace_container->ehs sharps_container->ehs incineration High-Temperature Incineration ehs->incineration

Caption: A workflow diagram for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling cvxIAA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with cvxIAA, a synthetic auxin analog, stringent adherence to safety protocols is paramount to ensure personal safety and maintain a secure laboratory environment. This document provides essential, immediate safety and logistical information, including operational and disposal plans, offering procedural, step-by-step guidance for handling this research-use-only compound.

Chemical and Physical Properties

PropertyValueSource
Chemical Name 5-(3-Methoxyphenyl)indole-3-acetic Acid[1]
Synonyms This compound, convex IAA, 5-(3-MeOPh)-IAA[1]
CAS Number 2127037-35-6[1]
Molecular Formula C17H15NO3[1]
Molecular Weight 281.31 g/mol [1]
Appearance Solid powder[1]
Solubility Soluble in DMSO[1]
Storage Store in a dry, dark place. Short term (days to weeks): 0-4°C. Long term (months to years): -20°C.[1]

Personal Protective Equipment (PPE)

PPE CategoryRecommendationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact.
Eye Protection Safety glasses with side shields or goggles.To protect eyes from dust particles.
Body Protection Laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If weighing or handling powder, a dust mask or respirator may be necessary to avoid inhalation.To prevent inhalation of airborne particles.

Experimental Protocols

Stock Solution Preparation

As this compound is soluble in DMSO, a common laboratory procedure for preparing a stock solution would be as follows:

  • Preparation: Work in a chemical fume hood and wear the appropriate PPE.

  • Weighing: Carefully weigh the desired amount of this compound powder using an analytical balance.

  • Dissolving: Add the appropriate volume of dimethyl sulfoxide (DMSO) to the weighed this compound to achieve the desired stock concentration.

  • Mixing: Gently vortex or sonicate the solution until the this compound is completely dissolved.

  • Storage: Store the stock solution in a tightly sealed vial at -20°C, protected from light.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE: - Lab coat - Nitrile gloves - Safety glasses prep_hood Work in a certified chemical fume hood prep_ppe->prep_hood weigh Weigh this compound powder prep_hood->weigh dissolve Dissolve in DMSO weigh->dissolve use Use in experiment dissolve->use decontaminate Decontaminate work surfaces use->decontaminate dispose_liquid Dispose of liquid waste in 'Halogenated Organic Waste' decontaminate->dispose_liquid dispose_solid Dispose of contaminated solids in 'Solid Chemical Waste' decontaminate->dispose_solid remove_ppe Remove and dispose of PPE appropriately dispose_liquid->remove_ppe dispose_solid->remove_ppe

Caption: Standard laboratory workflow for handling this compound.

Disposal Plan

All waste materials contaminated with this compound should be treated as chemical waste and disposed of according to institutional and local regulations.

  • Liquid Waste: Unused solutions of this compound in DMSO should be collected in a designated, labeled hazardous waste container for halogenated organic solvents.

  • Solid Waste: Contaminated consumables such as pipette tips, tubes, and gloves should be collected in a separate, clearly labeled solid hazardous waste container.

  • Decontamination: All surfaces and equipment that have come into contact with this compound should be thoroughly cleaned.

This compound Spill Response Plan

G cluster_immediate Immediate Actions cluster_assessment Assessment cluster_major_spill Major Spill Response cluster_minor_spill Minor Spill Cleanup spill This compound Spill Occurs alert Alert others in the area spill->alert evacuate Evacuate immediate area if necessary alert->evacuate assess Assess spill size and risk evacuate->assess is_major Major Spill? assess->is_major contact_ehs Contact Environmental Health & Safety is_major->contact_ehs Yes get_kit Obtain spill kit is_major->get_kit No secure_area Secure the area contact_ehs->secure_area absorb Cover with absorbent material get_kit->absorb collect Collect waste into a sealed container absorb->collect clean Clean the area with appropriate solvent collect->clean dispose Dispose of waste as hazardous chemical waste clean->dispose

Caption: Logical workflow for responding to a this compound spill.

Disclaimer: As this compound is for research use only, a comprehensive toxicological profile is not publicly available. Therefore, it should be handled with the utmost care, assuming it may be hazardous. All laboratory activities involving this compound should be conducted after a thorough risk assessment and in compliance with all institutional safety guidelines.

References

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